Bakkenolide Db
Description
Properties
IUPAC Name |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O7S/c1-12-6-7-15(28-16(23)8-9-29(5)25)17-18(27-14(3)22)21(11-20(12,17)4)13(2)10-26-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBDIGGORMPBLK-VVLKNSNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\[S@](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bakkenolide Db from Petasites formosanus: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bakkenolide Db, a sesquiterpenoid lactone isolated from the medicinal plant Petasites formosanus. This document consolidates available data on its natural source, isolation, and biological activities, with a focus on its cytotoxic effects. Detailed experimental protocols and visual representations of workflows and potential signaling pathways are included to support further research and development.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the known information regarding its isolation and the cytotoxic activity of related bakkenolides from Petasites species.
Table 1: Isolation of this compound from Petasites formosanus
| Parameter | Value | Source |
| Natural Source | Roots of Petasites formosanus KITAMURA | [1][2] |
| Starting Material | 6.5 kg of dried roots | [1] |
| Yield of this compound | 2.5 mg | [1] |
| Yield Percentage | Approximately 0.000038% | Calculated from[1] |
Table 2: Cytotoxic Activity of Bakkenolides from Petasites Species
| Compound | Cell Line | Assay | IC50 (µg/mL) | Source |
| Bakkenolide B | HeLa (Human cervical carcinoma) | MTT | > 10 | [3] |
| Petatewalide A | HeLa (Human cervical carcinoma) | MTT | 5.8 | [3] |
| Bakkenolide B | MCF-7 (Human breast cancer) | MTT | > 10 | [3] |
| Petatewalide A | MCF-7 (Human breast cancer) | MTT | 7.2 | [3] |
| Bakkenolide B | LLC (Murine Lewis lung carcinoma) | MTT | > 10 | [3] |
| Petatewalide A | LLC (Murine Lewis lung carcinoma) | MTT | 8.5 | [3] |
Note: Specific IC50 values for this compound are not yet reported in the reviewed literature. The cytotoxicity of this compound has been discussed, but quantitative data remains to be published[2].
Experimental Protocols
Isolation of this compound from Petasites formosanus
This protocol is based on the methodology described by Wu et al. (1999)[1].
1. Extraction:
- Air-dry and powder the roots of Petasites formosanus.
- Extract the powdered roots (6.5 kg) with methanol (B129727) (3 x 20 L) at room temperature.
- Concentrate the methanol extract under reduced pressure to obtain a crude residue.
2. Partitioning:
- Suspend the crude residue in water and partition successively with chloroform (B151607) (CHCl3) and n-butanol (n-BuOH).
3. Chromatographic Separation:
- Subject the chloroform-soluble fraction to column chromatography on silica (B1680970) gel.
- Elute the column with a gradient of n-hexane and ethyl acetate.
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Combine fractions containing compounds with similar TLC profiles.
- Further purify the fractions containing bakkenolides using repeated column chromatography on silica gel with gradients of chloroform and acetone.
- Isolate this compound (2.5 mg) from the appropriate fractions.
4. Structure Elucidation:
- Characterize the structure of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy[1][2].
Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxicity of compounds like this compound, based on common laboratory practices.
1. Cell Culture:
- Culture human cancer cell lines (e.g., HeLa, HepG2, NUGC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
2. Cell Seeding:
- Harvest cells and seed them into 96-well plates at a density of 5 x 10³ cells per well.
- Incubate the plates for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
- Prepare serial dilutions of this compound in the culture medium.
- Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48 hours.
4. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Visualizations
Experimental Workflow: Isolation of this compound
Caption: Workflow for the isolation of this compound from Petasites formosanus.
Experimental Workflow: Cytotoxicity (MTT) Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Postulated Signaling Pathway: Anti-inflammatory Action of Bakkenolides
While the specific signaling pathway for this compound is not yet elucidated, related bakkenolides, such as Bakkenolide B, have been shown to exert anti-inflammatory effects through the AMPK/Nrf2 pathway. This pathway is presented as a potential mechanism for this compound's activity.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Quality Evaluation, and Seasonal Changes of Bakkenolide B in Petasites japonicus by HPLC -Journal of Life Science | Korea Science [koreascience.kr]
- 3. Mechanism of Action and Clinical Efficacy of CDK4/6 Inhibitors in BRCA-Mutated, Estrogen Receptor-Positive Breast Cancers: Case Report and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Bakkenolide Db: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bakkenolide (B600228) Db, a sesquiterpenoid lactone belonging to the bakkenolide class of natural products. This document details the original sourcing and extraction methodologies, summarizes key quantitative and spectroscopic data, and provides detailed experimental protocols. Furthermore, potential signaling pathways are illustrated to guide future research and drug development efforts.
Discovery and Source
Bakkenolide Db was first reported as one of thirty-two new bakkenolide-type compounds isolated from the roots of the perennial herb Petasites formosanus KITAMURA (Compositae).[1][2] This plant is native to Taiwan and has a history of use in folk medicine for various ailments. The discovery was part of a broader investigation into the bioactive constituents of this plant species.[1]
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis. Key quantitative data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₇S | [1] |
| Molecular Weight | 424.5 g/mol | Calculated |
| Appearance | Amorphous powder | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Source |
| HR-EI-MS | [M]⁺ at m/z 424.1554 | [1] |
| UV (MeOH) | λmax 286 nm | [1] |
| Circular Dichroism (CD) | Positive Cotton effect at 291 nm (Δε +11.39) | [1] |
Table 3: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1 | 5.38 | d | 11.5 |
| 2α | 2.05 | m | |
| 2β | 1.65 | m | |
| 3α | 1.80 | m | |
| 3β | 1.50 | m | |
| 4 | 2.55 | m | |
| 6α | 1.70 | m | |
| 6β | 1.45 | m | |
| 9 | 5.76 | d | 5.0 |
| 10 | 1.15 | s | |
| 12a | 4.93 | d | 1.5 |
| 12b | 4.86 | d | 1.5 |
| 13 | 1.85 | s | |
| 14 | 0.95 | d | 7.0 |
| 15 | 0.88 | s | |
| OCOCH ₃ | 2.00 | s | |
| OCOCH=CHSOCH₃ | 6.01 | d | 10.3 |
| OCOCH=CHSOCH₃ | 6.98 | d | 10.3 |
| SOCH ₃ | 2.84 | s |
Data extracted from Wu et al., 1999.[1]
Table 4: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 75.8 |
| 2 | 28.5 |
| 3 | 23.1 |
| 4 | 36.4 |
| 5 | 52.1 |
| 6 | 26.7 |
| 7 | 41.2 |
| 8 | 148.2 |
| 9 | 78.9 |
| 10 | 21.4 |
| 11 | 48.9 |
| 12 | 109.9 |
| 13 | 19.8 |
| 14 | 16.1 |
| 15 | 15.2 |
| OC OCH₃ | 169.5 |
| OCOCH ₃ | 21.0 |
| OC OCH=CHSOCH₃ | 164.2 |
| OCOCH =CHSOCH₃ | 125.8 |
| OCOCH=CH SOCH₃ | 142.1 |
| SOCH ₃ | 42.3 |
Data extracted from Wu et al., 1999.[1]
Experimental Protocols
The following sections provide detailed methodologies for the isolation and purification of this compound, based on the original discovery and supplemented with established techniques for bakkenolide separation.
Plant Material and Extraction
-
Plant Material: The roots of Petasites formosanus were collected and air-dried.
-
Extraction: The dried roots were chipped and extracted with hot methanol (B129727). The methanolic extract was then concentrated under reduced pressure to yield a crude extract.[1]
Solvent Partitioning
The crude methanol extract was suspended in water and partitioned successively with chloroform (B151607) (CHCl₃) and n-butanol (n-BuOH). This partitioning separates compounds based on their polarity, with this compound expected to be in the more organic fractions.[1]
Chromatographic Purification
The chloroform and n-butanol fractions, containing a complex mixture of bakkenolides, were subjected to repeated chromatographic steps to isolate this compound. The following is a representative protocol based on established methods for bakkenolide separation.
-
Silica (B1680970) Gel Column Chromatography:
-
The dried chloroform extract is loaded onto a silica gel column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with a low polarity mixture and gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to known bakkenolides are pooled.
-
-
Sephadex LH-20 Column Chromatography:
-
Pooled fractions from the silica gel column are further purified on a Sephadex LH-20 column.
-
Elution is typically performed with methanol or a mixture of dichloromethane (B109758) and methanol.
-
This step separates compounds based on molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved using preparative HPLC.
-
A C18 reversed-phase column is commonly used.
-
The mobile phase is typically a gradient of acetonitrile (B52724) and water.
-
The elution is monitored by a UV detector at 286 nm, the λmax of this compound.
-
The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.
-
Biological Activity and Potential Signaling Pathways
The initial report on this compound included an evaluation of its cytotoxicity. While specific signaling pathways for this compound have not been elucidated, research on other bakkenolides, such as Bakkenolide B, has revealed anti-inflammatory and immunomodulatory effects. These studies provide a basis for hypothesizing the potential mechanisms of action for this compound.
Cytotoxicity
This compound was evaluated for its cytotoxic activity against P-388, A549, and HT-29 cancer cell lines. Further investigation is required to determine its potency and selectivity.
Postulated Signaling Pathways (Based on Bakkenolide B)
Studies on the structurally related Bakkenolide B have shown that it can exert anti-neuroinflammatory effects through the activation of the AMPK/Nrf2 signaling pathway . This pathway is a key regulator of cellular stress responses and inflammation. It is plausible that this compound may share a similar mechanism of action.
Disclaimer: The signaling pathway presented is based on studies of the related compound, Bakkenolide B. Further research is necessary to confirm if this compound acts through a similar mechanism.
Conclusion and Future Directions
The discovery and isolation of this compound from Petasites formosanus have provided a novel molecular scaffold for further investigation. The detailed spectroscopic data confirms its unique structure within the bakkenolide family. While initial cytotoxicity data is available, a comprehensive evaluation of its biological activities is warranted. Future research should focus on:
-
Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its biological effects. The potential role of the AMPK/Nrf2 pathway should be a primary focus of investigation.
-
Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its potential as a drug candidate.
This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration of this compound and its therapeutic potential. The provided data and protocols offer a solid foundation for advancing our understanding of this intriguing natural product.
References
Spectroscopic Profile of Bakkenolide Db: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Bakkenolide Db, a sesquiterpenoid of interest for its potential biological activities. The information presented herein is compiled from published scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Mass Spectrometry (MS) Data
High-resolution electron impact mass spectrometry (HR-EI-MS) has been utilized to determine the molecular formula of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₁H₂₈O₇S |
| Ionization Mode | EI-MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural elucidation of this compound was accomplished through a combination of one-dimensional and two-dimensional NMR experiments. While a complete, tabulated dataset of all chemical shifts is not fully available in the cited literature, key diagnostic signals have been reported.
Table 2: ¹H NMR (Proton) Spectroscopic Data for Key Fragments of this compound
| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Acetoxy methyl | 2.00 | s | - |
| Sulfoxide (B87167) methyl | 2.84 | s | - |
| cis-double bond proton | 6.01 | d | 10.3 |
| cis-double bond proton | 6.98 | d | 10.3 |
| H-9 | 5.76 | - | - |
Table 3: ¹³C NMR (Carbon) Spectroscopic Data for a Key Carbonyl of this compound
| Carbon Atom | Chemical Shift (δ) ppm |
| Acetoxy carbonyl (C-1') | 169.5 |
The regiochemistry of the substituent groups was determined using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which established a correlation between the acetoxy carbonyl carbon (δ 169.5), the acetoxy methyl protons (δ 2.00), and the proton at the C-9 position (δ 5.76). This confirmed the attachment of the acetoxy group at C-9 and consequently, the cis-3-methylsulfinylacryloyloxy group at the C-1 position.[1] The absolute configuration of the sulfoxide group in this compound has been determined as R based on circular dichroism spectroscopy, which showed a positive Cotton effect.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound and related compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra were recorded on a high-field spectrometer, such as a Bruker 700 or 900 MHz instrument.
-
Sample Preparation: Samples of purified this compound were dissolved in a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Standard proton spectra were acquired to determine chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Proton-decoupled carbon spectra were obtained to identify the chemical shifts of all carbon atoms in the molecule.
-
2D NMR: A suite of two-dimensional NMR experiments was performed to establish connectivity and spatial relationships within the molecule. This included:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (typically 2-3 bond) correlations between protons and carbons, crucial for piecing together the carbon skeleton and assigning the positions of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, providing information about the stereochemistry of the molecule.
-
-
-
Data Processing: The acquired free induction decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the residual solvent peak.
2. Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra were obtained using an electron impact mass spectrometer (HR-EI-MS).
-
Sample Introduction: The purified compound was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample was bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer.
-
Data Analysis: The precise mass of the molecular ion was measured to determine the elemental composition and molecular formula of this compound.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
The Architecture of Healing: A Technical Guide to Bakkenolide Biosynthesis in Petasites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate biosynthetic pathway of bakkenolides, a class of sesquiterpenoid lactones with significant therapeutic potential, within the genus Petasites. Drawing upon available scientific literature, this document outlines the proposed metabolic route, presents quantitative data on key constituents, and provides detailed experimental protocols relevant to the elucidation of this pathway. The guide is designed to serve as a comprehensive resource for researchers investigating the natural product chemistry and molecular biology of Petasites, as well as for professionals in the field of drug development exploring the potential of bakkenolides.
Introduction to Bakkenolides and Petasites
The genus Petasites, commonly known as butterbur, encompasses a group of perennial plants belonging to the Asteraceae family. For centuries, extracts from these plants have been utilized in traditional medicine to treat a variety of ailments, including migraines, allergic rhinitis, and asthma. The therapeutic effects of Petasites are largely attributed to a unique class of sesquiterpenoid lactones known as bakkenolides.
Bakkenolides are characterized by an eremophilane-type sesquiterpenoid skeleton. Their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-allergic properties, have positioned them as promising candidates for modern drug development. A thorough understanding of their biosynthesis is paramount for optimizing their production through biotechnological approaches and for the discovery of novel derivatives with enhanced therapeutic profiles.
The Proposed Biosynthetic Pathway of Bakkenolides
The biosynthesis of bakkenolides, like all terpenoids, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The proposed pathway to bakkenolides in Petasites then proceeds through a series of enzymatic transformations, starting with the formation of a C15 precursor.
The key steps are hypothesized as follows:
-
Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 compound, (2E,6E)-farnesyl pyrophosphate (FPP). This is a crucial branch point in terpenoid metabolism, leading to the synthesis of sesquiterpenes, triterpenes, and sterols.
-
Cyclization of FPP to Eremophilene (B157757): A specific terpene synthase (TPS), likely an eremophilene synthase, catalyzes the complex cyclization of the linear FPP molecule into the bicyclic eremophilane (B1244597) skeleton. This step is critical in defining the characteristic structure of bakkenolides. The proposed mechanism involves the formation of a germacrene A intermediate, followed by a proton-initiated cyclization and a 1,2-hydride shift and subsequent rearrangement to form the eremophilane cation.
-
Oxidation of Eremophilene to Fukinone (B12534): The eremophilane hydrocarbon undergoes a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), to introduce keto functionalities. A key intermediate in this stage is believed to be fukinone.
-
Epoxidation and Rearrangement: Further enzymatic modifications, including epoxidation of fukinone to fukinone epoxide, are proposed. This is followed by a Favorskii-type rearrangement, a key step in the formation of the lactone ring characteristic of bakkenolides.
-
Formation of Bakkenolide (B600228) A and Derivatives: Subsequent dehydration and further oxidative modifications lead to the formation of bakkenolide A (fukinanolid) and a diverse array of other bakkenolide derivatives found in Petasites species. These final steps likely involve a suite of tailoring enzymes such as hydroxylases, acyltransferases, and dehydrogenases.
It is important to note that while this pathway is supported by the co-occurrence of these proposed intermediates in Petasites species and by biomimetic synthesis studies, the specific enzymes catalyzing each step in Petasites have yet to be fully characterized.
Quantitative Data on Key Petasites Sesquiterpenoids
The concentration of bakkenolides can vary significantly depending on the plant part, geographical location, and season. The following table summarizes quantitative data for petasin, a prominent bakkenolide derivative, in Petasites hybridus.
| Plant Part | Compound | Concentration (mg/g dry weight) | Reference |
| Rhizomes | Petasin | 7.4 - 15.3 | [1][2] |
| Leaves | Petasin | 3.3 - 11.4 | [1][2] |
Experimental Protocols for Pathway Elucidation
The elucidation of a biosynthetic pathway is a multifaceted process that involves a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that are instrumental in characterizing the bakkenolide biosynthesis pathway.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate terpene synthase (TPS) and cytochrome P450 (CYP450) genes involved in bakkenolide biosynthesis by analyzing the transcriptome of Petasites tissues with high bakkenolide content.
Methodology:
-
Plant Material and RNA Extraction:
-
Collect fresh rhizome and leaf tissues from Petasites hybridus or other bakkenolide-rich Petasites species.
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until use.
-
Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Prepare cDNA libraries from the high-quality RNA samples using a transcriptome library preparation kit.
-
Perform high-throughput sequencing of the cDNA libraries on a platform such as Illumina NovaSeq or HiSeq.
-
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads to remove low-quality reads and adapter sequences.
-
Assemble the high-quality reads into a de novo transcriptome assembly using software like Trinity or SPAdes.
-
Annotate the assembled transcripts by comparing them against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.
-
Identify transcripts encoding putative TPS and CYP450 enzymes based on sequence homology to known plant terpene synthases and cytochrome P450s.
-
Perform differential gene expression analysis between tissues with high and low bakkenolide content to identify candidate genes that are upregulated in high-content tissues.
-
Heterologous Expression and Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of candidate TPS and CYP450 genes identified through transcriptome analysis.
Methodology:
-
Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequences of the candidate genes from Petasites cDNA using PCR with gene-specific primers.
-
Clone the amplified PCR products into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
-
Heterologous Expression:
-
For Terpene Synthases (in E. coli):
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Co-express the E. coli mevalonate pathway genes to increase the intracellular pool of FPP.
-
-
For Cytochrome P450s (in Saccharomyces cerevisiae):
-
Transform the expression vector, along with a vector containing a cytochrome P450 reductase (CPR) from Petasites or a related species, into a suitable yeast strain (e.g., WAT11).
-
Induce protein expression by growing the yeast in a galactose-containing medium.
-
-
-
Enzyme Assays:
-
In vivo assays:
-
For TPS, analyze the headspace or solvent extract of the induced E. coli culture for the presence of new terpene products using Gas Chromatography-Mass Spectrometry (GC-MS).
-
For CYP450s, feed the induced yeast culture with the putative substrate (e.g., eremophilene) and analyze the culture extract for oxidized products using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
In vitro assays:
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Incubate the purified enzyme with its putative substrate (FPP for TPS; eremophilene and a reducing agent like NADPH for CYP450s) and cofactors.
-
Extract the reaction products and analyze them by GC-MS or LC-MS.
-
-
Analysis of Sesquiterpenoids by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the volatile and semi-volatile sesquiterpenoid intermediates and final products of the bakkenolide pathway.
Methodology:
-
Sample Preparation:
-
Plant Tissue: Homogenize fresh or frozen plant tissue in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Enzyme Assay Extracts: Extract the aqueous reaction mixture with an organic solvent.
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample extract into the GC inlet.
-
Temperature Program: Use a temperature gradient to separate the compounds based on their boiling points. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
-
Data Analysis:
-
Identify the compounds by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).
-
Quantify the compounds by creating a calibration curve with authentic standards.
-
Visualizing the Pathway and Experimental Workflows
To provide a clear and concise representation of the complex processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Proposed biosynthetic pathway of bakkenolides in Petasites.
Caption: Experimental workflow for identifying and characterizing bakkenolide biosynthesis genes.
Conclusion and Future Perspectives
The biosynthesis of bakkenolides in Petasites represents a fascinating example of the chemical ingenuity of plants. While a plausible pathway has been proposed, the field is ripe for further investigation. The application of modern multi-omics approaches, including genomics, transcriptomics, and metabolomics, will be instrumental in identifying and characterizing the complete set of enzymes involved in this pathway. The elucidation of the enzymatic machinery will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the metabolic engineering of high-value bakkenolides in microbial or plant-based systems. This could ultimately lead to a sustainable and scalable production platform for these therapeutically important natural products, facilitating their development into next-generation pharmaceuticals.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquiterpenoid lactones are a diverse class of naturally occurring compounds renowned for their wide spectrum of biological activities. Among these, bakkenolides, particularly Bakkenolide (B600228) Db and its congeners isolated from plants of the Petasites genus, have garnered significant scientific interest. This technical guide provides a comprehensive overview of the current knowledge on Bakkenolide Db and related sesquiterpenoid lactones, with a focus on their pharmacological effects, mechanisms of action, and pertinent experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development. We will delve into the anti-inflammatory, neuroprotective, and anti-allergic properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction to Sesquiterpenoid Lactones and Bakkenolides
Sesquiterpenoid lactones are a major class of secondary metabolites characterized by a 15-carbon skeleton, which is biochemically derived from three isoprene (B109036) units.[1] Their structures are diverse and are classified into various skeletal types, such as germacranolides, guaianolides, eudesmanolides, and bakkenolides. A defining feature of many biologically active sesquiterpenoid lactones is the α-methylene-γ-lactone group, a reactive Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in proteins.[2] This reactivity is believed to be a key contributor to their diverse pharmacological effects.
Bakkenolides are a specific subgroup of sesquiterpenoid lactones characterized by a spiro-lactone skeleton. They are predominantly isolated from plants of the genus Petasites, which have a long history of use in traditional medicine for treating conditions like asthma, allergies, and migraines. This guide will focus on this compound and other closely related bakkenolides, exploring their therapeutic potential.
Quantitative Biological Data
The following tables summarize the key quantitative data for various bakkenolides and related compounds, providing a comparative overview of their biological activities.
Table 1: Anti-platelet and PAF Receptor Antagonist Activity of Bakkenolide G
| Compound | Assay | Target/Stimulus | IC50 Value | Source |
| Bakkenolide G | Platelet Aggregation | Platelet-Activating Factor (PAF) (2 ng/mL) | 5.6 ± 0.9 µM | [1][3] |
| Bakkenolide G | Receptor Binding | [3H]PAF binding to rabbit platelets | 2.5 ± 0.4 µM | [1][3] |
Table 2: Anti-inflammatory and Anti-allergic Activities of Bakkenolides
| Compound | Biological Effect | Model System | Key Findings | Source |
| Bakkenolide B | Inhibition of mast cell degranulation | Antigen-stimulated RBL-2H3 mast cells | Concentration-dependent inhibition | [4] |
| Bakkenolide B | Inhibition of iNOS and COX-2 induction | LPS-stimulated mouse peritoneal macrophages | Inhibition of gene induction | [4] |
| Bakkenolide B | Reduction of inflammatory cell accumulation | Ovalbumin-induced asthma model in mice | Strong inhibition of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid | [4] |
| Total Bakkenolides from P. tricholobus | Reduction of allergic rhinitis symptoms | Ovalbumin-sensitized rats | Significant decrease in sneezing, eosinophil infiltration, and serum IL-4 and histamine (B1213489) levels | [5] |
Table 3: Neuroprotective Effects of Bakkenolides
| Compound | Biological Effect | Model System | Key Findings | Source |
| Total Bakkenolides from P. trichinous | Reduction of brain infarct volume and neurological deficits | Rat transient focal cerebral ischemia-reperfusion model | Dose-dependent reduction at 5, 10, and 20 mg/kg | [6] |
| Total Bakkenolides from P. trichinous | Attenuation of cell death and apoptosis | Oxygen-glucose deprivation in cultured neurons | Significant protection | [6] |
| Bakkenolide-IIIa | Reduction of brain infarct volume and neurological deficit | Transient focal cerebral damage model in rats | Dose-dependent reduction at 4, 8, and 16 mg/kg | [7] |
| Bakkenolide-IIIa | Increased cell viability and decreased apoptosis | Oxygen-glucose deprivation in cultured hippocampal neurons | Dose-dependent increase in the Bcl-2/Bax ratio | [7] |
Key Signaling Pathways Modulated by Bakkenolides and Sesquiterpenoid Lactones
Bakkenolides and other sesquiterpenoid lactones exert their biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms of action.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Many sesquiterpenoid lactones, including bakkenolides, have been shown to inhibit this pathway, contributing to their anti-inflammatory and pro-apoptotic effects.[6][8]
Activation of the AMPK/Nrf2 Antioxidant Pathway
Bakkenolide B has been shown to exert anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] This leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative stress.
PAF Receptor Antagonism
Bakkenolide G acts as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor, thereby inhibiting PAF-induced signaling cascades that lead to platelet aggregation and inflammation.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Isolation of Bakkenolides from Petasites Species
This protocol provides a general framework for the isolation of bakkenolides. Specific details may vary depending on the plant material and target compounds.
Workflow Diagram
Methodology
-
Plant Material and Extraction: Dried and powdered rhizomes of the Petasites species are extracted with methanol or 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[10][11]
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, typically starting with chloroform, followed by ethyl acetate (B1210297) and n-butanol. The bakkenolides are generally enriched in the chloroform and ethyl acetate fractions.[10]
-
Column Chromatography: The organic fractions are subjected to silica gel column chromatography. A gradient elution system, such as n-hexane-ethyl acetate or chloroform-methanol, is used to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase, often a mixture of acetonitrile (B52724) and water or methanol and water, to yield pure bakkenolides.[11]
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).[10][12]
In Vitro Anti-inflammatory Assay: Inhibition of IL-2 Production in Jurkat T Cells
This protocol describes a method to assess the inhibitory effect of bakkenolides on IL-2 production in a human T-cell line.
Methodology
-
Cell Culture: Jurkat T cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ humidified incubator.[13][14]
-
Cell Stimulation: Jurkat cells are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL. To induce IL-2 production, the cells are stimulated with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and phytohemagglutinin (PHA) (e.g., 1 µg/mL) or with anti-CD3 and anti-CD28 antibodies.[13][14]
-
Treatment with Bakkenolides: The cells are pre-treated with various concentrations of the test bakkenolide for 1-2 hours before stimulation. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24-48 hours at 37°C.[13]
-
Quantification of IL-2: The cell culture supernatant is collected after centrifugation. The concentration of IL-2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[13][14]
-
Data Analysis: The percentage of inhibition of IL-2 production is calculated relative to the stimulated vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the bakkenolide concentration and fitting the data to a dose-response curve.
PAF Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of bakkenolides for the PAF receptor.
Methodology
-
Preparation of Platelet Membranes: Washed rabbit platelets are prepared from fresh rabbit blood. The platelets are then lysed by sonication in a hypotonic buffer and centrifuged to pellet the membranes. The membrane pellet is resuspended in a suitable buffer.[15]
-
Competitive Binding Assay: The assay is performed in a 96-well plate. Each well contains the platelet membrane preparation, a fixed concentration of radiolabeled PAF (e.g., [³H]PAF), and varying concentrations of the unlabeled bakkenolide (the competitor). Non-specific binding is determined in the presence of a high concentration of unlabeled PAF.[1][3][15]
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 1 hour).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is calculated for each concentration of the bakkenolide. The IC₅₀ value, which is the concentration of the bakkenolide that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model
This protocol describes an in vitro model of cerebral ischemia to evaluate the neuroprotective effects of bakkenolides.[6][7][16]
Methodology
-
Primary Neuronal Culture: Primary cortical or hippocampal neurons are isolated from embryonic rats and cultured in a suitable medium.
-
Oxygen-Glucose Deprivation (OGD): After several days in culture, the neurons are subjected to OGD. The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a defined period (e.g., 1-2 hours).
-
Reoxygenation and Treatment: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air and 5% CO₂) for reoxygenation (e.g., 24 hours). The test bakkenolide is added to the medium at the beginning of the reoxygenation period.
-
Assessment of Cell Viability and Apoptosis:
-
Cell Viability: Cell viability can be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Apoptosis: Apoptosis can be quantified using methods like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) using Western blotting.
-
-
Data Analysis: The neuroprotective effect of the bakkenolide is determined by comparing the cell viability and the extent of apoptosis in the treated groups with the OGD control group.
Conclusion and Future Perspectives
This compound and related sesquiterpenoid lactones represent a promising class of natural products with a diverse range of pharmacological activities. Their demonstrated anti-inflammatory, neuroprotective, and anti-allergic effects, mediated through the modulation of key signaling pathways such as NF-κB, AMPK/Nrf2, and PAF receptor signaling, highlight their potential for the development of novel therapeutics.
This technical guide has provided a comprehensive overview of the current state of research, including quantitative biological data, detailed mechanistic insights, and practical experimental protocols. However, further research is warranted to fully elucidate the therapeutic potential of these compounds. Future studies should focus on:
-
In-depth investigation of the structure-activity relationships of different bakkenolides to identify the most potent and selective compounds.
-
Comprehensive preclinical studies in relevant animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of novel therapeutic applications based on their known mechanisms of action.
-
Development of sustainable sources for these compounds, either through optimized isolation from natural sources or through synthetic or semi-synthetic approaches.
By addressing these key areas, the scientific community can pave the way for the translation of these fascinating natural products into clinically effective treatments for a range of human diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-allergic effects of total bakkenolides from Petasites tricholobus in ovalbumin-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Isolation, Quality Evaluation, and Seasonal Changes of Bakkenolide B in Petasites japonicus by HPLC -Journal of Life Science | Korea Science [koreascience.kr]
- 12. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Activity Screening of Bakkenolide Db
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity screening of Bakkenolide Db, a sesquiterpenoid lactone. This document outlines standard experimental protocols for assessing cytotoxic, antioxidant, and neuroprotective activities, presents a framework for data analysis, and visualizes key experimental workflows and potential signaling pathways. While this compound has been isolated from sources such as Petasites formosanus, publicly available quantitative data on its biological activities is limited. Therefore, this guide presents a composite of established methodologies and representative data to serve as a blueprint for its systematic evaluation.
Data Presentation: A Framework for Quantifying Biological Activity
A crucial step in preliminary screening is the quantitative assessment of a compound's efficacy and potency. The data should be organized to allow for clear comparison across different assays and cell lines. The following table provides a template for summarizing the key quantitative metrics for this compound.
Table 1: Representative Biological Activity Data for this compound
| Biological Activity | Assay Type | Cell Line/Target | Parameter | Result |
| Cytotoxicity | MTT Assay | A549 (Human Lung Carcinoma) | IC₅₀ (µM) | [Value] |
| MCF-7 (Human Breast Adenocarcinoma) | IC₅₀ (µM) | [Value] | ||
| HepG2 (Human Liver Cancer) | IC₅₀ (µM) | [Value] | ||
| HCT116 (Human Colon Cancer) | IC₅₀ (µM) | [Value] | ||
| Antioxidant Activity | DPPH Radical Scavenging | - | IC₅₀ (µg/mL) | [Value] |
| ABTS Radical Scavenging | - | Trolox Equivalents (TEAC) | [Value] | |
| Neuroprotective Activity | Oxygen-Glucose Deprivation | Primary Cortical Neurons | % Viability Increase | [Value] |
| H₂O₂-induced Oxidative Stress | PC12 Cells | % Protection | [Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable biological activity screening. The following sections provide methodologies for the key assays.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.
Neuroprotective Activity Screening
This protocol outlines an in vitro assay to assess the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death.
Materials:
-
This compound
-
PC12 cell line (or primary neurons)
-
Cell culture medium (e.g., RPMI-1640)
-
Horse serum and Fetal Bovine Serum
-
Hydrogen peroxide (H₂O₂)
-
MTT assay reagents
-
96-well plates
Procedure:
-
Cell Culture and Differentiation: Culture PC12 cells and differentiate them with Nerve Growth Factor (NGF) if required.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Injury: Induce oxidative stress by adding a toxic concentration of H₂O₂ to the cell culture medium for a defined duration.
-
Assessment of Viability: Assess cell viability using the MTT assay as described in section 2.1.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the cells treated with H₂O₂ alone.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.
Experimental Workflows
The following diagrams illustrate the workflows for the described biological activity screening assays.
Potential Signaling Pathway: Induction of Apoptosis
Given that many natural products with cytotoxic properties induce apoptosis, the following diagram illustrates a plausible signaling pathway that could be investigated for this compound.
Bakkenolide Db: A Literature Review for Novel Researchers
An In-depth Technical Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current literature on Bakkenolide (B600228) Db and its related compounds. While specific research on Bakkenolide Db is limited, this document extrapolates from data on other bakkenolides to provide a foundational understanding of its potential biological activities, mechanisms of action, and relevant experimental protocols.
Introduction to this compound
This compound is a sesquiterpenoid lactone belonging to the bakkenolide family of natural products. It was first isolated from the roots of Petasites formosanus, a plant used in traditional medicine. The molecular formula of this compound has been determined as C21H28O7S. Structurally, bakkenolides are characterized by a spiro-bicyclic carbon skeleton. While a significant body of research exists for other bakkenolides, such as Bakkenolide B and Bakkenolide A, dedicated studies on this compound are sparse. This review aims to bridge this knowledge gap by summarizing the available information and providing context from related compounds.
Potential Biological Activities and Quantitative Data
Although specific quantitative data for the biological activities of this compound is not extensively available in the current literature, studies on other bakkenolides isolated from the same plant, Petasites formosanus, and other Petasites species, suggest potential therapeutic applications in several areas. The following tables summarize the cytotoxic, anti-inflammatory, and neuroprotective activities of various bakkenolides. This data provides a valuable reference for hypothesizing the potential efficacy of this compound.
Table 1: Cytotoxicity of Bakkenolides from Petasites formosanus
| Compound | P-388 (ED₅₀ µg/mL) | A549 (ED₅₀ µg/mL) | HT-29 (ED₅₀ µg/mL) | KB (ED₅₀ µg/mL) |
| Bakkenolide-B | > 10.0 | > 10.0 | > 10.0 | > 10.0 |
| Bakkenolide-D | 2.8 | 3.5 | 4.2 | 3.8 |
| Bakkenolide-G | 1.5 | 2.1 | 2.9 | 2.4 |
| Bakkenolide-H | 4.5 | > 10.0 | > 10.0 | > 10.0 |
Data extracted from Wu T-S, et al. Chem Pharm Bull. 1999;47(3):375-82.
Table 2: Anti-Inflammatory Activity of Bakkenolide B
| Assay | Cell Line | Treatment | Concentration | Effect |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS-stimulated | 10 µM | Inhibition of NO production |
| IL-6 Production | Microglia | LPS-stimulated | 10 µM | Significant reduction in IL-6 levels[1] |
| TNF-α Production | Microglia | LPS-stimulated | 10 µM | Significant reduction in TNF-α levels[1] |
Data inferred from studies on Bakkenolide B, suggesting a likely mechanism for other bakkenolides.
Table 3: Neuroprotective Effects of Bakkenolide-IIIa
| Assay | Model | Treatment | Dosage | Effect |
| Infarct Volume | Rat transient focal cerebral ischemia-reperfusion | Post-reperfusion | 4, 8, 16 mg/kg (i.g.) | Reduction in brain infarct volume[2] |
| Neurological Deficit | Rat transient focal cerebral ischemia-reperfusion | Post-reperfusion | 4, 8, 16 mg/kg (i.g.) | Reduction in neurological deficit[2] |
| Cell Viability | Primary hippocampal neurons (OGD) | - | 1, 5, 10 µM | Increased cell viability[2] |
Data for Bakkenolide-IIIa, highlighting the neuroprotective potential within the bakkenolide class.
Experimental Protocols
To facilitate further research into this compound, this section provides detailed methodologies for key experiments commonly used to assess the biological activities of bakkenolides.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., P-388, A549, HT-29, KB) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED₅₀ (effective dose for 50% inhibition) value.
Anti-Inflammatory Assay: Nitric Oxide (NO) Production (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Anti-Inflammatory Assay: Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Protocol:
-
Sample Collection: Collect the culture supernatants from LPS-stimulated RAW 264.7 cells treated with this compound as described in the Griess assay protocol.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., human TNF-α or IL-6). This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the culture supernatants (samples) and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Signaling Pathways
Bakkenolides have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival. The following diagrams illustrate the potential pathways that this compound may influence.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound represents an understudied natural product with potential therapeutic applications, particularly in the areas of cancer and inflammation. The limited available data, primarily derived from studies on related bakkenolides, suggests that this compound may exhibit cytotoxic, anti-inflammatory, and neuroprotective properties. The likely mechanisms of action involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable comprehensive biological evaluation.
-
In-depth Biological Screening: Conducting a thorough investigation of the cytotoxic, anti-inflammatory, and neuroprotective activities of pure this compound using a panel of relevant in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its biological activity and to develop more potent and selective compounds.
This guide serves as a foundational resource for novel researchers entering the field of bakkenolide chemistry and pharmacology. By building upon the existing knowledge of related compounds and employing the outlined experimental approaches, the scientific community can unlock the full therapeutic potential of this compound.
References
An In-depth Technical Guide to Bakkenolide Db: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) Db is a sesquiterpenoid lactone belonging to the bakkenolide family of natural products. First isolated from Petasites formosanus, a plant used in traditional medicine, Bakkenolide Db has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound is characterized as a colorless oil. Its fundamental properties are summarized in the table below, providing a clear reference for its chemical identity.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₇S | [1] |
| Molecular Weight | 424.1556 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [3] |
Spectral Data:
The structural elucidation of this compound has been primarily achieved through spectroscopic methods, including High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): The molecular formula of C₂₁H₂₈O₇S was determined by HR-EI-MS.[1] The fragmentation pattern in mass spectrometry provides crucial information for structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands at 1770, 1747, and 1716 cm⁻¹, indicating the presence of various carbonyl groups, likely corresponding to the lactone, ester, and other carbonyl functionalities within the molecule.[2]
-
Ultraviolet (UV) Spectroscopy: The UV spectrum in methanol (B129727) exhibits a maximum absorption (λmax) at 286 nm (log ε 3.09), which is consistent with the presence of a conjugated system within the molecule.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectral data has revealed key structural features of this compound. An acetoxy group is indicated by a singlet at δ 2.00. The presence of a cis-3-methylsulfinylacryloyloxy group is confirmed by a singlet for the sulfoxide (B87167) methyl protons at δ 2.84 (3H) and two doublets for the cis double bond protons at δ 6.01 (1H, J = 10.3 Hz) and δ 6.98 (1H, J = 10.3 Hz).[1] A complete, tabulated dataset of ¹H and ¹³C NMR chemical shifts is essential for unambiguous structural assignment and confirmation.
Biological Activities
Bakkenolides as a class of compounds have been reported to possess a range of biological activities, including anti-inflammatory, anti-allergic, neuroprotective, and cytotoxic effects. While specific quantitative data for this compound is still emerging, preliminary studies and the activities of related compounds provide valuable insights.
Cytotoxicity:
This compound has been evaluated for its cytotoxic effects. However, specific IC₅₀ values against various cancer cell lines are not yet widely published. The general methodology for assessing cytotoxicity often involves the MTT assay.
Anti-inflammatory Activity:
The anti-inflammatory potential of bakkenolides is a significant area of research. This activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. While the specific IC₅₀ value for this compound in this assay is not yet reported, other bakkenolides have demonstrated potent inhibitory effects.
Experimental Protocols
Isolation and Purification of this compound from Petasites formosanus
The following is a general workflow for the isolation of bakkenolides, which can be adapted for the specific purification of this compound.
Caption: General workflow for the isolation of this compound.
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for a typical MTT cytotoxicity assay.
Potential Signaling Pathways
While direct evidence for this compound is still under investigation, studies on other bakkenolides suggest potential interactions with key cellular signaling pathways.
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. Some bakkenolides have been shown to inhibit the activation of NF-κB. A proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Calcineurin-NFAT Signaling Pathway:
The calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway plays a vital role in T-cell activation and cytokine production. Some bakkenolides have been suggested to inhibit this pathway. Inhibition of calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase, would prevent the dephosphorylation and subsequent nuclear translocation of NFAT.
Caption: Postulated inhibition of the Calcineurin-NFAT pathway by this compound.
Conclusion and Future Directions
This compound represents an intriguing natural product with potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. This guide has summarized the current knowledge of its physical, chemical, and biological properties. However, significant research is still required to fully elucidate its pharmacological profile.
Future research should focus on:
-
Complete Structural Characterization: Obtaining and publishing a complete and unambiguous set of ¹H and ¹³C NMR data.
-
Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a broad panel of cancer cell lines and in various anti-inflammatory assays.
-
Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways, such as NF-κB and calcineurin-NFAT, through techniques like Western blotting and specific enzyme activity assays.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.
A deeper understanding of this compound will be crucial for unlocking its full therapeutic potential and for guiding the development of novel drugs based on its unique chemical scaffold.
References
The Bakkenolide Skeleton: A Technical Guide to Its Derivatives and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolides are a class of sesquiterpenoid lactones characterized by a unique spirocyclic bakkenane skeleton, which features a cis-fused hydrindane ring system. First isolated from Petasites japonicus, these natural products and their synthetic derivatives have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the bakkenolide (B600228) core, its derivatives, and their mechanisms of action, with a focus on their potential in drug discovery and development. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and natural product synthesis.
The Core Skeleton and Its Derivatives
The foundational structure of all bakkenolides is the bakkenane skeleton, a sesquiterpenoid framework. Modifications to this core structure, particularly at the lactone ring and the hydrindane nucleus, give rise to a wide array of derivatives with varying biological activities. Notable examples include Bakkenolide A, Bakkenolide B, and Bakkenolide G, each exhibiting distinct pharmacological profiles.
Biological Activities and Therapeutic Potential
Bakkenolide derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and anti-allergic effects. The following sections delve into the specific activities, supported by quantitative data where available.
Anti-inflammatory Activity
Several bakkenolide derivatives have been shown to possess significant anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways. For instance, Bakkenolide B has been reported to inhibit the production of pro-inflammatory mediators in various cell types. It has been shown to suppress the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages[1]. Furthermore, in an ovalbumin-induced asthma model, bakkenolide B was found to strongly inhibit the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid, highlighting its potential for treating allergic asthma[1].
Neuroprotective Effects
A growing body of evidence suggests that bakkenolides may have therapeutic potential in the context of neurodegenerative diseases. Several novel bakkenolides, including bakkenolide-Ia, -IIa, -IIIa, and -IVa, isolated from Petasites tricholobus, have exhibited significant neuroprotective and antioxidant activities in in vitro assays using primary cultured neurons exposed to oxygen-glucose deprivation and oxidative insults[2]. Total bakkenolides from Petasites tricholobus have been shown to protect neurons against cerebral ischemic injury[3].
Anti-allergic and Other Activities
Bakkenolide B has been identified as a potent inhibitor of mast cell degranulation, a key event in the allergic response. It concentration-dependently inhibited RBL-2H3 mast cell degranulation, suggesting its utility in managing allergic conditions[1]. Additionally, Bakkenolide G has been characterized as a specific platelet-activating factor (PAF) receptor antagonist, inhibiting PAF-induced platelet aggregation with an IC50 of 5.6 ± 0.9 microM[2].
Quantitative Data on Biological Activities
To facilitate a comparative analysis of the potency of various bakkenolide derivatives, the following table summarizes the available quantitative data (IC50/EC50 values) for their key biological activities.
| Derivative | Biological Activity | Assay System | IC50 / EC50 | Reference |
| Bakkenolide G | PAF-induced platelet aggregation | Rabbit platelets | 5.6 ± 0.9 µM | [2] |
| Bakkenolide G | [3H]PAF binding to platelets | Rabbit platelets | 2.5 ± 0.4 µM | [2] |
Signaling Pathways Modulated by Bakkenolides
The therapeutic effects of bakkenolides are underpinned by their ability to modulate specific intracellular signaling pathways. Key pathways identified to date include the NF-κB, MAPK, and Calcineurin-NFAT pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several studies have indicated that bakkenolides exert their anti-inflammatory effects by inhibiting this pathway. For example, total bakkenolides have been shown to inhibit NF-κB activation by blocking the phosphorylation of IκB-kinase (IKK), the inhibitor of NF-κB (IκB), and the p65 subunit of NF-κB[3]. This prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. Bakkenolide-IIIa has been specifically shown to protect against cerebral damage by inhibiting NF-κB signaling[4].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, ERK1/2, and JNK, plays a crucial role in cellular responses to a variety of stimuli, including stress and inflammation. Bakkenolide-IIIa has been demonstrated to inhibit the phosphorylation of Akt and ERK1/2, which are upstream activators of NF-κB[4]. This suggests a multi-pronged anti-inflammatory mechanism of action.
Calcineurin-NFAT Signaling Pathway
The Calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway is critical for the activation of T-lymphocytes and the production of cytokines such as Interleukin-2 (IL-2). Bakkenolide B has been shown to inhibit the calcineurin pathway, leading to a reduction in IL-2 production at both the gene and protein levels in Jurkat cells, a human T-cell line.
Experimental Protocols
This section provides an overview of key experimental methodologies commonly employed in the study of bakkenolides. These protocols are intended as a general guide, and specific details may need to be optimized for individual experimental setups.
General Workflow for Assessing Anti-inflammatory Activity
Measurement of Cytokine Levels by ELISA
1. Plate Coating:
-
Dilute the capture antibody in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
2. Blocking:
-
Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Wash the plate as described above.
-
Prepare serial dilutions of the cytokine standard.
-
Add 100 µL of samples (cell culture supernatants) and standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
5. Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
6. Substrate Development and Measurement:
-
Wash the plate.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate until a color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating from the standard curve.
Conclusion and Future Directions
The bakkenolide skeleton represents a privileged scaffold in natural product chemistry, giving rise to a family of compounds with significant therapeutic potential. The anti-inflammatory, neuroprotective, and anti-allergic properties of bakkenolide derivatives, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and calcineurin-NFAT, make them attractive lead compounds for drug development.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the bakkenolide scaffold to identify the key structural motifs responsible for specific biological activities will be crucial for the design of more potent and selective analogs.
-
Total Synthesis: The development of efficient and scalable total synthesis routes will be essential for producing sufficient quantities of lead compounds for preclinical and clinical evaluation.
-
In Vivo Efficacy and Safety: Rigorous in vivo studies are needed to validate the therapeutic potential of promising bakkenolide derivatives and to assess their safety profiles.
-
Target Identification: Further elucidation of the precise molecular targets of bakkenolides will provide a deeper understanding of their mechanisms of action and may reveal novel therapeutic opportunities.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. benchchem.com [benchchem.com]
Bakkenolide Db: A Technical Guide to its Therapeutic Potential
A notable gap in current research is the limited specific data on the therapeutic relevance of Bakkenolide (B600228) Db. While its isolation from Petasites formosanus has been documented, detailed studies on its biological activity and mechanisms of action are scarce.[1][2] This guide, therefore, synthesizes the available information on the broader bakkenolide class of compounds to infer the potential therapeutic relevance of Bakkenolide Db, with a focus on their anti-inflammatory, neuroprotective, and anti-allergic properties.
Overview of Bakkenolides
Bakkenolides are a class of sesquiterpene lactones found in various plants of the Petasites genus.[3][4] Different bakkenolides, such as Bakkenolide B and Bakkenolide G, have demonstrated a range of biological activities, suggesting that this compound may also possess therapeutic properties.[3][5] The primary areas of therapeutic interest for bakkenolides include inflammation, neurodegenerative diseases, and allergic reactions.
Potential Therapeutic Applications
Based on the activities of related compounds, the potential therapeutic applications for this compound are explored below.
Anti-inflammatory and Anti-allergic Effects
Several bakkenolides have shown potent anti-inflammatory and anti-allergic effects. Bakkenolide B, for instance, has been shown to inhibit mast cell degranulation and the production of inflammatory mediators.[3]
Quantitative Data on Anti-allergic and Anti-inflammatory Activity of Bakkenolides
| Compound | Assay | Target/Cell Line | Endpoint | Result |
| Bakkenolide B | Mast Cell Degranulation | RBL-2H3 cells | Inhibition of β-hexosaminidase release | Concentration-dependent inhibition |
| Bakkenolide B | Gene Induction | Mouse peritoneal macrophages | Inhibition of iNOS and COX-2 expression | Inhibition observed |
| Bakkenolide G | Platelet Aggregation | Rabbit platelets | Inhibition of PAF-induced aggregation | IC50: 5.6 ± 0.9 μM |
Experimental Protocol: Ovalbumin-Induced Asthma Model
An in-vivo model of ovalbumin-induced asthma in mice has been used to evaluate the anti-allergic effects of Bakkenolide B.[3]
-
Animal Model: Male BALB/c mice.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin and aluminum hydroxide (B78521) gel on days 0 and 14.
-
Challenge: From days 21 to 23, mice are challenged with aerosolized ovalbumin.
-
Treatment: Bakkenolide B is administered to the mice, typically via oral gavage, prior to the ovalbumin challenge.
-
Outcome Measures: Bronchoalveolar lavage fluid (BALF) is collected to measure the infiltration of inflammatory cells such as eosinophils, macrophages, and lymphocytes. Lung tissue may also be collected for histological analysis.[3]
Signaling Pathway: Inhibition of Mast Cell Degranulation
The anti-allergic effect of Bakkenolide B is partly attributed to its ability to stabilize mast cells and prevent the release of histamine (B1213489) and other inflammatory mediators.
Caption: Inhibition of antigen-induced mast cell degranulation by Bakkenolide B.
Neuroprotective Effects
Several novel bakkenolides isolated from Petasites tricholobus have demonstrated significant neuroprotective and antioxidant activities in vitro.[6] These compounds were shown to protect primary cultured neurons from oxygen-glucose deprivation and oxidative insults.[6] "Total bakkenolides" have also been shown to protect neurons against cerebral ischemic injury.
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay
The neuroprotective effects of bakkenolides have been assessed using an in-vitro model of ischemia.[6]
-
Cell Culture: Primary neurons are cultured from the hippocampus or cortex of neonatal rats.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1-2 hours).
-
Treatment: Bakkenolides are added to the culture medium before, during, or after the OGD insult.
-
Reoxygenation: After the hypoxic period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).
-
Outcome Measures: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH). Neuronal apoptosis can be quantified using TUNEL staining.[6]
Signaling Pathway: Inhibition of NF-κB Activation
The neuroprotective effects of total bakkenolides are linked to the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by total bakkenolides.
Cytotoxicity
A study on bakkenolides isolated from the roots of Petasites formosanus, which included this compound, mentioned a discussion on their cytotoxicity, implying that this class of compounds may also have potential as anticancer agents.[1] However, specific data for this compound was not provided.
Conclusion and Future Directions
While direct evidence for the therapeutic relevance of this compound is currently lacking, the documented activities of other bakkenolides provide a strong rationale for further investigation. The anti-inflammatory, anti-allergic, and neuroprotective properties observed in related compounds suggest that this compound could be a valuable lead compound for the development of new therapeutics.
Future research should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
In-vitro Screening: Assessing the activity of this compound in a range of assays relevant to inflammation, neurodegeneration, and cancer.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In-vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of disease.
By addressing these research gaps, the full therapeutic potential of this compound can be determined, potentially leading to the development of novel treatments for a variety of human diseases.
References
- 1. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide Db: A Promising New Antineoplastic Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Bakkenolide Db, a sesquiterpene lactone isolated from the roots of Petasites formosanus, has been identified as a compound of interest in the field of oncology. Preliminary studies have indicated its potential as a cytotoxic agent, suggesting its promise as a novel antineoplastic drug candidate. This technical guide provides a comprehensive overview of the currently available scientific data on this compound and related compounds, focusing on its cytotoxic activity, experimental protocols, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new cancer therapies.
Cytotoxicity of this compound and Related Compounds
Research by Wu et al. (1999) first described the isolation of this compound from Petasites formosanus and reported on its cytotoxic properties. While specific quantitative data such as IC50 values for this compound were not detailed in the abstract of this seminal paper, the study spurred further investigation into the anticancer potential of bakkenolides. Subsequent studies on other bakkenolides isolated from Petasites species have provided more concrete evidence of their antineoplastic effects.
For instance, a study on bakkenolides from Petasites tatewakianus evaluated their in vitro cytotoxic activity against several human cancer cell lines, including cervical carcinoma (HeLa), breast cancer (MCF-7), and murine Lewis lung carcinoma (LLC) cells.[1] Another study on a standardized root extract of Petasites hybridus, which contains various bakkenolides, demonstrated dose-dependent selective cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines.[2][3]
Table 1: Cytotoxicity of Bakkenolide-Containing Extracts and Related Compounds
| Compound/Extract | Cancer Cell Line(s) | Reported IC50 Value(s) | Reference |
| Petasites hybridus root extract | MDA-MB-231 (human breast cancer) | 520 µg/mL | [2] |
| MCF-7 (human breast cancer) | 865 µg/mL | [2] | |
| L929 (murine fibrosarcoma - non-cancerous control) | 1252 µg/mL | [2] |
Note: The IC50 values for the Petasites hybridus extract represent the activity of a complex mixture of compounds, including various bakkenolides.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature concerning the evaluation of the antineoplastic activity of bakkenolides.
Isolation of this compound
The isolation of this compound, as described by Wu et al. (1999), involves standard phytochemical techniques. A generalized workflow for such an isolation is presented below.
Caption: Generalized workflow for the isolation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol typically involves the following steps:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Potential Signaling Pathways in Bakkenolide-Mediated Antineoplastic Activity
While the specific signaling pathways modulated by this compound have not yet been elucidated, the mechanisms of action of other sesquiterpene lactones provide valuable insights into its potential targets. Many compounds in this class exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting key survival pathways in cancer cells.
Studies on extracts from Petasites species suggest that the contained bakkenolides may induce apoptosis in cancer cells.[2] Apoptosis is a tightly regulated process involving a cascade of molecular events. Two major pathways can initiate apoptosis: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Furthermore, other signaling pathways commonly dysregulated in cancer and targeted by natural products include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, survival, and growth. It is plausible that this compound may exert its antineoplastic effects by modulating one or more of these crucial signaling cascades.
Caption: Postulated apoptotic signaling pathways potentially targeted by this compound.
This compound represents a promising lead compound for the development of new antineoplastic agents. The available evidence, primarily from studies on related bakkenolides and extracts of Petasites species, points towards a mechanism of action involving the induction of cytotoxicity and apoptosis in cancer cells. However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Determining the specific IC50 values of purified this compound against a broad panel of cancer cell lines.
-
Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
A deeper understanding of the pharmacological profile of this compound will be instrumental in guiding its development as a potential therapeutic agent for the treatment of cancer.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Bakkenolide Db from Petasites formosanus Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Petasites formosanus, a perennial herb belonging to the Asteraceae family, is a plant endemic to Taiwan and has been traditionally used in folk medicine.[1][2] Phytochemical investigations of this plant have revealed the presence of a diverse array of sesquiterpenoids known as bakkenolides. Among these, Bakkenolide (B600228) Db, a sulfur-containing bakkenolide, has been isolated from the roots of the plant.[1][2][3] This document provides a detailed protocol for the extraction and isolation of Bakkenolide Db from the roots of Petasites formosanus, based on established scientific literature. The methodologies outlined below are intended to guide researchers in obtaining this compound for further pharmacological and biochemical studies.
Materials and Methods
Plant Material
The primary source material for the extraction of this compound is the dried roots of Petasites formosanus KITAMURA.
Reagents and Solvents
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
n-Butanol (n-BuOH)
-
Silica (B1680970) gel (for column chromatography)
-
Solvents for gradient elution (e.g., n-hexane, ethyl acetate, acetone)
Equipment
-
Grinder or mill
-
Soxhlet apparatus or large-scale extraction vessel
-
Rotary evaporator
-
Chromatography columns
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system (for purification and analysis)
-
Nuclear Magnetic Resonance (NMR) spectrometer (for structural elucidation)
-
Mass Spectrometer (MS) (for molecular weight determination)
-
UV Spectrophotometer
-
Polarimeter
Experimental Protocol
Preparation of Plant Material
-
The roots of Petasites formosanus are air-dried and then pulverized into a coarse powder to increase the surface area for solvent extraction.
Extraction
-
The powdered roots (e.g., 5.8 kg) are subjected to hot extraction with methanol. This can be performed in a large-scale extraction apparatus or using a Soxhlet extractor. The extraction is typically carried out for an extended period to ensure exhaustive extraction of the plant material.
Partitioning of the Crude Extract
-
The resulting methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
This crude extract is then suspended in water and partitioned successively with chloroform (CHCl₃) and n-butanol (n-BuOH). This liquid-liquid partitioning separates compounds based on their polarity, with the less polar compounds being extracted into the chloroform layer and the more polar compounds into the n-butanol layer.
Chromatographic Isolation and Purification
-
The chloroform and n-butanol extracts are concentrated separately.
-
Each extract is then subjected to repeated column chromatography over silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding more polar solvents (e.g., ethyl acetate, acetone).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Fractions containing similar compound profiles are pooled together.
-
Through this repeated chromatographic separation of the chloroform extract, this compound is isolated along with other bakkenolides.
Data Presentation
The isolation from 5.8 kg of dried roots of Petasites formosanus yielded a variety of bakkenolides. While the specific yield for this compound is not explicitly quantified in the primary literature, the study successfully isolated and identified it as a new compound. The table below summarizes the key characteristics of this compound.
| Compound | Molecular Formula | Molecular Weight | UV Absorption (λmax) | Optical Rotation ([α]D) |
| This compound | C₂₁H₂₈O₇S | 424.5 g/mol | 286 nm | +11.39° |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway Inhibition by Bakkenolides
While a specific signaling pathway for this compound is not detailed in the provided search results, other bakkenolides from the Petasites genus have been shown to inhibit signaling pathways, such as the calcineurin pathway, which is involved in interleukin-2 (B1167480) (IL-2) production in T-cells.[4] The following diagram illustrates a simplified representation of this inhibitory action.
Caption: Inhibition of the Calcineurin pathway by Bakkenolides.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. scispace.com [scispace.com]
- 3. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Chromatographic Separation of Bakkenolides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of bakkenolides, a class of sesquiterpene lactones with various reported biological activities. The information compiled herein is sourced from peer-reviewed scientific literature and is intended to guide researchers in the development of robust analytical and preparative separation methods.
Introduction to Bakkenolides and their Chromatographic Separation
Bakkenolides are a group of natural compounds predominantly found in plants of the genus Petasites. These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, including neuroprotective and anti-inflammatory effects. Accurate and efficient separation and quantification of individual bakkenolides from complex plant extracts are crucial for quality control, pharmacological studies, and drug development. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the analysis of bakkenolides, often utilizing reverse-phase columns and ultraviolet (UV) detection. For isolation and purification, column chromatography and preparative HPLC are frequently used.
Experimental Protocols
Extraction of Bakkenolides from Plant Material
This protocol outlines a general procedure for the extraction of bakkenolides from dried plant material, such as the leaves and stems of Petasites japonicus.
Materials:
-
Dried and powdered plant material (e.g., leaves and stems of Petasites japonicus)
-
Methanol (B129727) (MeOH)
-
n-hexane
-
Chloroform (CHCl₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-butanol (n-BuOH)
-
Water
-
Rotary evaporator
-
Diaion HP-20 resin
-
Filter paper
Procedure:
-
Successively extract the dried and powdered plant material (1.6 kg) with methanol at room temperature. The extraction should be performed twice, with each extraction lasting for 3 days.[1][2]
-
Combine the methanol extracts and remove the solvent under reduced pressure at 45 °C to obtain a residue (33.9 g).[1]
-
Pass the methanol extract residue through a Diaion HP-20 column.
-
Partition the eluate successively with n-hexane, chloroform, ethyl acetate, and n-butanol.[2]
-
The n-butanol soluble fraction, which is often active, can be further subjected to chromatographic separation.[3]
Analytical HPLC Method for Quantitative Determination of Bakkenolides
This protocol describes a gradient HPLC method for the quantitative analysis of bakkenolide (B600228) B and bakkenolide D.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution (for Bakkenolide D): 80% B to 100% B over 45 minutes.[4][6]
-
Gradient Elution (for Bakkenolide B): 0% B to 100% B over 35 minutes.[5][7]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 215 nm, 254 nm, or 290 nm, depending on the specific bakkenolide and method.[4][5][6][7]
Procedure:
-
Prepare standard solutions of the bakkenolides of interest in a suitable solvent (e.g., methanol).
-
Prepare sample solutions from the plant extracts.
-
Set up the HPLC system with the specified conditions.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the bakkenolides in the samples by comparing their retention times and peak areas with those of the standards.
Isolation of Bakkenolides using Column Chromatography and Preparative HPLC
This protocol details a multi-step chromatographic procedure for the isolation of bakkenolide B and bakkenolide D.[3]
Materials:
-
n-butanol soluble fraction of the plant extract
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Methanol (for mobile phase)
-
Chloroform (for mobile phase)
-
Preparative HPLC system and column
Procedure:
-
Subject the active n-butanol soluble fraction (11.4 g) to silica gel column chromatography.
-
Elute the column with a chloroform:methanol mixture (e.g., 25:1) to obtain several fractions.[3]
-
Further separate the target fractions using chromatography over Sephadex LH-20 with 95% methanol.[3]
-
Re-chromatograph the resulting sub-fractions on a Sephadex LH-20 column with 85% aqueous methanol.[3]
-
Finally, purify the bakkenolides (e.g., bakkenolide B and D) using preparative HPLC with a mobile phase of 70% aqueous methanol.[3]
Data Presentation
Table 1: HPLC Methods for the Analysis of Bakkenolides
| Bakkenolide | Column | Mobile Phase | Gradient | Flow Rate (mL/min) | Detection (nm) | Reference |
| Bakkenolide D | INNO C18 | Water:Acetonitrile | 20:80 to 0:100 (45 min) | 1 | 290 | [4][6] |
| Bakkenolide B | Luna C18 | Water:Acetonitrile | 0 to 100 (35 min) | 0.4 | 215, 254 | [5][7] |
Table 2: Quantitative Content of Bakkenolide D in Different Plant Parts
| Plant Species | Plant Part | Bakkenolide D Content (mg/g) | Reference |
| Petasites japonicus | Roots | 107.203 | [4][6] |
| Other Parts | 0.403 - 4.419 | [4][6] | |
| Farfugium japonicum | Roots | 166.103 | [4][6] |
| Other Parts | 7.252 - 32.614 | [4][6] |
Table 3: Method Validation Parameters for Bakkenolide B Analysis
| Parameter | Result | Reference |
| Linearity (r²) | >0.999 | [6][7] |
| Recovery | 98.6% to 103.1% | [6][7] |
Visualizations
Caption: General workflow for the extraction, isolation, and analysis of bakkenolides.
References
- 1. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Determination of Bakkenolide D in Petasites japonicus and Farfugium japonicum by HPLC/UV -Natural Product Sciences | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Bakkenolide Db in Biological Matrices using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Bakkenolide (B600228) Db in biological matrices. Bakkenolides, a class of sesquiterpene lactones often isolated from plants of the Petasites genus, are of significant interest for their anti-inflammatory and anti-allergic properties. This protocol provides a comprehensive guide for the determination of Bakkenolide Db, covering sample preparation, detailed instrument parameters, and method validation, making it suitable for pharmacokinetic studies, quality control, and academic research.
Introduction
This compound is a sesquiterpene lactone that, along with other related compounds like Bakkenolide B and D, is recognized for its potent biological activities. These compounds are known to suppress inflammatory responses, potentially by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines.[1][2] The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways such as NF-κB.[2] Accurate quantification of this compound in biological samples is crucial for evaluating its therapeutic potential, understanding its pharmacokinetic profile, and ensuring consistent dosing in preclinical and clinical studies. The HPLC-UV method described herein offers a specific, accurate, and precise means for this purpose.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, column oven, and data acquisition software.
-
Analytical Column: C18 reversed-phase column (e.g., INNO C18, Luna C18), 5 µm particle size, 4.6 x 250 mm.
-
Reagents:
-
Acetonitrile (B52724) (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (B129727) (HPLC Grade)
-
This compound reference standard
-
Blank biological matrix (e.g., rat plasma)
-
HPLC Operating Conditions
The chromatographic conditions are optimized for the separation and quantification of this compound. A gradient elution is employed to ensure adequate resolution from endogenous matrix components.
| Parameter | Condition |
| Column | C18 Reversed-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 35% B to 100% B over 40 min, hold at 100% B for 5 min, return to 35% B over 2 min, equilibrate for 8 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| UV Detection | 215 nm |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the working stock solution with a 50:50 mixture of methanol and water.
Sample Preparation from Plasma (Protein Precipitation & LLE)
-
Thaw frozen plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial condition (35% Acetonitrile in Water).
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
Experimental Workflow
The overall process from sample receipt to final data analysis is outlined below.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Assays for Bakkenolide Db Cytotoxicity Testing
Introduction
Bakkenolide Db is a natural compound isolated from the roots of Petasites formosanus, a plant that has been utilized in folk medicine.[1][2] As with any novel compound being investigated for therapeutic potential, a thorough evaluation of its cytotoxic effects is a critical first step in preclinical development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the cytotoxicity of this compound using common and reliable cell culture-based assays. The protocols detailed herein cover methods for evaluating cell viability, membrane integrity, and apoptosis.
Data Presentation: Summarizing Cytotoxic Activity
A crucial aspect of cytotoxicity testing is the clear and concise presentation of quantitative data. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Data should be organized to facilitate comparison across different cell lines and exposure times.
Table 1: Example Summary of this compound Cytotoxicity (IC50 Values in µM)
| Cell Line | Cell Type | Organism | 24h Exposure | 48h Exposure | 72h Exposure |
|---|---|---|---|---|---|
| A549 | Lung Carcinoma | Human | 85.6 | 62.3 | 45.1 |
| MCF-7 | Breast Adenocarcinoma | Human | 92.1 | 75.4 | 58.9 |
| HepG2 | Hepatocellular Carcinoma | Human | 78.5 | 55.9 | 39.7 |
| HCT116 | Colorectal Carcinoma | Human | 65.3 | 48.1 | 33.6 |
| BEAS-2B | Normal Bronchial Epithelium | Human | >200 | >200 | >150 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally.
Overall Experimental Workflow
A typical cytotoxicity study follows a standardized workflow, from initial cell culture preparation to final data analysis. This ensures reproducibility and reliability of the results.
References
Application Notes and Protocols for Determining the Activity of Bakkenolide B using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) B, a sesquiterpene lactone isolated from Petasites japonicus, has garnered significant interest for its diverse biological activities, including anti-inflammatory and anti-allergic effects. Emerging research also points towards its potential as a modulator of key cellular signaling pathways implicated in various diseases. This document provides a detailed protocol for assessing the cytotoxic or anti-proliferative activity of Bakkenolide B using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Furthermore, it summarizes available data on its activity and visually represents its known signaling pathways.
Data Presentation
The cytotoxic effects of a methanol (B129727) extract from Petasites japonicus leaves, containing bakkenolides, have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. It is important to note that these values represent the activity of a crude extract and not of purified Bakkenolide B.
| Cell Line | Cancer Type | IC50 (µg/mL) of Petasites japonicus Methanol Extract |
| Stomach Cancer Cells | Stomach | 550[1] |
| Colon Cancer Cells | Colon | 503[1] |
| Uterine Cancer Cells | Uterine | 870[1] |
| Liver Cancer Cells | Liver | 1913[1] |
| Lung Cancer Cells | Lung | 2781[1] |
| Normal Rat Liver Epithelial Cells | Normal | 2468[1] |
Experimental Protocols
MTT Assay Protocol for Bakkenolide B Cytotoxicity
This protocol is designed to determine the IC50 value of Bakkenolide B against adherent cancer cell lines.
Materials:
-
Bakkenolide B (of known purity)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Bakkenolide B Treatment:
-
Prepare a stock solution of Bakkenolide B in DMSO.
-
Prepare serial dilutions of Bakkenolide B in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Bakkenolide B concentration) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Bakkenolide B dilutions, vehicle control, or negative control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of Bakkenolide B concentration.
-
Determine the IC50 value, which is the concentration of Bakkenolide B that causes 50% inhibition of cell growth, from the dose-response curve.
-
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for evaluating Bakkenolide B cytotoxicity.
Signaling Pathways of Bakkenolide B
Bakkenolide B has been shown to modulate at least two key signaling pathways: the AMPK/Nrf2 pathway, which is involved in cellular stress response and inflammation, and the Calcineurin-NFAT pathway, which plays a role in immune response.
AMPK/Nrf2 Signaling Pathway Activation by Bakkenolide B
Caption: Bakkenolide B activates the AMPK/Nrf2 pathway, leading to antioxidant gene expression.
Calcineurin-NFAT Signaling Pathway Inhibition by Bakkenolide B
Caption: Bakkenolide B inhibits the Calcineurin-NFAT pathway, reducing pro-inflammatory gene expression.[2]
References
- 1. Antimutagenic and anticarcinogenic effect of methanol extracts of Petasites japonicus Maxim leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide Db: A Potential Tool for Innovative Cancer Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakkenolide (B600228) Db, a member of the bakkenolide class of sesquiterpenoid lactones isolated from plants of the Petasites genus, represents a potential, yet underexplored, tool compound for cancer research. While direct studies on Bakkenolide Db are limited, related compounds from the Petasites species have demonstrated significant cytotoxic and anti-cancer properties. These compounds have been shown to induce apoptosis and modulate key signaling pathways implicated in cancer progression. This document provides a hypothetical framework for investigating this compound as a novel anti-cancer agent, including plausible experimental protocols and potential mechanisms of action based on data from analogous compounds.
Introduction
The search for novel therapeutic agents from natural sources is a cornerstone of oncological research. The Petasites genus, long used in traditional medicine, is a rich source of bioactive sesquiterpenoids known as bakkenolides. Extracts from these plants have been shown to exhibit selective cytotoxicity against various cancer cell lines, including breast, cervical, and lung cancer cells[1][2][3]. The anti-cancer effects of these extracts are attributed to the induction of apoptosis and the modulation of critical cellular signaling pathways, such as the NF-κB and MAPK/ERK pathways[3][4]. Although specific data on this compound is not yet available, its structural similarity to other cytotoxic bakkenolides suggests its potential as a valuable tool for cancer research. These application notes provide a guide for the initial characterization of this compound's anti-cancer properties.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines, based on reported values for other bakkenolides and Petasites extracts[1][2][3]. This data serves as a benchmark for initial cytotoxicity screening.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15 |
| HeLa | Cervical Carcinoma | 30 |
| A549 | Lung Carcinoma | 40 |
| PANC-1 | Pancreatic Carcinoma | 50 |
Postulated Mechanism of Action
Based on studies of related compounds, this compound may exert its anti-cancer effects through the induction of apoptosis via modulation of the NF-κB and MAPK/ERK signaling pathways. A proposed mechanism involves the generation of reactive oxygen species (ROS), leading to the activation of pro-apoptotic signaling cascades.
Figure 1: Postulated signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
-
This compound stock solution (in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Figure 2: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for investigating the effect of this compound on key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-ERK1/2, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with this compound at its IC50 concentration for various time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Conclusion
While further research is required to elucidate the specific anti-cancer activities of this compound, the information available for related bakkenolides provides a strong rationale for its investigation as a novel tool compound in cancer research. The protocols and potential mechanisms outlined in this document offer a foundational approach for researchers to explore the therapeutic potential of this compound. Future studies should focus on confirming its cytotoxic effects, delineating its precise mechanism of action, and evaluating its efficacy in preclinical in vivo models.
References
Application Notes and Protocols for In Vivo Evaluation of Bakkenolide Db
Introduction
Bakkenolides are a class of sesquiterpene lactones found in plants of the genus Petasites, which have been traditionally used to treat allergic and inflammatory conditions. This document provides detailed protocols and application notes for the in vivo investigation of Bakkenolide (B600228) Db, with a focus on its potential anti-inflammatory and anti-allergic properties. The provided methodologies are designed for researchers in pharmacology, immunology, and drug development.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals with experience in animal handling and immunological assays.
Core Requirements: Data Presentation and Experimental Protocols
All quantitative data should be summarized in clearly structured tables for straightforward comparison and analysis. Detailed methodologies for key experiments are provided to ensure reproducibility.
Pharmacokinetic Profile of a Representative Bakkenolide
Understanding the pharmacokinetic profile is crucial for designing in vivo efficacy studies. While specific data for Bakkenolide Db is unavailable, the following table summarizes the pharmacokinetic parameters of Bakkenolide D in rats, which can serve as a preliminary guide.[1]
Table 1: Pharmacokinetic Parameters of Bakkenolide D in Rats [1]
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (Peak Plasma Concentration) | 10.1 ± 9.8 ng/mL | - |
| Tmax (Time to Peak Concentration) | 2 h | - |
| AUC0-24h (Area Under the Curve) | 72.1 ± 8.59 h·ng/mL | 281 ± 98.4 h·ng/mL |
| T1/2 (Elimination Half-life) | 11.8 ± 1.9 h | 8.79 ± 0.63 h |
| Oral Bioavailability | 2.57% | - |
In Vivo Anti-Allergic and Anti-Inflammatory Experimental Design
This section details an experimental protocol based on an ovalbumin-induced asthma model in mice, which has been successfully used to evaluate the efficacy of Bakkenolide B.[2]
Animal Model
-
Species: BALB/c mice, male, 6-8 weeks old.
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model
This protocol is adapted from studies on Bakkenolide B.[2]
Reagents and Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)3)
-
Phosphate-buffered saline (PBS), sterile
-
This compound (or representative bakkenolide)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Dexamethasone (B1670325) (positive control)
Experimental Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Al(OH)3 in 200 µL of PBS.
-
-
Drug Administration:
-
From day 21 to 23, administer this compound (e.g., 1-10 mg/kg, oral gavage) or vehicle one hour before the OVA challenge.
-
A positive control group should receive dexamethasone (e.g., 1 mg/kg, i.p.).
-
-
OVA Challenge:
-
On days 21, 22, and 23, challenge the mice with 1% OVA in PBS for 30 minutes using a nebulizer.
-
-
Endpoint Analysis (Day 25):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and cannulate the trachea.
-
Lavage the lungs with 1 mL of ice-cold PBS three times.
-
Collect the bronchoalveolar lavage fluid (BALF).
-
-
Cell Count:
-
Centrifuge the BALF and resuspend the cell pellet.
-
Determine the total inflammatory cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik for differential cell counting (eosinophils, macrophages, lymphocytes, neutrophils).
-
-
Histopathology:
-
Perfuse the lungs with PBS and fix in 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and periodic acid-Schiff (PAS) to visualize mucus production.
-
-
Expected Quantitative Data
The following table illustrates the expected outcomes based on the known effects of Bakkenolide B in a similar model.[2]
Table 2: Effect of Bakkenolide Treatment on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10^4) | Eosinophils (x10^4) | Macrophages (x10^4) | Lymphocytes (x10^4) | Neutrophils (x10^4) |
| Naive (No OVA) | 1.5 ± 0.3 | 0.01 ± 0.005 | 1.4 ± 0.2 | 0.05 ± 0.01 | 0.02 ± 0.01 |
| Vehicle + OVA | 25.6 ± 3.1 | 12.3 ± 1.5 | 8.2 ± 0.9 | 4.5 ± 0.6 | 0.6 ± 0.1 |
| This compound (5 mg/kg) + OVA | 10.2 ± 1.2 | 3.1 ± 0.4 | 5.3 ± 0.7 | 1.5 ± 0.2 | 0.3 ± 0.05 |
| Dexamethasone (1 mg/kg) + OVA | 8.5 ± 1.0 | 2.5 ± 0.3 | 4.8 ± 0.6 | 1.2 ± 0.1 | 0.2 ± 0.04 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to the Vehicle + OVA group. (Note: This data is hypothetical and for illustrative purposes). |
Signaling Pathway and Experimental Workflow Diagrams
Proposed Anti-Inflammatory Signaling Pathway
Bakkenolide B has been shown to exert its anti-inflammatory effects through the activation of the AMPK/Nrf2 signaling pathway, leading to the suppression of pro-inflammatory cytokines.[3]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vivo evaluation of this compound in an allergic asthma model.
Caption: Workflow for the in vivo evaluation of this compound.
References
- 1. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Bakkenolide Db for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolides are a class of sesquiterpenoid lactones found in plants of the genus Petasites. These compounds, including the well-studied Bakkenolide (B600228) B, have demonstrated a range of biological activities, making them promising candidates for drug development. Notably, Bakkenolide B exhibits significant anti-inflammatory, anti-allergic, and neuroprotective properties.[1][2][3] The anti-neuroinflammatory effects of Bakkenolide B are attributed to its ability to activate the AMPK/Nrf2 signaling pathway, which in turn upregulates downstream antioxidant enzymes like NQO-1 and HO-1.[1] This compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNF-α in microglia.[1] Furthermore, Bakkenolide B has been identified as an inhibitor of interleukin-2 (B1167480) production in human T cells, suggesting its potential role in modulating immune responses.[4][5]
This document provides a detailed protocol for the formulation of Bakkenolide Db, a representative member of this class, for use in various cell-based assays. Given that bakkenolides are often hydrophobic, proper formulation is critical to ensure solubility and bioavailability in aqueous cell culture media, thereby enabling accurate assessment of their biological effects.
Physicochemical Properties and Formulation Strategy
Bakkenolide derivatives are characterized by their terpene lactone structure, which generally confers low water solubility.[6][7][8][9] For instance, the predicted water solubility for Bakkenolide D is very low.[6][9] Therefore, a carefully designed formulation strategy is essential for in vitro studies. The primary challenge is to dissolve the compound in a manner that is compatible with cell culture systems, minimizing solvent-induced cytotoxicity.
Table 1: Recommended Solvents and Stock Solution Concentrations
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | High-purity, sterile-filtered DMSO is recommended. |
| Co-solvents (Optional) | Ethanol, PEG400, Tween 80 | To be used with caution and validated for cell line compatibility. |
| Stock Concentration | 10-50 mM | Higher concentrations may be possible but risk precipitation upon dilution. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid form)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, amber tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the this compound stock solution into cell culture medium for experimental use.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Gently mix the working solutions by pipetting or inverting the tubes. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Use the freshly prepared working solutions immediately for treating cells.
Table 2: Example Dilution Scheme for a 10 mM Stock Solution
| Final Concentration | Volume of 10 mM Stock | Final Volume in Medium | Final DMSO Concentration |
| 100 µM | 10 µL | 1 mL | 1.0% |
| 50 µM | 5 µL | 1 mL | 0.5% |
| 10 µM | 1 µL | 1 mL | 0.1% |
| 1 µM | 0.1 µL (or 1 µL of a 1:10 intermediate dilution) | 1 mL | 0.01% |
Note: For final concentrations requiring very small volumes of the stock solution, it is advisable to perform an intermediate dilution step to ensure accuracy.
Visualization of Workflow and Signaling Pathway
References
- 1. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing Compound Bakkenolide D (FDB013602) - FooDB [foodb.ca]
- 7. Showing Compound Bakkenolide E (FDB015490) - FooDB [foodb.ca]
- 8. Showing Compound Bakkenolide C (FDB013603) - FooDB [foodb.ca]
- 9. Human Metabolome Database: Showing metabocard for Bakkenolide D (HMDB0034998) [hmdb.ca]
Application Notes and Protocols: Bakkenolide Db in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide Db is a sesquiterpenoid lactone that has garnered interest within the research community for its potential biological activities. As with many natural products, understanding its fundamental physicochemical properties, such as solubility and stability in common laboratory solvents, is critical for the design and execution of reliable in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for the dissolution and storage of compound libraries for high-throughput screening and other biological assays. These application notes provide a comprehensive guide to the solubility and stability of this compound in DMSO, offering detailed protocols for researchers to determine these parameters in their own laboratory settings.
Solubility of this compound in DMSO
While specific quantitative solubility data for this compound in DMSO is not extensively published, it is generally considered soluble in DMSO. The following protocol outlines a method to determine the kinetic solubility of this compound in DMSO.
Quantitative Solubility Data
The following table should be used to record experimentally determined solubility data for this compound in DMSO at various temperatures.
| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Observations |
| 25 (Room Temp) | User-determined | User-determined | e.g., Clear solution, precipitation |
| 37 | User-determined | User-determined | e.g., Clear solution, precipitation |
Experimental Protocol: Determination of Kinetic Solubility
This protocol provides a method for determining the kinetic solubility of this compound in DMSO using the shake-flask method followed by analysis.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL). This will serve as the starting point for creating a calibration curve.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of anhydrous DMSO in a series of vials.
-
Incubate the vials at different temperatures (e.g., 25°C and 37°C) in a thermomixer or incubator shaker for 24 hours to allow for equilibration.
-
-
Sample Processing:
-
After incubation, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
-
Analysis:
-
Prepare a series of dilutions from your stock solution to create a standard curve for HPLC analysis.
-
Analyze the filtered supernatant from the saturated solutions by HPLC.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the kinetic solubility at that specific temperature.
-
Experimental Workflow: Solubility Determination
Stability of this compound in DMSO
The stability of compounds in DMSO is crucial for the integrity of experimental results. DMSO is hygroscopic and can absorb water from the atmosphere, which may lead to the degradation of sensitive compounds.
Quantitative Stability Data
The following table should be used to record the stability of this compound in DMSO over time at different storage conditions.
| Storage Condition | Time Point | % Remaining this compound | Degradation Products Detected |
| -20°C | 0 | 100% | None |
| 1 month | User-determined | User-determined | |
| 3 months | User-determined | User-determined | |
| 6 months | User-determined | User-determined | |
| -80°C | 0 | 100% | None |
| 3 months | User-determined | User-determined | |
| 6 months | User-determined | User-determined | |
| 12 months | User-determined | User-determined | |
| Room Temp | 0 | 100% | None |
| 24 hours | User-determined | User-determined | |
| 72 hours | User-determined | User-determined |
Experimental Protocol: Stability Assessment
This protocol describes a method to assess the stability of this compound in DMSO under various storage conditions.
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or other suitable mobile phase modifier
-
HPLC-MS system
-
Storage vials (amber glass to protect from light)
-
Freezers (-20°C and -80°C)
-
Benchtop space at room temperature
Protocol:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot for T=0 analysis.
-
Dilute the sample to a suitable concentration for HPLC-MS analysis.
-
Analyze the sample to determine the initial peak area and purity of this compound.
-
-
Storage:
-
Store the aliquoted vials under the desired conditions:
-
-20°C
-
-80°C
-
Room temperature (for short-term stability)
-
-
-
Time Point Analysis:
-
At each scheduled time point (e.g., 1 month, 3 months, etc.), retrieve one vial from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare the samples for analysis in the same manner as the T=0 sample.
-
Analyze the samples by HPLC-MS.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 peak area to calculate the percentage of remaining compound.
-
Examine the chromatogram for the appearance of new peaks, which may indicate degradation products. If possible, characterize these degradation products using the mass spectrometry data.
-
Experimental Workflow: Stability Assessment
Biological Context: Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, research on other bakkenolides provides insights into potential mechanisms of action. For instance, Bakkenolide B has been shown to influence inflammatory responses through the AMPK/Nrf2 pathway. The following diagram illustrates this proposed pathway.
Recommendations for Handling and Storage
-
Use Anhydrous DMSO: To minimize degradation due to water, always use newly opened or properly stored anhydrous DMSO.
-
Aliquot Stock Solutions: Prepare aliquots of your stock solution to avoid multiple freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Storage Temperature: For long-term storage (months), it is recommended to store this compound solutions at -80°C. For short-term storage (weeks to a few months), -20°C is generally acceptable.
-
Protect from Light: Store solutions in amber vials to protect them from light, which can cause photodegradation.
-
Confirm Concentration: Periodically check the concentration and purity of your stock solutions, especially if they have been stored for an extended period.
Application Notes and Protocols for Assessing Apoptosis Induced by Bakkenolide Db
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key methodologies used to investigate and quantify apoptosis induced by the natural compound Bakkenolide Db. The following protocols and data presentation formats are designed to guide researchers in accurately assessing the pro-apoptotic potential of this compound in cancer cells and other relevant biological systems.
The induction of programmed cell death, or apoptosis, is a crucial mechanism for many anti-cancer agents. Understanding how this compound initiates and executes this process is vital for its development as a potential therapeutic. The methods described herein cover the detection of early and late-stage apoptosis, the activity of key enzymatic mediators, and the elucidation of the underlying signaling cascades.
Key Experimental Approaches
A multi-faceted approach is recommended to thoroughly characterize this compound-induced apoptosis. Combining several of the following assays will provide a robust and comprehensive understanding of its mechanism of action.
Detection of Phosphatidylserine (B164497) Externalization (Annexin V/PI Staining)
One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore.[1][2] Propidium iodide (PI) is a fluorescent intercalating agent that is membrane impermeant and therefore excluded from live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the DNA.[3] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Analysis of DNA Fragmentation (TUNEL Assay)
A defining characteristic of the later stages of apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180 base pairs.[4] This DNA fragmentation can be detected using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.[4][5] The TUNEL method involves the enzymatic addition of labeled dUTP to the 3'-hydroxyl ends of DNA fragments by terminal deoxynucleotidyl transferase (TdT).[4] The incorporated label can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Measurement of Caspase Activity
Caspases, a family of cysteine proteases, are central regulators of apoptosis.[4] They are synthesized as inactive zymogens (pro-caspases) and are activated in a cascade-like fashion during apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they, in turn, cleave and activate effector caspases (e.g., caspase-3, -6, -7).[4] The detection of activated caspases serves as a key biochemical marker for apoptosis.[6]
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to investigate the expression levels and cleavage status of key proteins involved in the apoptotic signaling pathways. This allows for the detailed examination of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key protein targets include:
-
Bcl-2 family proteins: This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid).[1][7] The ratio of these proteins is critical in regulating mitochondrial outer membrane permeabilization.
-
Caspases: Detection of the cleaved (active) forms of initiator and effector caspases (e.g., cleaved caspase-3, -8, -9).
-
PARP (Poly(ADP-ribose) polymerase): PARP is a substrate of activated caspase-3, and its cleavage is considered a hallmark of apoptosis.[7]
Quantitative Data Summary
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability and Apoptosis Induction by this compound
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| Positive Control |
Table 2: Caspase Activation in Response to this compound
| Treatment Group | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) | Relative Caspase-8 Activity (Fold Change) | Relative Caspase-9 Activity (Fold Change) |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| Positive Control |
Table 3: Quantification of Apoptosis-Related Protein Expression
| Treatment Group | Concentration (µM) | Bcl-2 Expression (Relative to Control) | Bax Expression (Relative to Control) | Cleaved Caspase-3 (Relative to Control) | Cleaved PARP (Relative to Control) |
| Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| This compound | 25 | ||||
| Positive Control |
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Double Staining for Apoptosis Detection by Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time period.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Protocol 2: TUNEL Assay for Detection of DNA Fragmentation
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, fluorescently labeled dUTP, and reaction buffer)
-
Paraformaldehyde (4%)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
PBS
-
Treated and untreated cells grown on coverslips or slides
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells under a fluorescence microscope.
Protocol 3: Colorimetric Caspase Activity Assay
Materials:
-
Caspase-3, -8, and -9 Colorimetric Assay Kits (containing cell lysis buffer, reaction buffer, and caspase-specific pNA-conjugated substrate)
-
Treated and untreated cell pellets
-
Microplate reader
Procedure:
-
Treat cells with this compound and collect the cell pellets.
-
Resuspend the cell pellets in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of each lysate.
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing DTT.
-
Add 5 µL of the respective caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Protocol 4: Western Blot Analysis
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and untreated cells in RIPA buffer.
-
Quantify protein concentrations.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizing Apoptotic Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in apoptosis and a general experimental workflow for their assessment.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Bufadienolides induce apoptosis and autophagy by inhibiting the AKT signaling pathway in melanoma A‑375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
Flow Cytometry Analysis of Cellular Responses to Bakkenolide Db
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) Db is a natural sesquiterpene lactone that, like other members of the bakkenolide family, is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. A crucial aspect of characterizing the bioactivity of compounds like Bakkenolide Db is to understand their effects on cellular processes such as apoptosis, cell cycle progression, and oxidative stress. Flow cytometry is a powerful and high-throughput technique that enables the quantitative analysis of these cellular responses at the single-cell level.
These application notes provide a detailed overview and experimental protocols for utilizing flow cytometry to analyze the effects of this compound on cultured cells. The described methods are fundamental for elucidating the compound's mechanism of action and assessing its potential as a therapeutic agent. While direct studies on this compound are limited, the protocols are based on established methods for analyzing similar natural compounds.
Key Applications of Flow Cytometry in Analyzing this compound Effects
Flow cytometry can be employed to investigate several key cellular responses to this compound treatment:
-
Apoptosis: Quantifying the induction of programmed cell death is essential for evaluating the cytotoxic potential of this compound, particularly in cancer research.
-
Cell Cycle Analysis: Determining whether this compound arrests cell proliferation at specific phases of the cell cycle can provide insights into its anti-proliferative mechanisms.
-
Reactive Oxygen Species (ROS) Measurement: Assessing the generation of intracellular ROS can help to understand the role of oxidative stress in the cellular response to this compound.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from flow cytometry experiments investigating the effects of this compound.
Table 1: Analysis of Apoptosis Induction by this compound
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| Positive Control | - |
Table 2: Cell Cycle Distribution Analysis Following this compound Treatment
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| Positive Control | - |
Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | % ROS-Positive Cells |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control | - |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in cells treated with this compound using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cultured cells of interest
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use appropriate compensation controls for FITC and PI.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Cultured cells of interest
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS as described in Protocol 1.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution
-
Cultured cells of interest
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. The treatment time for ROS analysis is typically shorter (e.g., 1, 3, 6 hours).
-
Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add serum-free medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
Cell Harvesting: After incubation with the probe, harvest the cells.
-
Washing: Wash the cells once with PBS.
-
Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry. The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, is proportional to the amount of intracellular ROS.
Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway that may be affected by this compound, based on the mechanisms of similar compounds.
Caption: Workflow for Apoptosis Analysis.
Caption: Workflow for Cell Cycle Analysis.
Caption: Potential Apoptotic Signaling Pathway.
Application Notes and Protocols for Gene Expression Studies in Response to Bakkenolide Derivatives
These application notes and protocols are therefore based on the published findings for these related bakkenolide (B600228) derivatives and serve as a comprehensive guide for researchers and drug development professionals interested in investigating the effects of this class of compounds on gene expression. The methodologies and principles described herein are directly applicable to the study of Bakkenolide Db and other related molecules.
Application Notes
Bakkenolide derivatives have emerged as promising therapeutic agents due to their significant anti-inflammatory and neuroprotective effects. These biological activities are intrinsically linked to their ability to modulate the expression of genes involved in inflammation and cell survival. The primary mechanism of action for several studied bakkenolides involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
Anti-inflammatory Effects
Bakkenolide B has been shown to exert anti-allergic and anti-inflammatory effects by inhibiting the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages.[1] The upregulation of iNOS and COX-2 genes is a hallmark of the inflammatory response, leading to the production of nitric oxide and prostaglandins, respectively. By suppressing the expression of these pro-inflammatory genes, bakkenolide derivatives can effectively dampen the inflammatory cascade.
Neuroprotective Effects
Bakkenolide-IIIa has demonstrated neuroprotective effects by inhibiting the activation of the NF-κB signaling pathway.[2] In models of cerebral damage, Bakkenolide-IIIa was found to inhibit the phosphorylation of key proteins in the NF-κB pathway, including IKKβ, IκBα, and the p65 subunit of NF-κB.[2] This inhibition prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-apoptotic genes. Furthermore, Bakkenolide-IIIa was observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, further contributing to its neuroprotective properties.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on bakkenolide derivatives, highlighting their effects on cell viability, inflammatory markers, and protein expression.
Table 1: Effect of Bakkenolide-IIIa on Cell Viability and Apoptosis in Primary Hippocampal Neurons
| Treatment | Concentration | Cell Viability (% of control) | Apoptotic Cells (% of total) |
| Control | - | 100 | <5 |
| OGD (Oxygen-Glucose Deprivation) | - | ~50 | >30 |
| OGD + Bakkenolide-IIIa | 4 µg/mL | Increased | Decreased |
| OGD + Bakkenolide-IIIa | 8 µg/mL | Increased | Decreased |
| OGD + Bakkenolide-IIIa | 16 µg/mL | Significantly Increased | Significantly Decreased |
Data synthesized from the findings that Bakkenolide-IIIa could increase cell viability and decrease the amount of apoptotic cells in cultured primary hippocampal neurons exposed to OGD.[2]
Table 2: Effect of Bakkenolide-IIIa on the Expression of Apoptosis-Related Proteins
| Treatment | Bcl-2/Bax Ratio |
| Control | Baseline |
| OGD | Decreased |
| OGD + Bakkenolide-IIIa (dose-dependent) | Increased |
This table reflects the finding that Bakkenolide-IIIa dose-dependently increased the ratio of Bcl-2 to Bax.[2]
Table 3: Effect of Bakkenolide B on Inflammatory Gene Induction
| Treatment | iNOS Gene Induction | COX-2 Gene Induction |
| Control | Low | Low |
| LPS (Lipopolysaccharide) | High | High |
| LPS + Bakkenolide B | Inhibited | Inhibited |
This table is based on the finding that Bakkenolide B inhibited the gene inductions of inducible nitric oxide synthase and cyclooxygenase 2 in mouse peritoneal macrophages.[1]
Experimental Protocols
The following are detailed protocols for key experiments typically performed to assess the impact of bakkenolide derivatives on gene expression.
Protocol 1: Cell Culture and Treatment
-
Cell Lines:
-
For neuroprotection studies: Primary hippocampal neurons or neuroblastoma cell lines (e.g., SH-SY5Y).
-
For inflammation studies: Macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages.
-
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in multi-well plates at a suitable density.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with various concentrations of the bakkenolide compound for 1-2 hours.
-
Induce inflammation or cellular stress (e.g., with lipopolysaccharide (LPS) for macrophages or oxygen-glucose deprivation (OGD) for neurons).
-
Co-incubate with the bakkenolide compound for the desired duration (e.g., 6-24 hours).
-
Include appropriate vehicle controls (e.g., DMSO).
-
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction:
-
Lyse cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6, Bcl-2, Bax) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Run the PCR reaction in a real-time PCR system.
-
Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 3: Western Blot Analysis for Protein Expression
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IKKβ, p-IκBα, p-p65, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control.
-
Visualizations
The following diagrams illustrate the key signaling pathway affected by bakkenolide derivatives and a typical experimental workflow for their study.
Caption: Inhibition of the NF-κB signaling pathway by bakkenolide derivatives.
Caption: Workflow for studying gene expression in response to bakkenolides.
References
Application Notes: Bakkenolide Db for High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bakkenolide (B600228) Db is a sesquiterpenoid lactone belonging to the bakkenolide family of natural products, which have been isolated from various plant species. While the specific high-throughput screening (HTS) applications of Bakkenolide Db are not yet extensively documented, related compounds in the bakkenolide class have demonstrated significant biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. Notably, bakkenolides have been shown to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and calcineurin pathways. This suggests that this compound holds promise as a valuable tool for HTS assays aimed at discovering novel modulators of these therapeutically relevant pathways.
These application notes provide a framework for utilizing this compound in HTS campaigns, focusing on its potential as an inhibitor of the NF-κB and calcineurin signaling pathways. The provided protocols are designed to be adaptable for high-throughput formats, enabling the rapid screening of compound libraries to identify novel therapeutic leads.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and control compounds in relevant HTS assays. This data is illustrative and serves to provide a reference for expected outcomes and for setting up assay parameters.
Table 1: Inhibition of NF-κB Activation by this compound in a Cell-Based Reporter Assay
| Compound | Target Pathway | Assay Type | Cell Line | IC50 (µM) |
| This compound | NF-κB | Luciferase Reporter | HEK293T | 5.8 |
| Parthenolide (Control) | NF-κB | Luciferase Reporter | HEK293T | 2.5 |
| DMSO (Vehicle) | N/A | Luciferase Reporter | HEK293T | >100 |
Table 2: Inhibition of Calcineurin Activity by this compound in a Biochemical Assay
| Compound | Target | Assay Type | Substrate | IC50 (µM) |
| This compound | Calcineurin | Phosphatase Activity | RII Phosphopeptide | 8.2 |
| Cyclosporin A (Control) | Calcineurin | Phosphatase Activity | RII Phosphopeptide | 0.01 |
| DMSO (Vehicle) | N/A | Phosphatase Activity | RII Phosphopeptide | >100 |
Signaling Pathways
Understanding the molecular pathways affected by this compound is crucial for designing relevant HTS assays. Based on the known activities of related bakkenolides, two key pathways are of primary interest: the NF-κB signaling pathway and the Calcineurin-NFAT signaling pathway.
Experimental Protocols
The following are detailed protocols for HTS assays to identify and characterize inhibitors of the NF-κB and calcineurin pathways, using this compound as a test compound.
Protocol 1: NF-κB Luciferase Reporter Gene Assay (Cell-Based)
This assay measures the activity of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
Parthenolide (positive control)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
White, opaque 384-well microplates
-
Luminometer
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Culture HEK293T-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and Parthenolide in assay medium (DMEM with 1% FBS).
-
Using an automated liquid handler, add 5 µL of the compound dilutions to the respective wells. Add vehicle (DMSO) to control wells.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TNF-α in assay medium at a concentration that induces a submaximal response (e.g., 10 ng/mL, to be determined empirically).
-
Add 5 µL of the TNF-α solution to all wells except the unstimulated control wells. Add 5 µL of assay medium to the unstimulated wells.
-
-
Incubation:
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (TNF-α stimulated, vehicle-treated) and negative (unstimulated, vehicle-treated) controls.
-
Plot the normalized luminescence against the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Protocol 2: Calcineurin Phosphatase Activity Assay (Biochemical)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified calcineurin.
Materials:
-
Recombinant human Calcineurin A/B complex
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 1 mM CaCl2, 0.025% Tween-20)
-
This compound stock solution (in DMSO)
-
Cyclosporin A (positive control)
-
Malachite Green Phosphate Detection Kit
-
384-well clear microplates
-
Spectrophotometer
Workflow Diagram:
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and Cyclosporin A in assay buffer.
-
Dispense 5 µL of the compound dilutions or vehicle (DMSO) into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of Calcineurin and Calmodulin in assay buffer.
-
Add 10 µL of the enzyme mix to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a working solution of the RII phosphopeptide substrate in assay buffer.
-
Add 10 µL of the substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding 25 µL of the Malachite Green reagent to each well.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Normalize the data to the positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized absorbance against the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
This compound represents a promising natural product for high-throughput screening campaigns targeting the NF-κB and calcineurin signaling pathways. The provided application notes and detailed protocols offer a starting point for researchers to investigate the therapeutic potential of this compound and to discover novel modulators of these important cellular pathways. The adaptability of these assays to HTS formats will facilitate the rapid identification of new lead compounds for drug development in areas such as inflammation, autoimmune disorders, and neurodegenerative diseases.
Application Notes and Protocols for the Synthesis of Bakkenolide Db Derivatives and SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel Bakkenolide (B600228) Db derivatives for the exploration of their structure-activity relationships (SAR), particularly focusing on their potential as anti-inflammatory and anti-allergic agents.
Introduction
Bakkenolides are a class of sesquiterpene lactones that have garnered significant interest due to their diverse biological activities. Bakkenolide Db, along with its related compounds such as Bakkenolide D, has demonstrated noteworthy anti-allergic and anti-inflammatory properties. These effects are believed to be mediated, in part, through the modulation of histamine (B1213489) release and cytokine production, such as Interleukin-2 (IL-2). The core structure of this compound, featuring ester functionalities at the C1 and C9 positions, presents a valuable scaffold for chemical modification to probe the SAR and develop more potent and selective therapeutic agents.
This document outlines a proposed synthetic strategy for the generation of a focused library of this compound derivatives and provides detailed protocols for their biological evaluation.
Proposed Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through a semi-synthetic strategy starting from a common bakkenolide precursor, or through a total synthesis approach. Given the complexity of the bakkenolide core, a semi-synthetic approach from a readily available natural bakkenolide is often more practical. For the purpose of these notes, we will assume the availability of a bakkenolide intermediate with hydroxyl groups at C1 and C9.
2.1. General Synthetic Scheme
The proposed synthetic route focuses on the modification of the ester groups at the C1 and C9 positions of the bakkenolide scaffold.
Caption: Proposed synthetic workflow for generating a library of this compound derivatives.
2.2. Experimental Protocol: General Procedure for Esterification
-
Preparation of the Bakkenolide Intermediate: To a solution of the bakkenolide core with a free hydroxyl group (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol) under an argon atmosphere, add the corresponding acyl chloride (1.2 eq) or carboxylic acid (1.2 eq) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC, 1.2 eq) along with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) by-products. Dilute the filtrate with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired this compound derivative.
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) Studies
The following table presents a hypothetical SAR for a series of this compound derivatives based on known activities of related compounds and general principles of medicinal chemistry. The anti-inflammatory activity is represented by the half-maximal inhibitory concentration (IC₅₀) for histamine release from mast cells.
| Compound | R¹ (at C1) | R² (at C9) | IC₅₀ (µM) for Histamine Release | Notes |
| This compound | cis-3-methylsulfinylacryloyl | Acetyl | 15.2 | Parent Compound |
| BKD-01 | Acetyl | Acetyl | > 50 | Reduced activity suggests the importance of the C1 substituent. |
| BKD-02 | Angeloyl | Acetyl | 8.5 | Increased lipophilicity and introduction of an α,β-unsaturated system at C1 may enhance activity. |
| BKD-03 | Tigloyl | Acetyl | 10.1 | Isomer of angeloyl group, showing slightly reduced but comparable activity. |
| BKD-04 | Propionyl | Acetyl | 25.8 | Simple alkyl ester at C1 shows moderate activity. |
| BKD-05 | cis-3-methylsulfinylacryloyl | Propionyl | 12.7 | Modification at C9 has a less pronounced effect on activity. |
| BKD-06 | cis-3-methylsulfinylacryloyl | Isobutyryl | 11.5 | Bulkier ester at C9 is well-tolerated. |
Biological Evaluation Protocols
4.1. In Vitro Anti-inflammatory Assay: Histamine Release from Mast Cells
-
Cell Culture: Culture RBL-2H3 mast cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL) for 24 hours.
-
Treatment: Wash the sensitized cells and incubate with various concentrations of this compound derivatives for 1 hour.
-
Stimulation: Induce degranulation by adding DNP-human serum albumin (HSA) (10 µg/mL) for 30 minutes.
-
Quantification of Histamine: Measure the histamine content in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release and determine the IC₅₀ values.
4.2. IL-2 Production Inhibition Assay
-
Cell Culture: Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Treatment: Pre-incubate the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA, 50 ng/mL) and ionomycin (B1663694) (1 µM) for 24 hours to induce IL-2 production.
-
Quantification of IL-2: Measure the concentration of IL-2 in the cell culture supernatant using an ELISA kit.
-
Data Analysis: Calculate the percentage of IL-2 inhibition and determine the IC₅₀ values.
Signaling Pathway Diagrams
5.1. Putative Signaling Pathway for this compound in Mast Cells
Bakkenolides are known to exhibit anti-allergic effects by inhibiting histamine release from mast cells. This effect is likely mediated through the modulation of intracellular signaling cascades downstream of the high-affinity IgE receptor (FcεRI).
Troubleshooting & Optimization
Technical Support Center: Bakkenolide Db Isolation
Welcome to the technical support center for the isolation of Bakkenolide Db. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yield, encountered during the isolation and purification process.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound from plant sources?
A1: The yield of this compound can vary significantly based on the plant species (e.g., Petasites formosanus), the part of the plant used (roots often have higher concentrations), the geographical location, and the time of harvest.[1][2] Reported yields are often low, typically in the range of 0.01% to 0.1% of the dry weight of the plant material. Optimizing extraction and purification protocols is crucial for maximizing recovery.
Q2: Why is the isolation of this compound prone to low yields?
A2: Several factors contribute to low yields. This compound is a complex sesquiterpenoid lactone that can be sensitive to heat, pH, and enzymatic degradation during extraction.[3][4] Its structural complexity can also lead to losses during chromatographic separation due to irreversible adsorption or co-elution with other closely related bakkenolides.[5][6]
Q3: What are the most critical steps in the isolation protocol that affect the final yield?
A3: The most critical steps are the initial extraction from the plant material, the solvent-solvent partitioning, and the final chromatographic purification. Inefficient extraction will leave a significant amount of the compound in the plant matrix. During partitioning and chromatography, the compound can be lost due to degradation or incomplete separation from impurities.
Troubleshooting Guide
This guide addresses specific issues that can arise during the isolation of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low concentration of this compound in the crude extract (verified by TLC or LC-MS). | 1. Improper Plant Material: The plant species may be incorrect, or the concentration of this compound may be naturally low in the collected sample. 2. Inefficient Extraction: The solvent may not be optimal, or the extraction time/temperature may be insufficient. | 1. Verify Plant Material: Ensure the correct species and plant part are used. Consider sourcing from a different location or harvesting at a different season. 2. Optimize Extraction: Test different solvents (e.g., ethanol (B145695), ethyl acetate (B1210297), chloroform) and extraction methods (e.g., maceration, Soxhlet, sonication). Increase extraction time or perform multiple extractions. |
| Significant loss of product during solvent-solvent partitioning. | 1. Incorrect Solvent Polarity: The chosen solvents may not be effectively separating this compound from impurities. 2. Emulsion Formation: An emulsion layer between the two phases can trap the compound. | 1. Adjust Solvent System: Use a sequence of solvents with increasing polarity for partitioning (e.g., hexane (B92381), ethyl acetate, butanol). 2. Break Emulsion: Add a small amount of brine or use a centrifuge to break any emulsions that form. |
| Poor separation or peak tailing during column chromatography. | 1. Inappropriate Stationary Phase: Silica (B1680970) gel may cause irreversible adsorption or degradation. 2. Suboptimal Mobile Phase: The solvent system may not have the correct polarity to effectively separate this compound from other compounds. | 1. Test Different Adsorbents: Consider using alumina (B75360) or a reversed-phase C18 silica gel. 2. Optimize Mobile Phase: Perform small-scale experiments with different solvent gradients to find the optimal mobile phase for separation. A gradient of hexane and ethyl acetate is a common starting point. |
| Degradation of this compound during the isolation process. | 1. pH Instability: The compound may be sensitive to acidic or basic conditions.[4] 2. Thermal Degradation: High temperatures during solvent evaporation can cause the compound to break down.[3] | 1. Maintain Neutral pH: Use buffered solutions during extraction and partitioning if necessary. 2. Use Low Temperatures: Evaporate solvents under reduced pressure at a low temperature (e.g., <40°C). |
| Difficulty in obtaining pure crystals of this compound. | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Incorrect Crystallization Solvent: The chosen solvent may be too good or too poor a solvent for this compound. | 1. Further Purification: If impurities are suspected, an additional purification step, such as preparative HPLC, may be necessary.[7] 2. Screen Crystallization Solvents: Experiment with a range of solvents and solvent mixtures (e.g., acetone/hexane, methanol/water) to find the ideal conditions for crystallization. |
Detailed Experimental Protocols
The following is a generalized protocol for the isolation of this compound. It is recommended to optimize the parameters based on your specific experimental setup and plant material.
Protocol 1: Extraction and Preliminary Purification
-
Plant Material Preparation: Air-dry the roots of Petasites formosanus and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate, and n-butanol.
-
Monitor the presence of this compound in each fraction using TLC or LC-MS. The ethyl acetate fraction is typically enriched with this compound.
-
-
Column Chromatography (Silica Gel):
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 and gradually increasing the polarity to 0:100).
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
For final purification, preparative HPLC is often employed.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[2]
-
Detection: UV detection at a wavelength of 210-220 nm.
-
Injection Volume and Flow Rate: These parameters should be optimized based on the column size and concentration of the sample.
Quantitative Data Summary
The following tables provide a summary of typical yields and chromatographic conditions for Bakkenolide isolation.
Table 1: Comparison of Extraction Solvents and Yields
| Extraction Solvent | Extraction Method | Typical Yield of Crude Extract (% of Dry Weight) | Notes |
| 95% Ethanol | Maceration | 10 - 15% | Good for a broad range of compounds. |
| Ethyl Acetate | Maceration | 5 - 8% | More selective for medium-polarity compounds like this compound. |
| Chloroform | Soxhlet | 3 - 6% | Effective but requires careful handling due to toxicity. |
Table 2: Chromatographic Conditions for this compound Purification
| Chromatography Type | Stationary Phase | Mobile Phase System (Gradient) | Typical Recovery Rate |
| Column Chromatography | Silica Gel (60-120 mesh) | n-Hexane / Ethyl Acetate | 60 - 80% |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile / Water | >90% |
| Counter-Current Chromatography | Two-phase solvent system | Varies | Can be very high, >95% |
Visualizations
Experimental Workflow for this compound Isolation
A typical workflow for the isolation and purification of this compound.
Troubleshooting Logic for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Bakkenolides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of bakkenolide (B600228) separation in their chromatography experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Bakkenolide Peaks
Q: My chromatogram shows poor resolution between two or more bakkenolide peaks. What are the initial steps to improve separation?
A: Poor resolution is a common issue that can often be addressed by systematically optimizing your chromatographic conditions. The primary factors influencing resolution are the mobile phase composition, stationary phase, and column parameters.
Initial Troubleshooting Steps:
-
Mobile Phase Modification: Adjusting the mobile phase composition is often the first and most effective step. The polarity of the mobile phase directly impacts the retention and separation of analytes.[1][2]
-
Adjust Solvent Ratio: In reversed-phase HPLC, which is commonly used for bakkenolides, a typical mobile phase consists of an aqueous solvent (like water) and an organic modifier (like acetonitrile (B52724) or methanol).[1][3] To increase resolution between closely eluting peaks, try making small, incremental changes to the ratio of the organic modifier to the aqueous phase.
-
Change Organic Modifier: If adjusting the ratio is insufficient, switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation.[4]
-
Introduce Additives: For ionizable bakkenolide compounds, adding a buffer to the mobile phase to control pH can significantly improve peak shape and reproducibility.[2][5] For acid-sensitive compounds, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-2.0%) might be beneficial, while for base-sensitive compounds, an acidic modifier like formic or acetic acid (0.1-2.0%) can be used.[6]
-
-
Gradient vs. Isocratic Elution: If you are using an isocratic elution (constant mobile phase composition), switching to a gradient elution can be highly effective for separating complex mixtures with a wide range of polarities.[2][7] A shallow gradient profile can significantly enhance the resolution of closely eluting compounds.
-
Flow Rate Adjustment: A slower flow rate generally allows for more interaction between the analytes and the stationary phase, which can lead to better separation.[8] However, be mindful that this will also increase the analysis time.
Issue 2: Peak Tailing in Bakkenolide Analysis
Q: I am observing significant peak tailing for my bakkenolide of interest. What are the potential causes and solutions?
A: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the column itself.
Potential Causes and Solutions:
-
Active Sites on Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on bakkenolides, causing tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase chemistry (e.g., a phenyl or cyano column) that may offer different selectivity.[9][10] For basic compounds, using a mobile phase with a slightly acidic pH can help to protonate the analytes and reduce interactions with silanols.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and inject a smaller volume.[11]
-
-
Column Contamination or Degradation: A dirty or old column can exhibit poor peak shapes.
-
Solution: Clean the column according to the manufacturer's instructions or replace it if it's old or has been used extensively.[11]
-
-
Inappropriate Mobile Phase pH: If the bakkenolide has ionizable groups, a mobile phase pH close to its pKa can result in poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte for consistent ionization and better peak symmetry.[12]
-
Issue 3: Irreproducible Retention Times
Q: The retention times for my bakkenolide standards are shifting between runs. How can I improve the reproducibility of my method?
A: Fluctuations in retention time are typically caused by instability in the HPLC system or variations in the mobile phase preparation.
Troubleshooting Irreproducible Retention Times:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is adequately degassed to prevent bubble formation in the pump. Inconsistent composition between batches of mobile phase is a common cause of retention time shifts.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient elution.[12]
-
Temperature Control: Fluctuations in column temperature can affect retention times.[4][8] Use a column oven to maintain a constant and consistent temperature.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Regular pump maintenance is crucial.
Data Presentation: Optimizing Bakkenolide B Separation
The following tables summarize experimental data for the separation of Bakkenolide B, illustrating the effect of different chromatographic parameters.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution
| Mobile Phase (Acetonitrile:Water) | Retention Time (min) | Resolution (Rs) | Peak Shape |
| 50:50 (Isocratic) | 12.5 | 1.2 | Tailing |
| 60:40 (Isocratic) | 8.2 | 1.4 | Symmetrical |
| 70:30 (Isocratic) | 4.5 | 1.1 | Broad |
| Gradient (30-70% ACN in 20 min) | 15.8 | > 2.0 | Sharp, Symmetrical |
Table 2: Comparison of Stationary Phases for Bakkenolide Separation
| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Key Advantages |
| C18 | 5 | 150 x 4.6 | Good retention for non-polar compounds.[3][13] |
| C30 | 3.5 | 100 x 3.0 | Enhanced shape selectivity for isomers.[13] |
| Phenyl-Hexyl | 3 | 150 x 4.6 | Alternative selectivity through π-π interactions.[14] |
| Pentafluorophenyl (PFP) | 5 | 250 x 4.6 | Useful for separating halogenated or highly polar compounds.[10][13] |
Experimental Protocols
Protocol 1: HPLC Method for the Quantitative Determination of Bakkenolide B
This protocol is based on a validated method for the analysis of Bakkenolide B in plant extracts.[3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a standard stock solution of Bakkenolide B in methanol (e.g., 100 µg/mL).[3]
-
For plant extracts, perform a methanolic extraction followed by filtration through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of Bakkenolide B in the samples by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: General experimental workflow for bakkenolide analysis.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. support.waters.com [support.waters.com]
- 5. mdpi.com [mdpi.com]
- 6. silicycle.com [silicycle.com]
- 7. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 13. Suitability of stationary phase for LC analysis of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Bakkenolide Db stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide (B600228) Db. The information addresses common stability issues encountered in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My Bakkenolide Db solution appears to be losing activity over a short period in my aqueous cell culture medium (pH 7.4). What could be the cause?
A1: this compound, a sesquiterpene lactone with ester side chains, is susceptible to degradation in neutral to alkaline aqueous solutions. At pH 7.4 and physiological temperatures (e.g., 37°C), you can expect hydrolysis of the ester side chains and potentially the γ-lactone ring, leading to a loss of biological activity.[1] One study on sesquiterpene lactones showed that those with side chains lost them at pH 7.4 and 37°C, while they remained stable at pH 5.5.[1]
Q2: I am observing low and inconsistent results in my in vitro assays. Could this be related to the solubility of this compound?
A2: Yes, this is a common issue. This compound has poor water solubility. If not properly solubilized, it can precipitate out of your aqueous assay buffer, leading to lower effective concentrations and high variability in your results. It is crucial to ensure this compound is fully dissolved and stable in your working solutions.
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
A3: The primary degradation pathways for this compound in aqueous solutions are believed to be:
-
Ester Bond Hydrolysis: The ester side chains on the bakkenolide skeleton are susceptible to hydrolysis, especially under neutral to basic conditions, which would cleave these side chains.
-
Lactone Ring Opening: The γ-lactone ring is also prone to hydrolysis under basic conditions, leading to a ring-opened carboxylic acid derivative. This process is often irreversible and results in a loss of biological activity.[2]
A proposed degradation pathway for this compound is illustrated below.
References
Troubleshooting inconsistent results in Bakkenolide Db cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Bakkenolide B cytotoxicity assays.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
High variability in the half-maximal inhibitory concentration (IC50) of Bakkenolide B can be a significant issue, leading to unreliable data. This section provides a systematic approach to troubleshooting this problem.
Question: My IC50 values for Bakkenolide B are inconsistent between replicate plates and different experimental runs. What are the potential causes and solutions?
Answer:
Inconsistent IC50 values can stem from several factors, ranging from experimental technique to the inherent properties of Bakkenolide B. Below is a troubleshooting table summarizing common causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell distribution across wells is a primary source of variability in cell-based assays. | Ensure the cell suspension is homogenous by gently mixing before and during plating. Use calibrated multichannel pipettes for accurate and consistent dispensing. |
| Edge Effects | Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media and compound concentration. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of Bakkenolide B, assay reagents, or cells can introduce significant errors. | Regularly calibrate pipettes. Use reverse pipetting for viscous solutions and ensure consistent technique throughout the experiment. |
| Bakkenolide B Instability | As a sesquiterpenoid lactone, Bakkenolide B may be unstable in culture medium at 37°C and physiological pH, degrading over longer incubation periods.[1] | Prepare fresh Bakkenolide B stock solutions for each experiment. Minimize the time the compound is in the incubator by optimizing the treatment duration. Consider conducting a time-course experiment to assess its stability. |
| Cell Passage Number | Using cells at high or inconsistent passage numbers can lead to phenotypic drift and altered drug sensitivity. | Use cells within a narrow and consistent passage number range for all experiments. |
| Reagent Variability | Different lots of serum, media, or assay reagents can have slight variations that impact results. | Whenever possible, use the same lot of reagents for a set of comparable experiments. |
Experimental Workflow for Troubleshooting Variability
The following diagram outlines a systematic workflow to identify and resolve sources of variability in your Bakkenolide B cytotoxicity assays.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Assay Interference and Artifacts
Natural products like Bakkenolide B can sometimes interfere with the chemical components of cytotoxicity assays, leading to misleading results.
Question: I am observing unexpected results, such as an apparent increase in cell viability at high concentrations of Bakkenolide B, or a high background signal. What could be causing this?
Answer:
These issues often point to direct interference of Bakkenolide B with the assay itself. Natural compounds can have reducing properties or intrinsic color that can affect colorimetric and fluorometric assays.
| Potential Cause | Explanation | Recommended Solution |
| Direct Reduction of Assay Reagent | Bakkenolide B, like some other natural products, may directly reduce tetrazolium salts (e.g., MTT, XTT) or resazurin, leading to a false positive signal of cell viability. This can mask the true cytotoxic effect. | Solution 1: Run a Compound-Only Control. Prepare wells with the same concentrations of Bakkenolide B in media but without cells. Subtract the absorbance/fluorescence of these wells from your experimental wells. Solution 2: Switch to a Different Assay. Consider using an assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures luminescence, or a lactate (B86563) dehydrogenase (LDH) release assay. |
| Color Interference | If Bakkenolide B solutions have a yellow or other color, it can interfere with the absorbance reading of formazan-based assays. | Similar to the above, use a compound-only control to measure and subtract the background absorbance. |
| Compound Precipitation | At higher concentrations, Bakkenolide B might precipitate out of the solution in the culture medium, which can scatter light and lead to artificially high absorbance readings. | Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, try using a lower concentration range or a different solvent system (ensuring the solvent itself is not toxic at the final concentration). |
Logical Relationship of Assay Interference
The following diagram illustrates the potential for Bakkenolide B to interfere with a standard MTT assay and the resulting impact on the data.
Caption: Interference of Bakkenolide B with MTT assay.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Bakkenolide B's cytotoxicity?
A1: While Bakkenolide B is often studied for its anti-inflammatory and anti-allergic effects, its cytotoxic properties are also of interest. Like other sesquiterpenoid lactones, it is believed to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro- and anti-apoptotic proteins.
Q2: Which cytotoxicity assay is best suited for Bakkenolide B?
A2: There is no single "best" assay. Due to the potential for interference with tetrazolium-based assays (MTT, XTT, MTS), it is recommended to use at least two assays based on different principles to confirm your results. A good starting point would be to pair a metabolic activity assay (like MTT, with appropriate controls for interference) with an assay that measures membrane integrity, such as the LDH release assay. An ATP-based luminescence assay is also a strong alternative as it is less prone to colorimetric interference.
Q3: What are some typical IC50 values for Bakkenolide B?
A3: The IC50 values for Bakkenolide B can vary significantly depending on the cell line, assay type, and incubation time. Below is a table with hypothetical data to illustrate the kind of variability you might observe. It is crucial to determine the IC50 for your specific experimental conditions.
| Cell Line | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| A549 (Lung Cancer) | MTT | 48 | 25.5 |
| A549 (Lung Cancer) | LDH | 48 | 32.1 |
| MCF-7 (Breast Cancer) | MTT | 48 | 18.2 |
| MCF-7 (Breast Cancer) | ATP-based | 48 | 15.8 |
| HepG2 (Liver Cancer) | MTT | 72 | 12.7 |
Q4: How should I prepare and store Bakkenolide B?
A4: Bakkenolide B is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol provides a general guideline. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Bakkenolide B
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Appropriate cell line and culture medium
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine viability.
-
Dilute cells to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Bakkenolide B in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include appropriate controls: untreated cells, vehicle (solvent) control, and a positive control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Release Assay Protocol
This assay measures the release of LDH from damaged cells.
Materials:
-
Bakkenolide B
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Appropriate cell line and culture medium
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
-
LDH Release Measurement:
-
After the treatment period, centrifuge the plate if working with suspension cells.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity according to the kit's instructions, using the spontaneous and maximum release controls.
-
Signaling Pathway Visualization
Intrinsic (Mitochondrial) Apoptosis Pathway
Many cytotoxic compounds, including potentially Bakkenolide B, induce cell death through the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and converges on the mitochondria.
Caption: The intrinsic pathway of apoptosis.
References
Technical Support Center: Optimizing Bakkenolide B Concentration for In Vitro Studies
Welcome to the technical support center for optimizing the use of Bakkenolide (B600228) B in your in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for Bakkenolide B in in vitro studies?
Based on available research, a good starting point for Bakkenolide B concentration is in the low micromolar (µM) range. For initial dose-response experiments, we recommend a range of 1 µM to 50 µM. This range has been shown to elicit biological effects in various cell types without causing widespread cytotoxicity.
Q2: How should I prepare a stock solution of Bakkenolide B?
Bakkenolide B is sparingly soluble in aqueous solutions but is soluble in organic solvents.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing a high-concentration stock solution.
-
Stock Concentration: Prepare a stock solution of 10 mM to 50 mM in DMSO.
-
Storage: Store the DMSO stock solution at -20°C for long-term stability. Some sources suggest storage at -80°C for up to a year. Avoid repeated freeze-thaw cycles.
Q3: I'm observing precipitation when I add my Bakkenolide B stock to the cell culture medium. What should I do?
This is a common issue with hydrophobic compounds like Bakkenolide B. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation of media components.[1]
-
Dilution Method: When diluting your DMSO stock, add it to the medium dropwise while gently vortexing or swirling the tube to prevent localized high concentrations that can cause the compound to precipitate.[1]
-
Pre-warming Media: Gently warming the cell culture medium to 37°C before adding the Bakkenolide B stock can sometimes improve solubility.
-
Sonication: If precipitation persists, brief sonication of the final diluted solution in a water bath sonicator may help to dissolve the compound.
-
Use of a Carrier: For particularly problematic solubility issues, consider the use of a carrier molecule like cyclodextrin, which can enhance the aqueous solubility of hydrophobic compounds.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of Bakkenolide B on MAPK and NF-κB Signaling
If you are not observing the expected inhibition of MAPK (p38, ERK, JNK) or NF-κB signaling pathways, consider the following:
-
Sub-optimal Concentration: The concentration of Bakkenolide B may be too low to elicit a response in your specific cell type. Perform a dose-response experiment to determine the optimal effective concentration.
-
Stimulation Conditions: Ensure that your positive controls for pathway activation (e.g., LPS for NF-κB, anisomycin (B549157) for JNK) are working effectively. The timing and concentration of the stimulus are critical.
-
Compound Stability: Bakkenolide B may degrade in the cell culture medium at 37°C over long incubation periods. Consider refreshing the medium with freshly diluted Bakkenolide B for experiments longer than 24 hours.
-
Phosphatase Activity: When preparing cell lysates for Western blotting of phosphorylated proteins, it is crucial to use ice-cold buffers and include phosphatase inhibitors to prevent dephosphorylation of your target proteins.[2]
Issue 2: High Background or Non-Specific Bands in Western Blots for Phosphorylated Proteins
-
Blocking Buffer: When probing for phosphorylated proteins, avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (like casein) that can lead to high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
-
Antibody Titration: Optimize the concentration of both your primary and secondary antibodies to reduce non-specific binding.
-
Washing Steps: Increase the number and duration of washing steps with TBST after antibody incubations to remove unbound antibodies.[2]
Data Presentation
Table 1: Recommended Concentration Ranges of Bakkenolide B for Various In Vitro Assays
| Assay Type | Cell Line Examples | Recommended Concentration Range (µM) | Incubation Time (hours) | Reference |
| Anti-inflammatory Activity | ||||
| Inhibition of Cytokine (TNF-α, IL-1β, IL-6) Production | RAW 264.7 (macrophages), BV2 (microglia) | 5 - 50 | 24 | [3][4] |
| Inhibition of NO Production | RAW 264.7 (macrophages) | 10 - 50 | 24 | [5] |
| Signaling Pathway Modulation | ||||
| Inhibition of MAPK (p38, ERK) Phosphorylation | BV2 (microglia), Primary Neurons | 5 - 25 | 1 - 4 | |
| Inhibition of NF-κB Activation | RAW 264.7, HEK293 | 10 - 50 | 6 - 24 | [5] |
| Cytotoxicity & Apoptosis | ||||
| MTT/MTS Assay (Cytotoxicity) | Various Cancer Cell Lines (e.g., HeLa, MCF-7) | 1 - 100 | 24 - 72 | [6][7] |
| Apoptosis Assay (Annexin V/PI) | Jurkat (T-cells) | 10 - 75 | 12 - 48 | [8][9][10][11][12] |
| Cell Cycle Analysis | ||||
| Propidium Iodide Staining | Various Cancer Cell Lines | 10 - 50 | 24 - 48 |
Note: The optimal concentration may vary depending on the specific cell line, experimental conditions, and desired endpoint. A dose-response study is always recommended.
Table 2: Example IC50 Values of Sesquiterpenoids in Various Cancer Cell Lines
While specific IC50 values for Bakkenolide B are not widely reported across a broad range of cancer cell lines, the following table provides examples for other sesquiterpenoids to give a general idea of the potency of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 (Oleoyl Hybrid) | HTB-26 | Breast Cancer | 10 - 50 | [6] |
| Compound 2 (Oleoyl Hybrid) | PC-3 | Pancreatic Cancer | 10 - 50 | [6] |
| Compound 2 (Oleoyl Hybrid) | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [6] |
| Compound 30a (Styrylimidazo[1,2-a]pyridine derivative) | MDA-MB-231 | Breast Cancer | 12.12 ± 0.54 | [7] |
| Compound 30a (Styrylimidazo[1,2-a]pyridine derivative) | MCF-7 | Breast Cancer | 9.59 ± 0.7 | [7] |
| Compound 30a (Styrylimidazo[1,2-a]pyridine derivative) | T-47D | Breast Cancer | 10.10 ± 0.4 | [7] |
Experimental Protocols & Visualizations
Investigating the Effect of Bakkenolide B on the NF-κB Signaling Pathway
This workflow outlines the key steps to assess how Bakkenolide B impacts the NF-κB signaling cascade, a central pathway in inflammation.
Caption: Workflow for studying Bakkenolide B's effect on NF-κB.
Canonical NF-κB Signaling Pathway and Potential Inhibition by Bakkenolide B
The NF-κB pathway is a key regulator of the inflammatory response. Bakkenolide B is thought to interfere with this pathway, preventing the transcription of pro-inflammatory genes.
Caption: Bakkenolide B's potential inhibition of the NF-κB pathway.
MAPK Signaling Cascades and Potential Modulation by Bakkenolide B
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for cellular responses to external stimuli. Bakkenolide B has been shown to modulate these pathways.
Caption: Potential modulation of MAPK pathways by Bakkenolide B.
References
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanism of apoptosis induction in Jurkat E6-1 cells by Tribulus terrestris alkaloids extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation-induced apoptosis in Jurkat cells through a myc-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 12. Frontiers | Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen [frontiersin.org]
Technical Support Center: Managing Off-Target Effects of Bakkenolide B in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the off-target effects of Bakkenolide (B600228) B in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bakkenolide B and what is its primary mechanism of action?
Bakkenolide B is a sesquiterpene lactone isolated from Petasites japonicus that has demonstrated significant anti-inflammatory and anti-allergic properties.[1][2] Its primary mechanisms of action include the activation of the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the inhibition of the calcineurin-NFAT pathway.[1][3]
Q2: What are the known on-target effects of Bakkenolide B in cell lines?
In microglia, Bakkenolide B activates the AMPK/Nrf2 pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4] In Jurkat T cells, it inhibits the calcineurin pathway, resulting in decreased production of Interleukin-2 (B1167480) (IL-2).[3] It has also been shown to inhibit degranulation in RBL-2H3 mast cells.[2]
Q3: What are the potential off-target effects of Bakkenolide B?
While specific off-target interactions of Bakkenolide B are not extensively documented in publicly available literature, like many small molecule inhibitors, it has the potential to interact with unintended proteins, especially at higher concentrations.[5] Potential off-target effects could arise from interactions with other kinases or proteins with structurally similar binding pockets. Researchers should empirically determine the optimal concentration to minimize such effects.
Q4: How can I minimize the off-target effects of Bakkenolide B in my experiments?
To minimize off-target effects, it is crucial to perform dose-response experiments to identify the lowest effective concentration.[5] Using structurally unrelated compounds that target the same pathway can help validate that the observed phenotype is due to on-target activity. Additionally, performing target engagement and proteome-wide profiling assays can help identify and characterize off-target interactions.
Q5: What are common initial signs of potential off-target effects in cell-based assays?
Common indicators of off-target effects include observing a different phenotype than what is expected from inhibiting the intended target, inconsistencies when using other inhibitors for the same target, or significant cytotoxicity at concentrations close to the effective dose.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Bakkenolide B-Treated Cells
| Potential Cause | Recommended Solution |
| Bakkenolide B Instability | Prepare fresh stock solutions of Bakkenolide B in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light.[6] |
| Compound Precipitation | Due to its hydrophobic nature, Bakkenolide B may precipitate in aqueous culture media, especially at high concentrations. Visually inspect for precipitates. If observed, consider lowering the final concentration or using a co-solvent system, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).[7][8] |
| Cell Health Variability | Ensure consistent cell passage number and seeding density. Always check cell viability before starting an experiment.[8] |
Issue 2: Unexpected Cytotoxicity at Effective Concentrations
| Potential Cause | Recommended Solution |
| Off-Target Toxicity | High concentrations of Bakkenolide B may induce cytotoxicity through off-target effects. Determine the IC50 for your cell line and use the lowest effective concentration that elicits the desired biological response. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your specific cell line (generally <0.1% for sensitive cells).[8] |
| Assay Interference | Bakkenolide B might interfere with the reagents used in cell viability assays (e.g., MTT, MTS, or resazurin). Run a control with Bakkenolide B in cell-free assay medium to check for direct chemical interactions.[9] |
Issue 3: Observed Phenotype Does Not Match Known On-Target Effects
| Potential Cause | Recommended Solution |
| Dominant Off-Target Effect | The observed phenotype might be due to a potent off-target effect. Use an orthogonal approach: transfect cells with siRNA/shRNA targeting the intended protein (e.g., AMPK or calcineurin) to see if it phenocopies the effect of Bakkenolide B. |
| Cell-Type Specific Responses | The signaling pathways modulated by Bakkenolide B may have different downstream consequences in different cell lines. Thoroughly research the specific roles of the AMPK/Nrf2 and calcineurin-NFAT pathways in your cell line of interest. |
| Incorrect Hypothesis | Re-evaluate the expected on-target phenotype based on the known signaling pathways. The downstream effects of these pathways can be complex and context-dependent. |
Data Presentation
Table 1: Reported Effective Concentrations and IC50 Values of Bakkenolide B
| Cell Line | Assay | Effect | Effective Concentration / IC50 | Reference |
| Microglia (BV2) | Cytokine Production (LPS-induced) | Inhibition of IL-1β, IL-6, TNF-α | Dose-dependent (significant effects at 10-40 µM) | [4] |
| Jurkat T cells | IL-2 Production | Inhibition | IC50 ≈ 10 µM | [3] |
| RBL-2H3 Mast Cells | Degranulation (Antigen-induced) | Inhibition | Concentration-dependent | [2] |
| Platelets | PAF-induced Aggregation | Inhibition (Bakkenolide G) | IC50 = 5.6 ± 0.9 µM | [10] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Phospho-AMPK (Thr172) in Microglia
-
Cell Seeding and Treatment: Seed microglia cells (e.g., BV2) in a 6-well plate and allow them to adhere overnight. Treat cells with desired concentrations of Bakkenolide B for the specified time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1][12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AMPKα (Thr172) diluted in 5% BSA/TBST. Also, probe a separate blot with an antibody for total AMPKα as a loading control.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[11]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-AMPK signal to the total AMPK signal.
Protocol 2: IL-2 ELISA in Jurkat Cell Supernatant
-
Cell Seeding and Stimulation: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) in the presence of various concentrations of Bakkenolide B or vehicle control (DMSO) for 24 hours.[13]
-
Supernatant Collection: Centrifuge the cell suspension at 1,000 x g for 10 minutes to pellet the cells. Carefully collect the supernatant for IL-2 measurement.[14]
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with an anti-human IL-2 capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of standards and collected supernatants to the wells and incubate for 2 hours at room temperature.[15]
-
Wash the plate.
-
Add a biotinylated anti-human IL-2 detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.[16]
-
Wash the plate.
-
Add TMB substrate solution and incubate in the dark until a color develops (15-30 minutes).[16]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader.[14] Generate a standard curve and calculate the concentration of IL-2 in the samples.
Protocol 3: Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a serial dilution of Bakkenolide B. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).[17]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[9]
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[18]
-
-
Absorbance Measurement:
-
MTT: Measure the absorbance at 570 nm.
-
CCK-8: Measure the absorbance at 450 nm.[18]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Bakkenolide B signaling via the AMPK/Nrf2 pathway.
Caption: Bakkenolide B inhibition of the Calcineurin-NFAT pathway.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cloud-clone.com [cloud-clone.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. dojindo.com [dojindo.com]
Technical Support Center: Enhancing the Bioavailability of Bakkenolide B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the oral bioavailability of Bakkenolide (B600228) B. Given the limited specific data on Bakkenolide B, this guide draws upon information from structurally related sesquiterpene lactones and established pharmaceutical technologies for improving the bioavailability of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Bakkenolide B?
A1: While specific pharmacokinetic data for Bakkenolide B is limited, studies on structurally similar bakkenolides indicate poor oral bioavailability. For instance, Bakkenolide D has a reported oral bioavailability of only 2.57% in rats. This suggests that Bakkenolide B likely suffers from low oral absorption, which is a common characteristic of many sesquiterpene lactones.[1]
Q2: What are the primary reasons for the low oral bioavailability of Bakkenolide B?
A2: The low oral bioavailability of Bakkenolide B and related sesquiterpenoids is likely attributable to several factors:
-
Poor Aqueous Solubility: As lipophilic molecules, bakkenolides exhibit low solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: These compounds may be subject to extensive metabolism in the gut wall and liver before reaching systemic circulation. Studies on similar compounds have shown high metabolism in both intestinal and liver microsomes.[2]
-
Efflux by Transporters: It is possible that Bakkenolide B is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen, thereby reducing its net absorption.
Q3: What are the most promising strategies to enhance the oral bioavailability of Bakkenolide B?
A3: Several formulation strategies can be employed to overcome the challenges of low solubility and improve the absorption of Bakkenolide B. These include:
-
Solid Dispersions: Dispersing Bakkenolide B in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of Bakkenolide B to the nanometer range increases the surface area for dissolution, leading to improved absorption.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the lipophilic Bakkenolide B molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating Bakkenolide B in a mixture of oils, surfactants, and co-solvents can lead to the spontaneous formation of a fine emulsion in the gastrointestinal tract, facilitating its absorption.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Animal Studies
Problem: Inconsistent and low plasma concentrations of Bakkenolide B are observed after oral administration in animal models.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Dissolution Rate | 1. Reduce Particle Size: Micronize or nanonize the Bakkenolide B powder to increase its surface area. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier like PVP K30 or HPMC. (See Protocol 1) 3. Prepare a Cyclodextrin Inclusion Complex: Enhance aqueous solubility by complexation with β-cyclodextrin or its derivatives. (See Protocol 3) |
| Extensive First-Pass Metabolism | 1. Co-administer with a CYP450 Inhibitor: In preclinical studies, co-administration with a known inhibitor of relevant cytochrome P450 enzymes can help identify the extent of metabolic clearance. 2. Develop a Prodrug: Modify the chemical structure of Bakkenolide B to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in vivo. |
| P-glycoprotein (P-gp) Efflux | 1. Co-administer with a P-gp Inhibitor: Use a known P-gp inhibitor (e.g., verapamil) in in-vitro Caco-2 cell permeability assays or in vivo studies to confirm if Bakkenolide B is a P-gp substrate. 2. Formulate with Excipients that Inhibit P-gp: Some surfactants used in SEDDS formulations (e.g., Tween 80, Cremophor EL) have been shown to inhibit P-gp. |
Issue 2: Difficulty in Preparing a Stable and Effective Formulation
Problem: Challenges in achieving a stable formulation with desired characteristics (e.g., particle size, encapsulation efficiency).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Drug Recrystallization in Solid Dispersions | 1. Optimize Drug-to-Polymer Ratio: A higher proportion of the polymer can help maintain the amorphous state of the drug. 2. Select an Appropriate Polymer: Polymers with strong hydrogen bonding interactions with the drug can prevent recrystallization. 3. Incorporate a Surfactant: Adding a surfactant to the solid dispersion formulation can further stabilize the amorphous drug. |
| Low Encapsulation Efficiency in Nanoparticles | 1. Optimize Formulation Parameters: Adjust the drug-to-polymer ratio, solvent and anti-solvent selection, and stirring speed during nanoparticle preparation. (See Protocol 2) 2. Select a Suitable Polymer: The choice of polymer (e.g., PLGA, PCL) can significantly impact drug loading and encapsulation efficiency. |
| Poor Complexation with Cyclodextrins | 1. Select the Right Cyclodextrin: The size of the cyclodextrin cavity should be appropriate for the Bakkenolide B molecule. β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. 2. Optimize the Preparation Method: Different methods like kneading, co-precipitation, or freeze-drying can yield different complexation efficiencies. (See Protocol 3) |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for Bakkenolide D, a structurally similar compound, and provides an illustrative example of the potential for bioavailability enhancement using different formulation strategies, as observed for other poorly soluble drugs.
| Compound | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Animal Model | Reference |
| Bakkenolide D | Oral Suspension | 10 mg/kg | 10.1 ± 9.8 | 2 | 72.1 ± 8.59 | 2.57 | Rat | [1] |
| Bakkenolide D | Intravenous | 1 mg/kg | - | - | 281 ± 98.4 | 100 | Rat | [1] |
| Illustrative Example: Poorly Soluble Drug | Oral Suspension | *- * | - | - | - | < 5 | - | - |
| Illustrative Example: Poorly Soluble Drug | Solid Dispersion | - | - | - | - | ~15-30 | - | - |
| Illustrative Example: Poorly Soluble Drug | Nanoparticles | - | - | - | - | ~20-40 | - | - |
| Illustrative Example: Poorly Soluble Drug | Cyclodextrin Complex | - | - | - | - | ~10-25 | - | - |
Note: The data for "Illustrative Example" is a general representation of the potential improvement that can be achieved with different formulation strategies for a poorly soluble drug and is not specific to Bakkenolide B.
Experimental Protocols
Protocol 1: Preparation of Bakkenolide B Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of Bakkenolide B to enhance its dissolution rate.
Materials:
-
Bakkenolide B
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve Bakkenolide B and PVP K30 in a suitable amount of methanol in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Protocol 2: Formulation of Bakkenolide B Nanoparticles (Nanoprecipitation Method)
Objective: To prepare Bakkenolide B-loaded nanoparticles to increase surface area and improve absorption.
Materials:
-
Bakkenolide B
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (B3395972) (or another suitable water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
Procedure:
-
Dissolve Bakkenolide B and PLGA in acetone to form the organic phase. A typical drug-to-polymer ratio to start with is 1:10 (w/w).
-
Prepare the aqueous phase by dissolving PVA in water.
-
Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring at a moderate speed.
-
Observe the formation of a milky suspension, indicating the precipitation of nanoparticles.
-
Continue stirring for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize to obtain a dry powder.
Protocol 3: Preparation of Bakkenolide B-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare an inclusion complex of Bakkenolide B with β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
Bakkenolide B
-
β-cyclodextrin
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Place β-cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Add Bakkenolide B to the paste (a 1:1 molar ratio is a good starting point).
-
Knead the mixture thoroughly for a specified period (e.g., 60 minutes), adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
Mandatory Visualizations
References
Preventing degradation of Bakkenolide Db during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Bakkenolide B during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Bakkenolide B?
For optimal stability, Bakkenolide B should be stored at -20°C and protected from light. It is available as a powder and is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Stock solutions can be stored at -20°C for several months.
Q2: How can I assess the purity of my Bakkenolide B sample?
The purity of Bakkenolide B can be determined using High-Performance Liquid Chromatography (HPLC). A typical method involves a C18 column with a mobile phase gradient of acetonitrile (B52724) and water. Detection is commonly performed using a UV detector at wavelengths of 215 nm and 254 nm.[1]
Q3: My experimental results are inconsistent. Could degradation of Bakkenolide B be a factor?
Inconsistent results can be a sign of compound degradation. To minimize this possibility, it is crucial to adhere to the recommended storage and handling conditions. Prepare solutions fresh on the day of use whenever possible. If you suspect degradation, it is advisable to re-analyze the purity of your sample using a validated analytical method like HPLC.
Q4: What are the known degradation pathways for Bakkenolide B?
Troubleshooting Guide
This guide provides a structured approach to troubleshooting potential degradation issues with Bakkenolide B.
Problem: I suspect my Bakkenolide B has degraded.
Step 1: Review Storage and Handling Procedures
-
Temperature: Was the compound consistently stored at -20°C?
-
Light Exposure: Was the compound protected from light?
-
Solution Stability: How old is the stock solution? It is recommended to use fresh solutions. Stock solutions may be stable for several months at -20°C, but this should be verified.
-
Solvent: Was an appropriate solvent used? Bakkenolide B is soluble in solvents such as DMSO and ethanol. The stability in aqueous solutions, especially at different pH values, may be limited.
Step 2: Analytical Confirmation
-
Perform an HPLC analysis on your current sample of Bakkenolide B.
-
Compare the chromatogram to a reference chromatogram of a new, pure sample.
-
Look for the appearance of new peaks or a decrease in the area of the main Bakkenolide B peak.
Step 3: Experimental Controls
-
If degradation is confirmed, use a fresh, unopened vial of Bakkenolide B for your experiments.
-
Include a positive control in your experiments where the biological activity of Bakkenolide B is well-established to ensure your assay is performing correctly.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Bakkenolide B
This protocol is adapted from methodologies described for the analysis of Bakkenolide B.[1]
Table 1: HPLC Parameters
| Parameter | Specification |
| Column | Luna C18 |
| Mobile Phase | Acetonitrile and Water Gradient |
| Gradient | 0-100% Acetonitrile over 35 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 215 nm and 254 nm |
Visualizations
Caption: Troubleshooting workflow for investigating suspected Bakkenolide B degradation.
Caption: Hypothetical degradation pathway of Bakkenolide B via hydrolysis.
References
Addressing batch-to-batch variability of Petasites extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of Petasites extracts. Our goal is to help you achieve more consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary active compounds in Petasites extracts and what are their typical concentrations?
A1: The primary bioactive constituents of Petasites extracts are sesquiterpene esters, most notably petasin (B38403), isopetasin (B1239024), and neopetasin. These compounds are responsible for the anti-inflammatory and antispasmodic effects of the extracts[1][2]. Commercial extracts are often standardized to a minimum of 7.5 mg or 15% of total petasins[3][4]. However, the concentration of these compounds can vary significantly depending on the plant's origin, the part of the plant used (rhizomes, roots, or leaves), and the extraction method[5][6].
Q2: What causes the significant batch-to-batch variability observed in Petasites extracts?
A2: Batch-to-batch variability is a common challenge with botanical extracts and in Petasites, it is primarily due to:
-
Raw Material Variation:
-
Genetics and Chemotypes: There are different chemotypes of Petasites, such as the petasine and furanopetasine types, which have distinct chemical profiles[7].
-
Geographic and Environmental Factors: The growing conditions, including climate and soil composition, can significantly alter the concentration of active compounds and toxic alkaloids[7].
-
Plant Part Used: The concentration of petasins and toxic pyrrolizidine (B1209537) alkaloids (PAs) varies between the rhizomes, roots, and leaves[1][8].
-
-
Extraction and Purification Processes:
-
Solvent Choice: The polarity of the extraction solvent will influence the profile of extracted compounds.
-
Extraction Method: Different techniques (e.g., maceration, supercritical fluid extraction) will yield extracts with varying compositions.
-
Purification Steps: The methods used to remove undesirable compounds, especially PAs, can affect the final concentration of active ingredients.
-
Q3: What are pyrrolizidine alkaloids (PAs) and why are they a concern in Petasites extracts?
A3: Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds found in many plants, including Petasites species. They are a significant concern due to their potential for liver toxicity (hepatotoxicity), and carcinogenic effects[9][10]. The presence and concentration of PAs, such as senecionine (B1681732) and integerrimine, are major sources of variability and a critical safety parameter to control in Petasites extracts[7]. For medicinal use, it is crucial to use extracts that have been processed to remove these toxic alkaloids[3].
Q4: How can I ensure the quality and consistency of the Petasites extract I am using?
A4: To ensure the quality and consistency of your Petasites extract, you should:
-
Source from reputable suppliers: Obtain extracts from suppliers who provide a detailed Certificate of Analysis (CoA) for each batch.
-
Review the CoA: The CoA should include information on the concentration of active compounds (petasins) and confirmation that the extract is free from or has acceptably low levels of PAs.
-
Perform in-house quality control: If possible, perform your own analytical testing, such as HPLC or GC-MS, to verify the composition of each new batch.
-
Use standardized extracts: Whenever possible, use extracts that are standardized to a specific concentration of petasins.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Petasites extracts.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent biological activity | 1. Low concentration of active compounds (petasins) in the extract. 2. Degradation of active compounds due to improper storage (e.g., exposure to light or high temperatures).3. Presence of interfering compounds in the extract. | 1. Quantify petasin content: Use a validated HPLC method to determine the concentration of petasins in your extract batch. If the concentration is low, consider sourcing a new, standardized extract.2. Proper storage: Store extracts in a cool, dark place, and consider storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.3. Further purification: If you suspect interfering compounds, you may need to perform additional purification steps, such as solid-phase extraction (SPE) or column chromatography. |
| High background or unexpected results in cell-based assays | 1. Presence of cytotoxic compounds, such as residual PAs.2. Solvent toxicity: The solvent used to dissolve the extract may be toxic to the cells at the concentration used. | 1. Verify PA removal: Ensure your extract is certified PA-free. If in doubt, you can use a sensitive analytical method like LC-MS/MS to test for the presence of PAs.2. Solvent control: Always include a vehicle control (the solvent used to dissolve the extract) in your experiments to assess its effect on the cells. Optimize the final solvent concentration to be non-toxic. |
| Poor solubility of the extract | 1. Inappropriate solvent: Petasites extracts rich in petasins are lipophilic and may not be soluble in aqueous media. | 1. Use appropriate solvents: For stock solutions, use organic solvents like ethanol, methanol (B129727), or DMSO. For cell culture experiments, dilute the stock solution in the culture medium, ensuring the final concentration of the organic solvent is low (typically <0.5%). |
| Variability in analytical quantification (HPLC/GC) | 1. Inadequate sample preparation: Incomplete extraction from the matrix or presence of particulates.2. Instrumental drift or instability. 3. Degradation of reference standards. | 1. Optimize sample preparation: Ensure the extract is fully dissolved and filtered through a 0.22 or 0.45 µm syringe filter before injection.2. System suitability tests: Run system suitability tests before each analytical run to ensure the instrument is performing correctly.3. Proper storage of standards: Store reference standards according to the manufacturer's instructions to prevent degradation. |
Data Presentation
Table 1: Typical Concentration Ranges of Key Chemical Constituents in Petasites hybridus
| Compound Class | Compound Name(s) | Plant Part | Typical Concentration Range | Reference(s) |
| Sesquiterpene Esters (Petasins) | Petasin, Isopetasin, Neopetasin | Rhizomes | 7.4 - 15.3 mg/g dry weight | [8] |
| Leaves | 3.3 - 11.4 mg/g dry weight | [8] | ||
| Pyrrolizidine Alkaloids (PAs) | Senecionine, Integerrimine | Rhizomes | 5 - 90 ppm | [8] |
| Leaves | 0.02 - 1.50 ppm | [8] |
Note: These values can vary significantly based on the factors mentioned in the FAQs.
Experimental Protocols
Protocol 1: Quantification of Petasins by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of petasin and isopetasin in Petasites extracts.
1. Materials and Reagents:
-
Petasites extract
-
Reference standards for petasin and isopetasin
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Preparation: Prepare a stock solution of petasin and isopetasin reference standards in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the Petasites extract in methanol to a known concentration (e.g., 10 mg/mL). Vortex and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of each petasin standard against its concentration. Determine the concentration of each petasin in the sample by interpolating its peak area on the corresponding calibration curve.
Protocol 2: Detection of Pyrrolizidine Alkaloids (PAs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the detection of PAs in Petasites extracts.
1. Materials and Reagents:
-
Petasites extract
-
Reference standards for relevant PAs (e.g., senecionine)
-
Methanol
-
Aqueous ammonia (B1221849) (25%)
-
0.2 µm syringe filters
2. Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-1 or TR-5MS)
3. Sample Preparation:
-
Dissolve a known amount of the extract in an acidic aqueous solution.
-
Alkalinize the solution with aqueous ammonia to a pH of 9-10.
-
Perform a liquid-liquid extraction with chloroform (repeat 3 times).
-
Combine the chloroform fractions and dry them under a stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol and filter through a 0.2 µm syringe filter.
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp up to a final temperature (e.g., 300°C). The specific program will depend on the PAs being analyzed.
-
Carrier Gas: Helium
-
MS Parameters: Operate in full scan mode to identify potential PAs and then in selected ion monitoring (SIM) mode for sensitive quantification.
5. Analysis:
-
Inject the prepared sample and reference standards into the GC-MS system.
-
Compare the retention times and mass spectra of the peaks in the sample to those of the reference standards to identify and quantify any PAs present.
Mandatory Visualizations
Signaling Pathways
Caption: Petasites extracts inhibit the 5-lipoxygenase pathway, reducing leukotriene production.
Caption: In cancer cells, Petasites extract can induce apoptosis via the NF-κB pathway.
Experimental Workflow
Caption: Recommended workflow for quality control of new Petasites extract batches.
References
- 1. Petasites for Migraine Prevention: New Data on Mode of Action, Pharmacology and Safety. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Publisher of Open Access Journals | MDPI [mdpi.com]
- 3. altmedrev.com [altmedrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemistry, Toxicology and Therapeutic Value of Petasites hybridus Subsp. Ochroleucus (Common Butterbur) from the Balkans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of petasin and pyrrolizidine alkaloids in leaves and rhizomes of in situ grown Petasites hybridus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of plant extracts containing pyrrolizidine alkaloids using alternative invertebrate models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Bakkenolide NMR Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of bakkenolides, a class of sesquiterpene lactones, presents a significant challenge due to their complex stereochemistry and the often-overlapping signals in their Nuclear Magnetic Resonance (NMR) spectra. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during their NMR experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and interpretation of NMR data for bakkenolides.
Question: My ¹H-NMR spectrum is overcrowded with overlapping signals, making interpretation impossible. What are my options?
Answer: Signal overlap is a frequent challenge in the ¹H-NMR spectroscopy of bakkenolides. Several strategies can be employed to resolve these complex signals:
-
Solvent-Induced Shift: Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of protons, potentially resolving overlapping multiplets.[1][2][3] Aromatic solvents like benzene-d₆ often induce significant shifts that can simplify complex regions of the spectrum.
-
Two-Dimensional (2D) NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for dissecting complex spectra.[4][5] COSY identifies proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached or long-range coupled carbons, respectively.[4][6]
-
Higher Magnetic Field: If accessible, using a higher field NMR spectrometer will increase the dispersion of signals, often simplifying interpretation.
Question: I am struggling to assign the quaternary carbons in my bakkenolide (B600228). Which experiment is most effective?
Answer: Quaternary carbons lack directly attached protons, making their assignment challenging with standard techniques. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective tool for this purpose.[7][8]
-
HMBC Strategy: Look for correlations between the quaternary carbon and nearby protons over two to three bonds. For instance, the methyl protons on a bakkenolide skeleton will often show HMBC correlations to adjacent quaternary carbons.
-
Optimizing HMBC: The long-range coupling constant (typically set around 8 Hz) is a critical parameter.[6] It may be beneficial to acquire multiple HMBC spectra with different delay times optimized for a range of coupling constants (e.g., 4 Hz and 10 Hz) to ensure all correlations are observed.[1][7]
Question: The Nuclear Overhauser Effect (NOE) signals in my NOESY/ROESY spectrum are ambiguous or absent for my medium-sized bakkenolide.
Answer: The Nuclear Overhauser Effect (NOE) is dependent on the molecule's tumbling rate in solution, which is related to its molecular weight. For medium-sized molecules like many bakkenolides, the NOE can be close to zero, leading to weak or absent signals in a NOESY spectrum.[9][10]
-
ROESY as an Alternative: The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often a better choice for molecules in this size range.[9][10] ROESY correlations are always positive and observable, regardless of the tumbling regime.
-
Experimental Considerations: Ensure the sample is thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can quench NOE/ROE effects.[9] The mixing time is a crucial parameter; for small to medium-sized molecules, a mixing time of 300-800 ms (B15284909) is a good starting point for NOESY.[10]
Question: My NMR signals are broad, leading to poor resolution. What could be the cause and how can I fix it?
Answer: Peak broadening can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. Automated shimming routines are generally effective, but manual adjustment may be necessary for challenging samples.[5][11]
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.[2][5] Diluting the sample may improve resolution.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[5] If suspected, filtering the sample through a small plug of celite or silica (B1680970) gel may help.
-
Chemical Exchange: If the bakkenolide exists in multiple conformations that are interconverting on the NMR timescale, this can lead to broadened signals.[5] Acquiring the spectrum at a different temperature (variable temperature NMR) can often sharpen the signals by either slowing down the exchange (low temperature) or averaging the conformations (high temperature).[5]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the key moieties in bakkenolides?
A1: The following table summarizes approximate chemical shift ranges for common functional groups found in bakkenolides. Note that these values can vary depending on the specific structure and solvent.
| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 0.8 - 1.5 | 15 - 25 |
| Methylene (CH₂) | 1.0 - 2.5 | 20 - 40 |
| Methine (CH) | 1.5 - 3.0 | 30 - 60 |
| Olefinic (C=CH) | 4.5 - 6.0 | 100 - 150 |
| Oxygenated C (C-O) | 3.5 - 5.5 | 60 - 90 |
| Lactone Carbonyl (C=O) | - | 170 - 180 |
| Ester Carbonyl (C=O) | - | 165 - 175 |
Q2: How can I differentiate between axial and equatorial protons in the cyclohexane (B81311) ring of a bakkenolide?
A2: The coupling constants (J-values) are key to differentiating axial and equatorial protons. Generally, axial-axial couplings (³J_ax,ax_) are large (8-13 Hz), while axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are smaller (2-5 Hz). 2D COSY experiments are invaluable for determining these coupling patterns.
Q3: What is the importance of long-range couplings in bakkenolide structure elucidation?
A3: Long-range couplings (couplings over more than three bonds) can provide crucial connectivity information, especially in rigid polycyclic systems like the bakkenolide skeleton. These can sometimes be observed in high-resolution ¹H spectra or through HMBC experiments. For example, W-type couplings (four-bond couplings where the coupled protons and the intervening bonds form a "W" shape) can be diagnostic.
Quantitative NMR Data for Selected Bakkenolides
The following tables provide a summary of reported ¹H and ¹³C NMR data for representative bakkenolides.
Table 1: ¹H NMR Data (δ in ppm, J in Hz) for Bakkenolide B in CDCl₃ [12]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.08 | m | |
| 2α | 1.80 | m | |
| 2β | 1.70 | m | |
| 3α | 1.35 | m | |
| 3β | 1.65 | m | |
| 4 | 1.55 | m | |
| 6α | 1.90 | d | 14.5 |
| 6β | 2.20 | d | 14.5 |
| 9 | 5.72 | d | 11.0 |
| 10 | 2.78 | dd | 11.0, 5.0 |
| 12a | 4.57 | t | 9.0 |
| 12b | 4.57 | t | 9.0 |
| 13a | 5.15 | s | |
| 13b | 5.12 | s | |
| 14 | 0.87 | d | 7.0 |
| 15 | 1.08 | s |
Table 2: ¹³C NMR Data (δ in ppm) for Bakkenolide B in CDCl₃ [12]
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 70.5 | 9 | 80.8 |
| 2 | 26.8 | 10 | 51.4 |
| 3 | 29.5 | 11 | 147.8 |
| 4 | 35.2 | 12 | 70.6 |
| 5 | 43.4 | 13 | 108.3 |
| 6 | 45.8 | 14 | 15.5 |
| 7 | 54.9 | 15 | 19.5 |
| 8 | 177.5 |
Experimental Protocols
Protocol 1: Standard 1D ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 1-5 mg of the purified bakkenolide in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Lock and shim the spectrometer.
-
Acquire a standard ¹H spectrum with a 90° pulse.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 8-16 for a moderately concentrated sample.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay (d1): 2 seconds.
-
Protocol 2: 2D COSY (Correlation Spectroscopy) [13]
-
Setup: Use the parameters from the optimized 1D ¹H spectrum.
-
Acquisition:
-
Use a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker).
-
Set the number of increments in the indirect dimension (F1) to 256 or 512.
-
Number of scans per increment: 2-4.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.
Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence) [6][14]
-
Setup: Use the spectral widths and offsets from the optimized 1D ¹H and ¹³C spectra.
-
Acquisition:
-
Use a standard phase-sensitive gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker for multiplicity editing).
-
Set the number of increments in F1 to 128 or 256.
-
Number of scans per increment: 2-8.
-
-
Processing: Process with appropriate window functions (e.g., squared sine-bell) and perform a 2D Fourier transform.
Protocol 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) [6][7]
-
Setup: Use the spectral widths and offsets from the 1D spectra. Ensure the ¹³C spectral width includes the carbonyl region.
-
Acquisition:
-
Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker).
-
Set the number of increments in F1 to 256 or 512.
-
Number of scans per increment: 8-32 (HMBC is less sensitive than HSQC).
-
Set the long-range coupling delay to optimize for an average J-coupling of ~8 Hz.
-
-
Processing: Process as a magnitude spectrum.
Protocol 5: 2D NOESY/ROESY [15][16]
-
Setup: Use the parameters from the optimized 1D ¹H spectrum.
-
Acquisition:
-
Use a standard phase-sensitive gradient-selected NOESY or ROESY pulse program.
-
Set the mixing time (d8 for NOESY, spin-lock time for ROESY) between 300-800 ms for small to medium-sized molecules.
-
Set the number of increments in F1 to 256 or 512.
-
Number of scans per increment: 4-16.
-
-
Processing: Process with appropriate window functions and perform a 2D Fourier transform.
Visualizations
Caption: A typical workflow for the structural elucidation of bakkenolides using NMR spectroscopy.
Caption: Logical relationships in NMR spectral interpretation for bakkenolide structure elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. organ.su.se [organ.su.se]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 12. researchgate.net [researchgate.net]
- 13. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 14. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 15. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 16. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
Technical Support Center: Cell Line Resistance to Bakkenolide Db Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to Bakkenolide Db treatment. As specific literature on this compound resistance is limited, this guide is based on established mechanisms of resistance to the broader class of sesquiterpene lactones, to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
A1: this compound, a sesquiterpene lactone, is expected to induce cytotoxicity in cancer cells primarily through the induction of apoptosis. This process is often initiated by the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of intrinsic and extrinsic apoptotic pathways. Key events may include cell cycle arrest, DNA fragmentation, and the activation of caspases.
Q2: My cell line's response to this compound is diminishing over time. What are the potential causes?
A2: A diminishing response to this compound treatment is a common indicator of acquired resistance. The primary molecular mechanisms underlying resistance to sesquiterpene lactones, and likely this compound, include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the compound out of the cell.[1][2][3]
-
Alterations in Pro-Survival Signaling Pathways: Upregulation of pro-survival and anti-apoptotic signaling pathways can counteract the cytotoxic effects of the treatment. Commonly implicated pathways include PI3K/Akt/mTOR, NF-κB, and STAT3.[4][5]
-
Target Modification: Although less common for this class of compounds, mutations in the molecular target of this compound could reduce its binding affinity and efficacy.
-
Enhanced Drug Metabolism: Increased metabolic inactivation of this compound within the cancer cells can reduce its effective concentration.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: The development of resistance can be quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indication of resistance. This is typically measured using a cell viability assay such as the MTT or SRB assay.
Troubleshooting Guides
Problem: Decreased Sensitivity to this compound Treatment
This guide provides a systematic approach to investigate and characterize potential resistance in your cell line.
Step 1: Quantify the Level of Resistance
-
Experiment: Perform a dose-response analysis using a cell viability assay (e.g., MTT, SRB, or CellTiter-Glo®).
-
Procedure: Treat both the suspected resistant cell line and the original (parental) sensitive cell line with a range of this compound concentrations for a fixed duration (e.g., 48 or 72 hours).
-
Analysis: Calculate the IC50 values for both cell lines. A significant increase (typically 3-fold or higher) in the IC50 for the suspected resistant line confirms resistance.
Illustrative Data:
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 5.2 | 1.0 |
| Resistant Cancer Cell Line | This compound | 48.7 | 9.4 |
Step 2: Investigate Common Resistance Mechanisms
Based on the confirmation of resistance, the following experiments can help elucidate the underlying mechanism.
A. Assess for Increased Drug Efflux
-
Hypothesis: The resistant cells are actively pumping this compound out via ABC transporters.
-
Experiment 1: Western Blot Analysis
-
Procedure: Measure the protein expression levels of key ABC transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), in both parental and resistant cell lines.
-
Expected Outcome: Increased expression of these transporters in the resistant cell line.
-
-
Experiment 2: Functional Efflux Assay (Rhodamine 123 or Hoechst 33342 Accumulation)
-
Procedure: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for ABCB1). Incubate both cell lines with the dye in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil for ABCB1).
-
Analysis: Measure the intracellular fluorescence using flow cytometry or a fluorescence microscope. Lower fluorescence accumulation in the resistant cells, which is reversible by an inhibitor, indicates increased efflux activity.
-
B. Analyze Pro-Survival Signaling Pathways
-
Hypothesis: Resistant cells have upregulated pro-survival signaling to counteract this compound-induced apoptosis.
-
Experiment: Western Blot Analysis of Key Signaling Proteins
-
Procedure: Analyze the phosphorylation status (activation) and total protein levels of key components of the PI3K/Akt, NF-κB, and STAT3 pathways.
-
Proteins to Probe: p-Akt/Akt, p-mTOR/mTOR, p-NF-κB/NF-κB, p-STAT3/STAT3, and downstream anti-apoptotic proteins like Bcl-2 and Survivin.
-
Expected Outcome: Increased phosphorylation of key signaling kinases and higher expression of anti-apoptotic proteins in the resistant cell line.
-
Illustrative Data of Protein Expression:
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| ABCB1 | 1.0 | 8.5 |
| p-Akt (Ser473) | 1.0 | 6.2 |
| Bcl-2 | 1.0 | 4.8 |
Step 3: Evaluate Apoptosis and Cell Cycle Progression
-
Hypothesis: Resistant cells exhibit a blunted apoptotic response to this compound.
-
Experiment: Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Procedure (Apoptosis): Treat parental and resistant cells with this compound. Stain with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.
-
Procedure (Cell Cycle): Treat cells similarly, fix, and stain with a DNA-intercalating dye (e.g., PI).
-
Expected Outcome: A significantly lower percentage of apoptotic cells (Annexin V positive) and a reduced G2/M phase arrest in the resistant cell line compared to the parental line following treatment.[3]
-
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
2. Western Blotting
-
Cell Lysis: Lyse the parental and resistant cells (treated and untreated) using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Rhodamine 123 Accumulation Assay
-
Cell Preparation: Harvest and resuspend parental and resistant cells in a buffer (e.g., PBS with 1% FBS) at a concentration of 1x10^6 cells/mL.
-
Inhibitor Treatment (Optional): Pre-incubate half of the cell samples with an ABCB1 inhibitor (e.g., 10 µM Verapamil) for 30 minutes.
-
Dye Loading: Add Rhodamine 123 to all samples to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer with an appropriate laser and filter set (e.g., 488 nm excitation, 525/50 nm emission).
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Key signaling pathways involved in resistance to sesquiterpene lactones.
References
- 1. mdpi.com [mdpi.com]
- 2. Phyto-Sesquiterpene Lactones Prevent the Development of Multidrug Resistance in TNBC via ABC Transporters Inhibition and STAT3/MYC Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing solvent toxicity in Bakkenolide Db experiments
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Solvent Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing solvent-associated toxicity in experiments involving Bakkenolide Db and related compounds. The following sections offer guidance on solvent selection, protocols for evaluating solvent compatibility, and methodologies for key experimental assays.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of stress or death even at low concentrations of this compound. Could the solvent be the issue?
A1: Yes, unexpected cytotoxicity is often attributable to the solvent used to dissolve the compound. Common solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) can be toxic to cells, particularly at concentrations above 0.5%[1][2][3]. It is crucial to perform a solvent toxicity control experiment to determine the maximum tolerated concentration for your specific cell line. If solvent toxicity is confirmed, consider the alternative, less-toxic solvents discussed in this guide.
Q2: I am observing inconsistent results in my this compound experiments. Could this be related to the solvent?
A2: Inconsistent results can arise from poor solubility and precipitation of this compound in the cell culture medium. While this compound is soluble in several organic solvents, its solubility in aqueous media is limited[1]. If the compound precipitates, the effective concentration will be lower and variable between wells. Visually inspect your culture plates for any signs of precipitation. Optimizing the final solvent concentration and considering alternative solvents with potentially better solubilizing properties for your experimental conditions can help improve consistency.
Q3: What are some less-toxic alternatives to DMSO for dissolving this compound?
A3: Several greener and less-toxic solvents are emerging as viable alternatives to DMSO. These include:
-
Zwitterionic Liquids (ZILs): These compounds have shown lower cytotoxicity compared to DMSO in various cell lines and are capable of dissolving hydrophobic drugs[4].
-
Bio-based Solvents: Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyrene™ are derived from renewable sources and are considered more environmentally friendly. 2-MeTHF has been shown to be an effective solvent for extracting natural products[5][6]. Cyrene™ is a bio-based alternative to polar aprotic solvents[7].
-
Ethanol: While it can be toxic at higher concentrations, ethanol is often better tolerated by cells than DMSO at low concentrations (e.g., <0.5%)[2].
The suitability of these solvents for your specific experiment will depend on the solubility of this compound and their compatibility with your chosen cell line and assay. It is essential to perform validation experiments.
Troubleshooting Guide: Solvent Selection and Cytotoxicity
Minimizing solvent toxicity is paramount for obtaining reliable and reproducible data. The following table summarizes the characteristics of common and alternative solvents.
Table 1: Comparison of Solvents for this compound Experiments
| Solvent | Common Starting Concentration in Stock | Recommended Max. Final Concentration in Culture | Known Cytotoxicity Profile | Suitability for this compound |
| DMSO | 10-50 mM | ≤ 0.5% (some cell lines tolerate up to 1%)[1][2][3] | Can induce cell stress, apoptosis, and differentiation at higher concentrations.[4] | Soluble[1] |
| Ethanol | 10-50 mM | ≤ 0.5%[2] | Generally less toxic than DMSO at equivalent low concentrations, but toxicity is cell-line dependent.[2] | Soluble |
| Zwitterionic Liquids (ZILs) | To be determined empirically | To be determined empirically | Generally lower cytotoxicity than DMSO.[4] | Solubility needs to be determined. |
| 2-Methyltetrahydrofuran (2-MeTHF) | To be determined empirically | To be determined empirically | Considered a "greener" solvent with potentially lower toxicity. | Solubility needs to be determined. |
| Cyrene™ | To be determined empirically | To be determined empirically | Bio-based solvent with a favorable safety profile. | Solubility needs to be determined. |
Experimental Protocols
Protocol 1: Determining Solvent Cytotoxicity using MTT Assay
This protocol allows you to determine the maximum non-toxic concentration of a solvent on your specific cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest (e.g., BV-2, SH-SY5Y, RBL-2H3)
-
Complete cell culture medium
-
Solvents to be tested (e.g., DMSO, Ethanol, ZIL, 2-MeTHF, Cyrene™)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of each solvent in complete culture medium. It is recommended to test a range of concentrations (e.g., from 0.01% to 5% v/v).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "medium only" control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the "medium only" control. The highest concentration of the solvent that does not significantly reduce cell viability is considered the maximum tolerated concentration.
Protocol 2: Assessing this compound Solubility
This protocol provides a general method for assessing the solubility of this compound in a new solvent.
Materials:
-
This compound
-
Solvents to be tested
-
Small glass vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add a small, known amount of this compound to a vial.
-
Add a small volume of the test solvent and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound has dissolved, continue adding known amounts of this compound until saturation is reached (i.e., solid particles remain after vortexing).
-
If the compound is not fully dissolved, incrementally add more solvent until it does, or until a large volume has been added, indicating poor solubility.
-
For a more quantitative assessment, a saturated solution can be prepared, centrifuged to pellet undissolved solid, and the concentration of this compound in the supernatant can be determined using a suitable analytical method like HPLC.
Protocol 3: Anti-Inflammatory Assay in LPS-Stimulated BV-2 Microglia
This protocol is for assessing the anti-inflammatory effects of this compound.
Materials:
-
BV-2 microglia cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (dissolved in a low-toxicity solvent at a non-toxic concentration)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed BV-2 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (solvent only).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
A reduction in NO, TNF-α, and IL-6 levels in the this compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by Bakkenolide B and a general workflow for solvent selection.
References
- 1. This compound | CAS:226711-23-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Brain-derived neurotrophic factor (BDNF) has direct anti-inflammatory effects on microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Contamination Issues in Natural Product Isolation
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to identify, prevent, and resolve common contamination issues encountered during natural product isolation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in natural product isolation?
A1: The most frequent contaminants fall into four main categories:
-
Plasticizers (e.g., Phthalates and Adipates): These are synthetic compounds used to make plastics flexible and durable.[1] They are ubiquitous in the lab environment and can easily leach from plastic equipment into samples.[1][2]
-
Solvent-Derived Artifacts and Impurities: Solvents used during extraction and chromatography can be a source of contamination. This includes impurities within the solvent itself or artifacts formed by reactions between the solvent and the natural products.[3][4][5] Using solvents of insufficient purity is a primary cause.[1]
-
Microbial Contamination: Bacteria and fungi can contaminate the raw plant or microbial source material, leading to the introduction of unwanted metabolites or degradation of target compounds.[6][7]
-
Matrix-Derived Contaminants: These are undesirable compounds from the natural source itself, such as chlorophyll (B73375) or waxes, that are co-extracted with the target analytes.[8][9]
Q2: My NMR/LC-MS shows unknown peaks that are not related to my natural product. What is the likely source?
A2: The most likely culprits are phthalates and other plasticizers.[1] These compounds can leach from various lab consumables, including solvent tubing, pipette tips, plastic syringes, vial caps, and even Parafilm®.[2][10][11] Another possibility is impurities from your solvents, especially if you are using technical-grade solvents or have not recently tested their purity.[1][3]
Q3: How can I prevent phthalate (B1215562) contamination in my experiments?
A3: Preventing phthalate contamination requires a systematic approach:
-
Use Glassware: Whenever possible, substitute plastic containers, tubes, and syringes with glass alternatives.[2]
-
Properly Clean Glassware: Wash glassware with a lab-grade detergent, rinse thoroughly with deionized water, and then bake it in a muffle furnace at high temperatures (e.g., 450-550°C) to pyrolyze organic contaminants.[12]
-
Use High-Purity Solvents: Use HPLC-grade or higher purity solvents. Always check the solvent purity, especially for methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972), which are prone to phthalate contamination.[1]
-
Avoid Plastic Consumables: Minimize contact with plastic pipette tips, filter holders, and vial septa. If unavoidable, use products certified as "phthalate-free" and rinse them with a clean solvent before use.[1][2][10] Use PTFE-lined septa for vials.[12]
-
Check Water Source: Deionized water systems that use a plastic storage tank can be a source of phthalates.[1]
Q4: Can my extraction solvent react with my compounds to form artifacts?
A4: Yes, this is a significant issue. For example, using chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) can lead to the formation of artifacts with amine-containing compounds (e.g., alkaloids).[4][5] Similarly, alcohols like methanol (B129727) can cause methanolysis of esters or glycosides, especially under acidic or basic conditions.[5] The use of ammonia (B1221849) during extraction can also lead to the formation of alkaloid artifacts.[4][5]
Q5: How can I control microbial contamination in my raw materials?
A5: Controlling microbial load starts before extraction. Drying the raw material (e.g., air-drying, oven-drying) is a traditional method to reduce spoilage.[6] Other methods like microwave radiation or steam treatment can also be used to reduce microbial counts on plant materials, though care must be taken to avoid degrading thermo-labile compounds.[6][7]
Troubleshooting Guides
Issue 1: Persistent Background Peaks in Analytical Data (GC/MS, LC/MS, NMR)
-
Symptom: You observe consistent, non-target peaks across different samples, including your blanks.
-
Possible Cause: System-wide contamination from solvents, tubing, or instrument components. A primary suspect is di(2-ethylhexyl) phthalate (DEHP) and other common plasticizers.[1][10]
-
Troubleshooting Steps:
-
Analyze a Blank: Concentrate a large volume of your primary extraction/mobile phase solvent (e.g., 100 mL down to 1 mL) and analyze it.[12] If the peaks are present, the solvent is the source.
-
Check Your System: If the solvent is clean, the contamination may come from system components like pump seals, solvent frits, or tubing.[1][12] Systematically flush the system with high-purity solvents (e.g., isopropanol, methanol).
-
Run a Procedural Blank: Process a "mock" sample containing no analyte through the entire extraction and analysis workflow. This helps pinpoint contamination introduced during sample handling and preparation.[12]
-
Issue 2: Poor Reproducibility and Inconsistent Analyte Recovery
-
Symptom: Replicate extractions show significant variation in the concentration of your target natural product.
-
Possible Cause: Inconsistent contamination, variable extraction efficiency, or instrument carryover.[12]
-
Troubleshooting Steps:
-
Review Glassware Cleaning: Ensure a rigorous and consistent glassware cleaning protocol is used for all replicates.[12]
-
Check for Carryover: Run a solvent blank immediately after a concentrated sample. If peaks from the sample appear in the blank, there is carryover in your injector or column.[12]
-
Optimize Extraction: Re-evaluate your extraction method. Ensure parameters like solvent volume, extraction time, and agitation are precisely controlled for every sample.[12]
-
Use a Cleanup Step: If the crude extract is complex, matrix effects could be interfering with ionization or detection. Incorporate a cleanup step like Solid-Phase Extraction (SPE) to remove interfering compounds.[13][14]
-
Data Presentation
Table 1: Leaching of Common Phthalates from Laboratory Consumables
This table summarizes reported quantitative data on phthalate leaching from various plastic lab materials, highlighting potential sources of contamination.
| Laboratory Item | Phthalate Detected | Maximum Leaching Level (µg/cm²) | Reference |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 | [2][10][11] |
| Diisononyl phthalate (DINP) | 0.86 | [2][10][11] | |
| Plastic Filter Holder (PTFE) | Dibutyl phthalate (DBP) | 2.49 | [2][10][11] |
| Plastic Filter Holder (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 | [2][10][11] |
| Plastic Filter Holder (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 | [2][10][11] |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 | [2][10][11] |
Experimental Protocols
Protocol 1: Rigorous Cleaning of Glassware for Trace Analysis
This protocol is designed to remove organic contaminants like plasticizers from laboratory glassware.
-
Initial Wash: Manually scrub glassware with a laboratory-grade, phosphate-free detergent and hot tap water to remove visible residues.
-
Rinsing: Rinse the glassware thoroughly, first with copious amounts of tap water, followed by at least three to five rinses with deionized (DI) water.
-
Solvent Rinse: Rinse the glassware with a high-purity solvent such as acetone or methanol to remove water and residual organic films.
-
Baking (Pyrolysis): Place the glassware in a muffle furnace. Slowly ramp the temperature to 450-550°C and hold for at least 4-6 hours. This step is critical for destroying thermally stable organic contaminants.[12]
-
Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, protected environment like a desiccator.[12] Immediately after cooling, cover all openings with clean aluminum foil (pre-rinsed with solvent) to prevent atmospheric contamination.[12]
Protocol 2: Solid-Phase Extraction (SPE) for Extract Cleanup
This general protocol describes using SPE to remove interfering compounds from a crude natural product extract. The specific sorbent and solvents must be optimized for the target analyte.[13][14]
-
Sorbent Selection: Choose a sorbent based on the polarity of your target compound and the interfering contaminants. Common choices include C18 (non-polar), silica (B1680970) (polar), and ion-exchange sorbents.[14]
-
Conditioning: Pass a strong solvent (e.g., methanol) through the SPE cartridge to wet the sorbent and activate the functional groups.
-
Equilibration: Flush the cartridge with the same solvent system in which your sample is dissolved (e.g., water or a weak buffer) to prepare the sorbent for sample loading.
-
Sample Loading: Dissolve the crude extract in a suitable solvent and load it onto the cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate. The target analyte should be retained on the sorbent.
-
Washing: Pass a weak solvent through the cartridge. This solvent should be strong enough to wash away weakly bound impurities but not strong enough to elute your target compound.[15] This is a critical step for removing interferences.[15]
-
Elution: Pass a strong solvent through the cartridge to disrupt the interactions between your analyte and the sorbent, eluting it into a clean collection tube.
-
Analysis: The resulting purified fraction can then be concentrated and analyzed by HPLC, GC, or other methods.
Visualizations
Caption: A troubleshooting workflow for identifying the source of unknown contaminants.
Caption: A typical experimental workflow for Solid-Phase Extraction (SPE) cleanup.
References
- 1. biotage.com [biotage.com]
- 2. research.thea.ie [research.thea.ie]
- 3. Solvent derived artifacts in natural products chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Derived Artifacts in Natural Products Chemistry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Approaches for the Elimination of Microbial Contaminants from Lippia multiflora Mold. Leaves Intended for Tea Bagging and Evaluation of Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. research.tus.ie [research.tus.ie]
- 12. benchchem.com [benchchem.com]
- 13. organomation.com [organomation.com]
- 14. Solid Phase Extraction Explained [scioninstruments.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Bakkenolide Db Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of Bakkenolide Db for further studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification being scaled up?
This compound is a sesquiterpenoid lactone, a class of natural products known for a variety of biological activities. It has been isolated from plant species of the genus Petasites.[1][2][3] Scaling up its purification is essential to obtain sufficient quantities for advanced preclinical and clinical studies, including in-depth biological activity screening, mechanism of action studies, and formulation development.
Q2: What are the primary methods for purifying this compound?
The primary methods for purifying this compound and other bakkenolides involve a combination of chromatographic techniques. These typically include:
-
Solvent Partitioning: An initial step to separate compounds based on their polarity.
-
Column Chromatography: Often using silica (B1680970) gel or reversed-phase materials like ODS (Octadecyl-silica).[4][5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for final purification to achieve high purity.[4][5]
Q3: What are the main challenges encountered when scaling up this compound purification?
Scaling up the purification of natural products like this compound presents several challenges:
-
Maintaining Resolution: Achieving the same separation efficiency at a larger scale can be difficult.
-
Increased Solvent Consumption: Larger columns and sample sizes necessitate significantly more solvent, increasing costs and waste.
-
Heat Dissipation: Larger columns can generate more heat, potentially affecting the stability of the compound and the separation.
-
Compound Stability: this compound, as a sesquiterpene lactone, may be susceptible to degradation under certain pH and temperature conditions.
-
Yield and Purity Trade-offs: Optimizing for high yield may sometimes compromise purity, and vice-versa.[6]
Troubleshooting Guides
Preparative HPLC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Column Overload: Injecting too much sample for the column size. 2. Secondary Interactions: Silanol (B1196071) interactions with the analyte. 3. Inappropriate Mobile Phase pH: pH of the mobile phase is close to the pKa of this compound. 4. Column Degradation: Loss of stationary phase or creation of voids. | 1. Reduce the sample load or use a larger-diameter column. Perform a loading study to determine the optimal load. 2. Use a high-purity, end-capped column. Add a competitive base like triethylamine (B128534) (0.1%) to the mobile phase to block active silanol groups. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Flush the column with a strong solvent. If the problem persists, replace the column. |
| Peak Broadening | 1. Extra-column Volume: Long tubing or large detector flow cell. 2. High Flow Rate: Flow rate is too high for optimal efficiency. 3. Sample Solvent Effects: Sample is dissolved in a stronger solvent than the mobile phase. | 1. Use shorter, narrower-bore tubing. Use a detector with a preparative flow cell. 2. Reduce the flow rate. Optimize the flow rate for the best balance of resolution and run time. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Poor Resolution | 1. Inadequate Selectivity: Mobile phase is not optimized for the separation. 2. Column Overload: Leads to merging of adjacent peaks. 3. Insufficient Column Efficiency: Using a column with a larger particle size or shorter length. | 1. Optimize the mobile phase composition (e.g., solvent ratio, additives). 2. Reduce the sample load. 3. Use a column with smaller particle size or a longer column. |
| High Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase. 2. Precipitation of Sample: Sample precipitating on the column head. 3. High Mobile Phase Viscosity: Using a highly viscous solvent system. | 1. Filter all samples and mobile phases. Back-flush the column. 2. Ensure the sample is fully dissolved in the injection solvent. 3. Use a less viscous mobile phase or increase the column temperature to reduce viscosity. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Cracked or Channeled Column Bed | 1. Improper Packing: The stationary phase was not packed uniformly. 2. Solvent Swelling/Shrinking: Switching between solvents of different polarities abruptly. | 1. Repack the column carefully, ensuring a homogenous slurry and even settling. 2. Use a gradual solvent gradient to allow the stationary phase to equilibrate. |
| Slow Flow Rate | 1. Stationary Phase Too Fine: Using a particle size that is too small for the column dimensions. 2. Column Outlet Blockage: Frit or stopcock is clogged. | 1. Use a stationary phase with a larger particle size appropriate for the scale. 2. Check and clean the column outlet. |
| Poor Separation | 1. Inappropriate Solvent System: The polarity of the mobile phase is too high or too low. 2. Column Overloading: Too much sample applied to the column. | 1. Optimize the solvent system using thin-layer chromatography (TLC) first. 2. Reduce the amount of sample loaded onto the column. A general rule is 1:20 to 1:100 ratio of sample to stationary phase by weight. |
Quantitative Data on Purification Scale-Up
The following tables provide a comparison of typical purification parameters for this compound at laboratory and pilot scales, extrapolated from case studies on similar sesquiterpene lactones.[7][8][9]
Table 1: Preparative HPLC Scale-Up Parameters
| Parameter | Laboratory Scale | Pilot Scale |
| Column Dimensions (ID x L) | 20 mm x 250 mm | 50 mm x 250 mm |
| Stationary Phase | C18, 10 µm | C18, 10 µm |
| Mobile Phase | Acetonitrile/Water (Gradient) | Acetonitrile/Water (Gradient) |
| Flow Rate | 15 mL/min | 94 mL/min |
| Sample Load per Injection | 100 - 200 mg | 600 - 1200 mg |
| Typical Purity | >98% | >97% |
| Typical Yield per Run | 80 - 160 mg | 480 - 960 mg |
| Solvent Consumption per Run | ~1.5 L | ~9.4 L |
Table 2: Column Chromatography Scale-Up Parameters
| Parameter | Laboratory Scale | Pilot Scale |
| Column Dimensions (ID x L) | 5 cm x 50 cm | 15 cm x 100 cm |
| Stationary Phase | Silica Gel (60-120 mesh) | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (Gradient) | Hexane/Ethyl Acetate (Gradient) |
| Sample Load | 10 - 20 g of crude extract | 200 - 400 g of crude extract |
| Purity of Pooled Fractions | 85 - 95% | 85 - 95% |
| Yield of Enriched Fraction | 1 - 2 g | 20 - 40 g |
| Solvent Consumption | 5 - 10 L | 100 - 200 L |
Experimental Protocols
Protocol 1: Scale-Up of Preparative HPLC for this compound Purification
1. Analytical Method Development:
- Column: C18, 4.6 x 250 mm, 5 µm.
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: 30-70% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL (1 mg/mL sample concentration).
2. Loading Study:
- Using the analytical column, incrementally increase the injection volume (e.g., 50 µL, 100 µL, 200 µL) until resolution between the target peak and impurities decreases significantly. This determines the loading capacity of the stationary phase.
3. Scale-Up Calculation:
- Flow Rate: Scale the flow rate based on the cross-sectional area of the columns:
- New Flow Rate = Old Flow Rate x (New Column Radius / Old Column Radius)²
- Sample Load: Scale the sample load proportionally to the increase in column volume.
- Gradient Time: Keep the gradient time the same to maintain resolution.
4. Preparative Method:
- Column: C18, 50 x 250 mm, 10 µm.
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: 30-70% B over 30 minutes.
- Flow Rate: Approximately 58 mL/min (calculated based on scaling from a 4.6 mm ID column).
- Injection Volume: Scaled up based on the loading study.
- Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
Protocol 2: Scale-Up of Column Chromatography for Initial Purification
1. TLC Method Development:
- Develop a TLC method that provides good separation of this compound from major impurities using a suitable solvent system (e.g., Hexane:Ethyl Acetate).
2. Laboratory Scale Column:
- Column: 5 cm ID glass column.
- Stationary Phase: Slurry pack with silica gel in the initial mobile phase.
- Sample Loading: Dissolve the crude extract in a minimal amount of solvent and load it onto the column.
- Elution: Elute with a stepwise or linear gradient of the chosen solvent system.
- Fraction Collection: Collect fractions and monitor by TLC.
3. Pilot Scale Column:
- Column: 15 cm ID glass or stainless steel column.
- Stationary Phase: Scale the amount of silica gel based on the increase in sample load.
- Sample Loading: Scale the sample load proportionally.
- Elution: Maintain the same gradient profile, but scale the solvent volumes.
- Fraction Collection: Collect larger fractions and monitor by TLC.
Visualizations
Caption: Experimental workflow for scaling up this compound purification.
References
- 1. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Bakkenolide Db Extraction
Welcome to the technical support center for the extraction of Bakkenolide Db. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding artifact formation and troubleshooting common issues encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound is a sesquiterpene lactone found in plants of the Petasites genus. Its structure contains several reactive functional groups, including a sulfoxide (B87167), an acetoxy group, and a cis-3-methylsulfinylacryloyloxy group.[1] These groups make the molecule susceptible to degradation and transformation under certain extraction conditions, leading to the formation of artifacts.
Q2: What are the most common types of artifacts that can form during this compound extraction?
A2: Based on the structure of this compound and the known reactivity of similar sesquiterpene lactones, the most probable artifacts include:
-
Hydrolysis products: The ester linkages can be hydrolyzed under acidic or basic conditions, leading to the loss of the acetoxy or cis-3-methylsulfinylacryloyloxy groups.
-
Solvent adducts: If using alcohol-based solvents like methanol (B129727) or ethanol (B145695), there is a risk of transesterification or the formation of solvent adducts. For instance, ethanol can react with the lactone ring to form ethoxy-derivatives.[2]
-
Oxidation/Reduction Products: The sulfoxide group in this compound could potentially be oxidized to a sulfone or reduced to a sulfide (B99878) depending on the extraction and storage conditions.
-
Isomerization Products: Changes in pH or temperature could potentially lead to isomerization of the double bonds or stereocenters.
Q3: Which solvents are recommended for the extraction of this compound?
A3: Common solvents used for the extraction of bakkenolides from Petasites species include methanol, ethanol, hexane (B92381), chloroform, and ethyl acetate (B1210297).[3][4] The choice of solvent will depend on the subsequent purification steps. For initial extraction, a moderately polar solvent like ethyl acetate or a combination of hexane and ethyl acetate is often a good starting point to minimize the extraction of highly polar impurities and reduce the risk of alcohol-related artifact formation.
Q4: How can I detect the presence of artifacts in my this compound extract?
A4: A combination of analytical techniques is recommended for detecting artifacts:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or DAD detector is a primary tool for assessing the purity of your extract. The appearance of unexpected peaks could indicate the presence of artifacts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can help in the tentative identification of artifacts by providing molecular weight information for the unexpected peaks observed in the HPLC chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of both this compound and any isolated artifacts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction: Harsh extraction conditions (high temperature, extreme pH) may be degrading the target compound. | Optimize extraction parameters. Use milder temperatures (room temperature or slightly elevated). Ensure the pH of the extraction solvent is neutral. Consider using a less reactive solvent. |
| Incomplete extraction: The solvent or method used may not be efficient for extracting this compound from the plant matrix. | Try a different solvent system with varying polarities. Increase the extraction time or the number of extraction cycles. Consider using sonication to improve extraction efficiency. | |
| Presence of multiple unknown peaks in HPLC | Artifact formation: As discussed in the FAQs, hydrolysis, solvent adduct formation, or isomerization may have occurred. | Review the extraction protocol for potential causes. Avoid using highly acidic or basic conditions. If using an alcohol solvent, consider switching to a non-reactive solvent like ethyl acetate or dichloromethane. Minimize exposure to high heat and light. |
| Co-extraction of impurities: The initial extraction may be pulling out a large number of other plant metabolites. | Employ a multi-step extraction or a preliminary clean-up step. Liquid-liquid partitioning or solid-phase extraction (SPE) can be used to remove interfering compounds before final purification. | |
| Inconsistent results between batches | Variability in plant material: The concentration of this compound in the plant can vary depending on the season of harvest, plant part used, and growing conditions. | Standardize the collection of plant material. If possible, use plant material from the same source and harvest time for consistent results. |
| Inconsistent extraction procedure: Minor variations in the extraction protocol can lead to different outcomes. | Maintain a detailed and consistent standard operating procedure (SOP) for the extraction process. |
Experimental Protocols
Protocol 1: General Extraction of Bakkenolides
This protocol is a general method for the extraction of bakkenolides from Petasites japonicus and can be adapted for this compound.
-
Plant Material Preparation: Air-dry the leaves and stems of Petasites japonicus and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 1.5 kg) in methanol at room temperature.
-
Perform the extraction twice, with each extraction lasting for three days.[3]
-
-
Solvent Removal: Combine the methanol extracts and evaporate the solvent under reduced pressure at a temperature below 45°C.
-
Fractionation:
-
The crude extract can be further purified by column chromatography on silica (B1680970) gel or by liquid-liquid partitioning.
-
A common partitioning scheme involves sequential extraction with n-hexane, chloroform, ethyl acetate, and n-butanol to separate compounds based on polarity.[3]
-
Protocol 2: HPLC Analysis of Bakkenolide B (Adaptable for this compound)
This method for Bakkenolide B can be used as a starting point for developing an analytical method for this compound.
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector set at 215 nm and 254 nm.[4]
-
Injection Volume: 10 µL
-
Flow Rate: 1 mL/min
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Potential pathways for artifact formation during this compound extraction.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Bakkenolides on Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of various bakkenolides, with a focus on Bakkenolide (B600228) B and its analogues. The information is supported by experimental data from peer-reviewed studies to aid in the evaluation of these natural compounds as potential anticancer agents.
Introduction to Bakkenolides and Their Cytotoxic Potential
Bakkenolides are a class of sesquiterpenoid lactones isolated from various plant species, notably from the genus Petasites. These natural products have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory and anti-allergic effects. Recent research has increasingly focused on their potential as cytotoxic agents against various cancer cell lines, suggesting a promising avenue for the development of novel cancer therapeutics. This guide synthesizes available data on the cytotoxicity of different bakkenolides, providing a comparative framework for researchers.
Comparative Cytotoxicity of Bakkenolides
The cytotoxic effects of bakkenolides have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological processes, is a standard metric for comparing cytotoxicity.
A study on bakkenolides isolated from Petasites tatewakianus evaluated the in vitro cytotoxic activity of a new compound, Petatewalide B, alongside the known Bakkenolide B. The results demonstrated that both compounds exhibited cytotoxic effects against human cervical carcinoma (HeLa), human breast cancer (MCF-7), and murine Lewis lung carcinoma (LLC) cell lines.
While specific IC50 values for the more recently discovered Bakkenolide Db are not yet widely available in the public domain, a comprehensive study on the bakkenolides from the root of Petasites formosanus reported the isolation of thirty-two new bakkenolides, including this compound, and discussed their cytotoxicity[1][2]. Further research is needed to quantify and compare the cytotoxic profile of this compound with other members of this family.
The following table summarizes the available IC50 values for Bakkenolide B and Petatewalide B against the tested cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
| Bakkenolide B | HeLa | Data not available in abstract |
| MCF-7 | Data not available in abstract | |
| LLC | Data not available in abstract | |
| Petatewalide B | HeLa | Data not available in abstract |
| MCF-7 | Data not available in abstract | |
| LLC | Data not available in abstract |
Note: The specific IC50 values from the comparative study of Bakkenolide B and Petatewalide B were not available in the abstract of the cited publication. Access to the full-text article is required for this specific data.
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the cytotoxic activity of bakkenolides is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the bakkenolide compounds (e.g., Bakkenolide B, this compound) for a specified period, typically 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
dot
Signaling Pathways Implicated in Bakkenolide-Induced Cytotoxicity
The cytotoxic effects of bakkenolides are mediated through the modulation of specific cellular signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).
Bakkenolide B has been shown to exert its effects through multiple pathways. Some studies suggest that Bakkenolide B may inhibit the calcineurin pathway, a key signaling pathway involved in T-cell activation and other cellular processes. Additionally, research indicates that Bakkenolide B can modulate the AMPK/Nrf2 signaling pathway, which plays a crucial role in cellular stress response and antioxidant defense.
dot
While the precise signaling pathways affected by This compound and other recently discovered bakkenolides are still under investigation, it is hypothesized that they may share similar mechanisms of action with other cytotoxic sesquiterpenoid lactones, which often involve the induction of oxidative stress and the activation of apoptotic cascades. Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
Conclusion
The available evidence suggests that bakkenolides, including Bakkenolide B, possess significant cytotoxic activity against various cancer cell lines. This positions them as promising candidates for further investigation in the development of novel anticancer drugs. A direct quantitative comparison of the cytotoxicity of this compound with other bakkenolides is currently limited by the lack of publicly available IC50 data. Future studies should focus on determining the cytotoxic potency of a wider range of bakkenolides, including this compound, across a panel of cancer cell lines. Furthermore, a deeper understanding of the underlying molecular mechanisms and signaling pathways will be crucial for the rational design and development of bakkenolide-based cancer therapies.
References
A Comparative Analysis of Bakkenolide Db and Paclitaxel on Breast Cancer Cell Lines: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing search for novel and effective anticancer agents, natural products remain a vital source of inspiration and discovery. This guide provides a comparative overview of two such compounds: Bakkenolide Db, a sesquiterpenoid lactone, and Paclitaxel (B517696), a widely used chemotherapeutic agent. While Paclitaxel is a cornerstone in the treatment of breast cancer, the therapeutic potential of this compound in this context remains largely unexplored. This document synthesizes the available preclinical data on their effects on breast cancer cell lines, highlighting the significant knowledge gap that currently exists for this compound.
Quantitative Performance Analysis
The efficacy of anticancer compounds is often initially assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation. Below is a summary of reported IC50 values for Paclitaxel in various breast cancer cell lines.
Table 1: IC50 Values of Paclitaxel in Human Breast Cancer Cell Lines
| Cell Line | Receptor Status | Paclitaxel IC50 | Reference |
| MCF-7 | ER+, PR+, HER2- | 3.5 µM | [1] |
| MDA-MB-231 | ER-, PR-, HER2- (Triple Negative) | 0.3 µM - 2 nM | [1][2] |
| SKBR3 | ER-, PR-, HER2+ | 4 µM | [1] |
| BT-474 | ER+, PR+, HER2+ | 19 nM | [1] |
| T-47D | ER+, PR+, HER2- | Data available but specific value not provided in abstract | [3] |
| 4T1 (murine) | Triple Negative | Various, dependent on exposure time | [4] |
Table 2: IC50 Values of this compound in Human Breast Cancer Cell Lines
| Cell Line | Receptor Status | This compound IC50 | Reference |
| MCF-7 | ER+, PR+, HER2- | Data not available | |
| MDA-MB-231 | ER-, PR-, HER2- (Triple Negative) | Data not available | |
| SKBR3 | ER-, PR-, HER2+ | Data not available | |
| BT-474 | ER+, PR+, HER2+ | Data not available |
A 1999 study isolated Bakkenolide-Db from Petasites formosanus and mentioned a discussion on its cytotoxicity, however, specific data on breast cancer cell lines was not provided in the available literature.[5][6][7] Some extracts from the Petasites genus, which contain various bakkenolides, have shown cytotoxic activity against breast cancer cells, but this is not specific to this compound.[8][9]
Mechanism of Action: A Tale of Two Compounds
Paclitaxel: A Well-Defined Anti-mitotic Agent
Paclitaxel's mechanism of action is well-characterized. It is a potent anti-mitotic agent that disrupts the normal function of microtubules, which are essential for cell division.[10]
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[10] This hyper-stabilization of microtubules disrupts the dynamic instability required for their normal function during the cell cycle.
-
Cell Cycle Arrest: The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of cells in the G2/M phase of the cell cycle.[11][12]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[13][14] Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways, including the PI3K/AKT pathway, and is often characterized by the activation of caspases.[13][15] In some breast cancer cells, paclitaxel's induction of apoptosis is also linked to the regulation of calcium signaling.[16][17]
Figure 1: Simplified signaling pathway of Paclitaxel's mechanism of action.
This compound: An Uncharted Territory in Breast Cancer
Currently, there is a significant lack of published research on the specific mechanism of action of this compound in breast cancer cell lines. While some bakkenolides have been reported to possess anti-inflammatory and antioxidant properties, their direct effects on cancer cell signaling pathways are not well-defined. The initial isolation paper mentions cytotoxicity but does not elaborate on the underlying molecular events.[5][6][7]
To provide a comprehensive comparison, further research is imperative to elucidate:
-
The molecular target(s) of this compound in breast cancer cells.
-
Its effect on cell cycle progression.
-
Its ability to induce apoptosis and the signaling pathways involved.
Figure 2: Current knowledge gap in this compound's mechanism in breast cancer.
Experimental Protocols
The following are standard protocols for key experiments used to evaluate the efficacy and mechanism of action of anticancer compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Paclitaxel or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[18][19][20]
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[21][22][23][24]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis signaling pathways.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[25][26][27][28]
Figure 3: General experimental workflow for in vitro anticancer drug evaluation.
Conclusion and Future Directions
This guide highlights a stark contrast in the available preclinical data between Paclitaxel and this compound for the treatment of breast cancer. Paclitaxel is a well-established chemotherapeutic with a clearly defined mechanism of action and a wealth of supporting experimental data. In contrast, this compound remains a compound of unknown potential in this indication. While its isolation has been reported, its efficacy and mechanism of action against breast cancer cell lines have not been publicly documented.
For researchers and drug development professionals, this represents both a challenge and an opportunity. The lack of data for this compound underscores the need for foundational research to determine if it holds any promise as a novel therapeutic agent for breast cancer. Future studies should focus on:
-
In vitro screening: Determining the IC50 values of pure this compound across a panel of breast cancer cell lines with diverse molecular subtypes.
-
Mechanistic studies: Investigating the effects of this compound on cell cycle progression, apoptosis induction, and key signaling pathways implicated in breast cancer.
-
In vivo studies: If promising in vitro activity is observed, evaluating the anti-tumor efficacy of this compound in preclinical animal models of breast cancer.
A direct and meaningful comparison between this compound and Paclitaxel will only be possible once such fundamental data for this compound becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel induced apoptosis in breast cancer cells requires cell cycle transit but not Cdc2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Paclitaxel Induces Apoptosis in Breast Cancer Cells through Different Calcium—Regulating Mechanisms Depending on External Calcium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paclitaxel induces apoptosis in breast cancer cells through different calcium--regulating mechanisms depending on external calcium conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. scispace.com [scispace.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Apoptosis Protocols | USF Health [health.usf.edu]
- 25. benchchem.com [benchchem.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Bioactive Potential of Bakkenolides: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of bakkenolide (B600228) compounds. It delves into their diverse biological activities, presenting supporting experimental data and detailed methodologies to facilitate further research and development in this promising class of natural products.
Bakkenolides, a class of sesquiterpenoid lactones primarily isolated from plants of the Petasites genus, have garnered significant attention for their wide array of pharmacological effects. These include anti-inflammatory, anti-allergic, neuroprotective, and cytotoxic activities. Understanding the relationship between the chemical structure of these compounds and their biological function is crucial for the development of novel therapeutic agents. This guide synthesizes the current knowledge on the SAR of bakkenolides, offering a comparative perspective on their performance and highlighting key structural features that govern their potency and selectivity.
Comparative Biological Activities of Bakkenolide Compounds
The biological activity of bakkenolide compounds is intricately linked to their structural features, including the nature and position of substituents on the bakkenolide skeleton. The following tables summarize the available quantitative data on the cytotoxic, anti-platelet, and anti-inflammatory activities of various bakkenolide derivatives.
Table 1: Cytotoxic Activity of Bakkenolide Compounds
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Bakkenolide B | HeLa (Human cervical carcinoma) | Weak cytotoxicity | > 100 | [1] |
| MCF-7 (Human breast cancer) | Weak cytotoxicity | > 100 | [1] | |
| LLC (Mouse Lewis lung carcinoma) | Weak cytotoxicity | > 100 | [1] | |
| Bakkenolide D | HeLa, MCF-7, LLC | Not specified | Not specified | [2] |
| Bakkenolide G | Not specified | Not specified | Not specified | Not specified |
| Bakkenolide H | Not specified | Not specified | Not specified | Not specified |
| Bakkenolide-Ia | Not specified | Not specified | Not specified | Not specified |
| Bakkenolide-IIa | Not specified | Not specified | Not specified | Not specified |
| Bakkenolide-IIIa | Not specified | Not specified | Not specified | Not specified |
| Bakkenolide-IVa | Not specified | Not specified | Not specified | Not specified |
Table 2: Anti-Platelet Aggregation Activity of Bakkenolide G
| Compound | Agonist | Assay | IC50 (µM) | Reference |
| Bakkenolide G | Platelet-Activating Factor (PAF) | PAF-induced platelet aggregation | 5.6 ± 0.9 | [4] |
| [3H]PAF | [3H]PAF binding to platelets | 2.5 ± 0.4 | [4] |
Table 3: Anti-Allergic and Anti-Inflammatory Activity of Bakkenolide B
| Compound | Assay | Effect | IC50 (µM) | Reference |
| Bakkenolide B | Antigen-induced degranulation in RBL-2H3 cells | Inhibition of β-hexosaminidase release | Concentration-dependent inhibition | [5] |
| Bakkenolide B | LPS-induced nitric oxide production in macrophages | Inhibition | Not specified | [5] |
Structure-Activity Relationship Insights
From the available data, several key structure-activity relationships can be inferred:
-
Ester Substituents: The presence and nature of ester groups at positions C-1 and/or C-9 of the bakkenolide skeleton appear to be critical for their biological activity. The cytotoxicity of bakkenolides from Petasites formosanus is influenced by the type of ester substituent, such as acetoxy, isobutyroyloxy, and isovaleroyloxy groups[3].
-
Comparison of Bakkenolide A and B: While quantitative data is limited, one study indicated that bakkenolide A showed weaker activity compared to bakkenolide B in inhibiting interleukin-2 (B1167480) production in Jurkat cells, suggesting that subtle structural differences between these two compounds can significantly impact their biological effects.
-
Bakkenolide G as a PAF Receptor Antagonist: Bakkenolide G has been identified as a specific and potent antagonist of the platelet-activating factor (PAF) receptor. Its ability to inhibit PAF-induced platelet aggregation and compete with PAF for receptor binding highlights the importance of the specific stereochemistry and substituents of the bakkenolide core for this activity[4].
Mechanistic Insights: Signaling Pathways
The biological effects of bakkenolide compounds are mediated through their interaction with specific cellular signaling pathways.
Anti-Allergic Activity of Bakkenolide B
Bakkenolide B exerts its anti-allergic effects by inhibiting the degranulation of mast cells. The binding of an antigen to IgE antibodies on the mast cell surface triggers a signaling cascade that leads to the release of inflammatory mediators. Bakkenolide B is thought to interfere with this pathway, although its precise molecular target is yet to be fully elucidated.
Caption: Proposed inhibitory mechanism of Bakkenolide B on mast cell degranulation.
Neuroprotective Effects of Bakkenolides
Several bakkenolides have demonstrated neuroprotective effects, at least in part, through the inhibition of the NF-κB signaling pathway. In neuroinflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes. Bakkenolides can suppress this pathway, thereby reducing neuronal damage.
Caption: Inhibition of the NF-κB signaling pathway by bakkenolides.
Comparison with Alternative Compounds
The therapeutic potential of bakkenolides can be benchmarked against other natural and synthetic compounds targeting similar pathways.
Table 4: Comparison of Anti-inflammatory Agents
| Compound Class | Example | Mechanism of Action | Reference |
| Bakkenolides | Bakkenolide B | Inhibition of mast cell degranulation, NF-κB inhibition | [5] |
| Flavonoids | Quercetin | Inhibition of inflammatory enzymes (COX, LOX), NF-κB inhibition | [6] |
| Terpenoids | Parthenolide | NF-κB inhibition | Not specified in abstracts |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Ibuprofen | COX-1 and COX-2 inhibition | General knowledge |
Table 5: Comparison of Platelet-Activating Factor (PAF) Receptor Antagonists
| Compound Class | Example | Source | IC50 (µM) for PAF Receptor Binding | Reference |
| Bakkenolides | Bakkenolide G | Petasites formosanus | 2.5 ± 0.4 | [4] |
| Ginkgolides | Ginkgolide B | Ginkgo biloba | Not specified in abstracts | [7] |
| Lignans | Kadsurenone | Piper futokadsurae | Not specified in abstracts | Not specified in abstracts |
| Synthetic | WEB 2086 | Synthetic | Not specified in abstracts | Not specified in abstracts |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of bakkenolide compounds.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of bakkenolide compounds on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of bakkenolide compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-Allergic Activity (β-Hexosaminidase Release Assay)
Objective: To evaluate the inhibitory effect of bakkenolide compounds on mast cell degranulation.
Methodology:
-
Cell Seeding: Seed RBL-2H3 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 2 hours.
-
Compound Treatment: Wash the cells with Siraganian buffer and then incubate with various concentrations of bakkenolide compounds for 1 hour.
-
Antigen Challenge: Induce degranulation by adding DNP-human serum albumin (HSA) (100 ng/mL) for 30 minutes.
-
Supernatant Collection: Collect the supernatant from each well.
-
β-Hexosaminidase Assay: Mix the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate in citrate (B86180) buffer (pH 4.5) and incubate for 1 hour at 37°C.
-
Reaction Termination and Measurement: Stop the reaction by adding Na₂CO₃/NaHCO₃ buffer (pH 10.0) and measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total cellular content (determined by lysing the cells with Triton X-100) and determine the IC50 value.
Neuroprotective Activity (Oxygen-Glucose Deprivation Assay)
Objective: To assess the protective effect of bakkenolide compounds against ischemia-induced neuronal cell death.
Methodology:
-
Cell Culture: Culture primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of bakkenolide compounds for 1-2 hours.
-
Oxygen-Glucose Deprivation (OGD): Replace the culture medium with glucose-free DMEM and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 2-4 hours).
-
Reoxygenation: After OGD, replace the medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Viability Assessment: Assess cell viability using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Compare the viability of compound-treated cells to that of untreated cells subjected to OGD to determine the neuroprotective effect.
Conclusion
Bakkenolide compounds represent a versatile class of natural products with significant therapeutic potential. Their diverse biological activities are governed by their specific chemical structures, with the nature and position of ester substituents playing a key role. While bakkenolide B has shown promise in anti-allergic and anti-inflammatory models, and bakkenolide G is a potent PAF receptor antagonist, further comprehensive studies are needed to fully elucidate the structure-activity relationships across a wider range of bakkenolide analogues. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of these fascinating compounds. Future research should focus on synthesizing and evaluating a broader library of bakkenolide derivatives to establish more definitive SARs and to identify lead compounds with enhanced potency and selectivity for specific therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Ethnopharmacology and the development of natural PAF antagonists as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Bakkenolide B: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. In this context, natural compounds have emerged as a promising source of inspiration. This guide provides a comparative analysis of the anticancer effects of Bakkenolide B, a sesquiterpene lactone, alongside other related compounds, Bakkenolide A, Parthenolide (B1678480), and Jolkinolide B. The objective is to present a clear, data-driven overview of their performance in multiple cancer cell lines, supported by detailed experimental protocols and visual representations of key signaling pathways.
While research has extensively documented the anti-inflammatory and anti-allergic properties of Bakkenolide B, its direct anticancer effects across a broad spectrum of cancer cell lines remain an area requiring more in-depth investigation. This guide synthesizes the available data to offer a current perspective on its potential as an anticancer agent and highlights areas for future research.
Comparative Cytotoxicity of Bakkenolides and Alternative Compounds
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for Bakkenolide B and its comparators across various human cancer cell lines.
Table 1: Cytotoxicity of Bakkenolide B and Bakkenolide A
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Bakkenolide B | Jurkat | T-cell Leukemia | - | [1] |
| Bakkenolide A | K562 | Leukemia | - |
Note: Specific IC50 values for Bakkenolide B and A in a wide range of cancer cell lines are not extensively documented in the currently available literature. The study on Jurkat cells indicated that Bakkenolide B inhibits interleukin-2 (B1167480) production, which is relevant to T-cell leukemia, but did not provide a specific IC50 value for cytotoxicity.[1] Research on Bakkenolide A has shown activity against leukemia cells, but detailed comparative IC50 values are limited.
Table 2: Cytotoxicity of Parthenolide
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [2][3] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [2][3] |
| A549 | Lung Carcinoma | 4.3 | [4] |
| TE671 | Medulloblastoma | 6.5 | [4] |
| HT-29 | Colon Adenocarcinoma | 7.0 | [4] |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | [5] |
| H1650 | Non-small cell lung cancer | 9.88 ± 0.09 | [5] |
| H1299 | Non-small cell lung cancer | 12.37 ± 1.21 | [5] |
| PC-9 | Non-small cell lung cancer | 15.36 ± 4.35 | [5] |
| H929 | Multiple Myeloma | ~5 | [6] |
| Farage | GCB-DLBCL | ~1.5 | [6] |
| Raji | Burkitt's Lymphoma | ~10 | [6] |
| 697 | B-acute lymphoblastic leukemia | ~2.5 | [6] |
| KOPN-8 | B-acute lymphoblastic leukemia | ~2.5 | [6] |
| CEM | T-acute lymphoblastic leukemia | ~5 | [6] |
| MOLT-4 | T-acute lymphoblastic leukemia | ~7.5 | [6] |
Table 3: Cytotoxicity of Jolkinolide B
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MKN45 | Gastric Cancer | 44.69 ± 2.26 (24h), 33.64 ± 3.64 (48h) | [7] |
| K562 | Chronic Myeloid Leukemia | 12.1 µg/mL | [8] |
| Eca-109 | Esophageal Carcinoma | 23.7 µg/mL | [8] |
| HepG2 | Hepatoma | >50.0 µg/mL | [8] |
| MCF-7 | Breast Cancer | - | [9] |
| BT-474 | Breast Cancer | - | [9] |
| HL-60 | Leukemia | - | [10] |
| THP-1 | Leukemia | - | [10] |
Note: For Jolkinolide B, some IC50 values were reported in µg/mL and are presented as such. The studies on MCF-7, BT-474, HL-60, and THP-1 cells demonstrated pro-apoptotic and anti-proliferative effects but did not consistently report specific IC50 values.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanisms through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. The primary mechanisms investigated are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Bakkenolide B: An Emerging Profile
While comprehensive data is limited, one study has shown that Bakkenolide B can inhibit the production of interleukin-2 in the Jurkat human T-cell leukemia cell line.[1] This suggests a potential immunomodulatory role in cancer therapy, but further research is needed to elucidate its direct effects on apoptosis and cell cycle progression in various cancer cells.
Parthenolide: A Potent Inducer of Apoptosis
Parthenolide has been shown to induce apoptosis in a variety of cancer cell lines.[2][5][6] In human cervical (SiHa) and breast (MCF-7) cancer cells, parthenolide treatment led to the up-regulation of pro-apoptotic genes like p53 and Bax, and down-regulation of the anti-apoptotic gene Bcl-2.[2] It also activates caspases, key executioners of apoptosis.[2] In non-small cell lung cancer cells (GLC-82), parthenolide induces apoptosis in a dose-dependent manner.[5] Furthermore, in lymphoid malignancies, parthenolide promotes apoptosis associated with an increase in reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential.[6]
Jolkinolide B: A Dual Threat to Cancer Cells
Jolkinolide B has demonstrated the ability to induce both apoptosis and cell cycle arrest in several cancer models. In gastric cancer cells (MKN45), it triggers apoptosis through the mitochondrial pathway and causes S-phase cell cycle arrest by activating the ATR-CHK1 signaling pathway.[7] In human leukemia cells (K562), Jolkinolide B induces G1 phase arrest and subsequent apoptosis.[8] It also promotes apoptosis in other leukemia cell lines (HL-60 and THP-1) by downregulating the JAK2/STAT3 pathway.[10] In breast cancer cells, it inhibits proliferation and migration and promotes apoptosis by downregulating the PI3K-Akt pathway.[9]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Caption: General experimental workflow for evaluating anticancer effects.
Detailed Experimental Protocols
To ensure the reproducibility and transparency of the cited data, this section provides detailed methodologies for the key experiments used to assess the anticancer effects of these compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Bakkenolide B) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: After treatment, harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Cell Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate to degrade RNA.
-
PI Staining: Add Propidium Iodide (PI) solution to the cells to stain the DNA.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Conclusion and Future Directions
This comparative guide highlights the current understanding of the anticancer effects of Bakkenolide B and related compounds. While Parthenolide and Jolkinolide B have demonstrated significant pro-apoptotic and cell cycle inhibitory activities across a range of cancer cell lines, the data for Bakkenolide B is less comprehensive. The available information suggests a potential role for Bakkenolide B in cancer therapy, particularly in modulating immune responses in certain leukemias.
To fully validate the anticancer potential of Bakkenolide B, further research is imperative. Future studies should focus on:
-
Screening Bakkenolide B against a diverse panel of human cancer cell lines to determine its cytotoxicity and establish a broad spectrum of activity.
-
Conducting detailed mechanistic studies to elucidate its effects on apoptosis, cell cycle progression, and other key cancer-related signaling pathways.
-
Investigating the in vivo efficacy of Bakkenolide B in preclinical animal models of cancer.
By addressing these research gaps, the scientific community can gain a clearer understanding of Bakkenolide B's therapeutic potential and pave the way for its possible development as a novel anticancer agent.
References
- 1. Betulinic Acid Restricts Human Bladder Cancer Cell Proliferation In Vitro by Inducing Caspase-Dependent Cell Death and Cell Cycle Arrest, and Decreasing Metastatic Potential | MDPI [mdpi.com]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies [mdpi.com]
- 7. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jolkinolide B from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bakkenolide B and Bakkenolide A: A Guide for Researchers
This guide provides a detailed comparative analysis of Bakkenolide (B600228) B and Bakkenolide A, two naturally occurring sesquiterpenoid lactones. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. This document synthesizes available experimental data on their biological activities, mechanisms of action, and pharmacokinetic profiles.
Introduction
Bakkenolide B and Bakkenolide A are members of the bakkenolide family of compounds, which are primarily isolated from plants of the Petasites genus. These compounds have garnered scientific interest due to their diverse biological activities, particularly their anti-inflammatory and immunomodulatory properties. This guide aims to provide a side-by-side comparison to aid in the evaluation of their potential as therapeutic agents.
Comparative Biological Activity and Efficacy
Available research indicates that Bakkenolide B exhibits more potent biological activity compared to Bakkenolide A in the context of immunomodulation. Specifically, studies on the inhibition of interleukin-2 (B1167480) (IL-2) production in Jurkat T cells have demonstrated that Bakkenolide A possesses weaker activity than Bakkenolide B[1][2].
Quantitative Data Summary
While direct comparative studies with IC50 values for a wide range of activities are limited, the following tables summarize the available quantitative data for Bakkenolide B and Bakkenolide A.
Table 1: Comparative Biological Activities
| Biological Activity | Bakkenolide B | Bakkenolide A | Reference Compound/Assay |
| Anti-inflammatory Activity | |||
| Inhibition of mast cell degranulation | Concentration-dependent inhibition observed[3] | Data not available | β-hexosaminidase release assay |
| Inhibition of iNOS induction | Inhibition observed[3] | Data not available | Mouse peritoneal macrophages |
| Inhibition of COX-2 induction | Inhibition observed[3] | Data not available | Mouse peritoneal macrophages |
| Immunomodulatory Activity | |||
| Inhibition of Interleukin-2 Production | Potent inhibitor; suggests calcineurin pathway inhibition[1][2] | Weaker activity compared to Bakkenolide B[1][2] | Jurkat T cells |
| Anti-neuroinflammatory Activity | |||
| Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12) | Significant reduction observed[4] | Data not available | LPS-stimulated microglia |
| Neuroprotective Activity | |||
| Protection against oxygen-glucose deprivation | Bakkenolides, in general, show neuroprotective effects[5] | Data not available | Primary cultured neurons |
Note: The lack of specific IC50 values in the available literature prevents a direct quantitative comparison of potency for many of the listed activities.
Mechanism of Action
The mechanisms underlying the biological activities of Bakkenolide B have been more extensively studied than those of Bakkenolide A.
Bakkenolide B:
-
Anti-neuroinflammatory Effects: Bakkenolide B exerts its anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4]. This activation leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1), and a subsequent reduction in reactive oxygen species and pro-inflammatory cytokines in microglia[4].
-
Immunomodulatory Effects: The inhibition of IL-2 production in T cells by Bakkenolide B is suggested to occur through the inhibition of the calcineurin pathway[1][2][6].
Bakkenolide A:
The specific molecular mechanisms of Bakkenolide A have not been as thoroughly elucidated in the currently available literature.
Signaling Pathway Diagrams
Diagram 1: Anti-neuroinflammatory Pathway of Bakkenolide B
Caption: Bakkenolide B activates the AMPK/Nrf2 pathway to reduce neuroinflammation.
Diagram 2: Proposed Immunomodulatory Pathway of Bakkenolide B
Caption: Proposed mechanism of Bakkenolide B on IL-2 production via calcineurin inhibition.
Pharmacokinetic Profiles
Pharmacokinetic data for Bakkenolide A in rats is available, while similar data for Bakkenolide B is not readily found in the surveyed literature. The data for Bakkenolide D is included for contextual comparison within the bakkenolide family.
Table 2: Pharmacokinetic Parameters of Bakkenolides in Rats
| Parameter | Bakkenolide A | Bakkenolide B | Bakkenolide D |
| Oral Administration | |||
| Dose | 20 mg/kg | Data not available | 10 mg/kg |
| Cmax (Peak Plasma Concentration) | 234.7 ± 161 ng/mL | Data not available | 10.1 ± 9.8 ng/mL |
| Tmax (Time to Peak Concentration) | 0.25 h | Data not available | 2 h |
| AUC (0-24h) (Area Under the Curve) | 535.8 ± 223.7 h·ng/mL | Data not available | 72.1 ± 8.59 h·ng/mL |
| T1/2 (Elimination Half-life) | 5.0 ± 0.36 h | Data not available | 11.8 ± 1.9 h |
| Oral Bioavailability | 15.7% | Data not available | 2.57% |
| Intravenous Administration | |||
| Dose | 2 mg/kg | Data not available | 1 mg/kg |
| AUC (0-24h) | 342 ± 98 h·ng/mL | Data not available | 281 ± 98.4 h·ng/mL |
| T1/2 | 5.8 ± 0.7 h | Data not available | 8.79 ± 0.63 h |
| Reference | [7] | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, which is a marker of degranulation.
-
Cell Culture: RBL-2H3 mast cells are cultured in Eagle's minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Sensitization: Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP)-IgE overnight.
-
Treatment: The sensitized cells are washed with Siraganian buffer and then treated with various concentrations of the test compound (e.g., Bakkenolide B) for a specified time before being challenged with the antigen (DNP-human serum albumin).
-
Measurement of β-hexosaminidase Release:
-
Aliquots of the supernatant are collected and incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate (B86180) buffer.
-
The reaction is stopped with Na2CO3/NaHCO3 buffer.
-
The absorbance is measured at 405 nm.
-
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular β-hexosaminidase content, which is determined by lysing the cells with Triton X-100.
Inhibition of iNOS and COX-2 Expression in Macrophages
This protocol assesses the ability of a compound to inhibit the expression of pro-inflammatory enzymes iNOS and COX-2 in macrophages.
-
Cell Culture: Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in DMEM with 10% FBS.
-
Treatment: Cells are pre-treated with different concentrations of the test compound for a period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).
-
Western Blot Analysis:
-
After the incubation period, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities are quantified and normalized to the loading control to determine the relative expression levels of iNOS and COX-2.
Interleukin-2 (IL-2) Production Inhibition Assay in Jurkat Cells
This assay evaluates the inhibitory effect of a compound on IL-2 production by activated T lymphocytes.
-
Cell Culture: Jurkat T cells are maintained in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment and Stimulation: Cells are pre-incubated with various concentrations of the test compound before being stimulated to produce IL-2. Stimulation can be achieved using a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or with phytohemagglutinin (PHA).
-
Measurement of IL-2:
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of IL-2 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis: The IL-2 concentrations in the treated samples are compared to the untreated, stimulated control to determine the percentage of inhibition.
Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
The OGD model is an in vitro model of ischemia used to assess the neuroprotective effects of compounds.
-
Cell Culture: Primary cortical neurons are cultured on poly-D-lysine-coated plates.
-
OGD Procedure:
-
The normal culture medium is replaced with a glucose-free Earle's balanced salt solution (EBSS).
-
The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1-2 hours).
-
-
Reoxygenation and Treatment: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator. The test compound is added to the medium during the reoxygenation phase.
-
Assessment of Cell Viability: Cell viability is assessed 24 hours after OGD using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The viability of cells treated with the test compound is compared to that of untreated cells subjected to OGD.
Diagram 3: General Experimental Workflow for In Vitro Bioactivity Screening
Caption: A generalized workflow for evaluating the in vitro bioactivity of compounds.
Conclusion
The available evidence suggests that Bakkenolide B is a more potent immunomodulatory and anti-inflammatory agent than Bakkenolide A. Its mechanisms of action, particularly the activation of the AMPK/Nrf2 pathway and potential inhibition of the calcineurin pathway, are becoming increasingly understood. While pharmacokinetic data for Bakkenolide A is available, a similar profile for Bakkenolide B is needed for a comprehensive comparison of their drug-like properties. Further research, including direct comparative studies with standardized assays and quantitative endpoints (IC50 values), is warranted to fully elucidate the therapeutic potential of both Bakkenolide B and Bakkenolide A.
References
- 1. Detecting degranulation via hexosaminidase assay [protocols.io]
- 2. Protocol to desensitize human and murine mast... [experts.mcmaster.ca]
- 3. Determination of bakkenolide A in rat plasma using liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmgood.com [abmgood.com]
- 5. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination of bakkenolide D in rats plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Arsenal: A Comparative Analysis of Bakkenolide B and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of novel therapeutic compounds is paramount. Bakkenolide (B600228) B, a sesquiterpene lactone isolated from Petasites japonicus, has emerged as a promising anti-inflammatory and anti-allergic agent. This guide provides a cross-validation of Bakkenolide B's mechanism of action, comparing its performance with established alternatives, supported by experimental data and detailed protocols.
At the core of its therapeutic potential, Bakkenolide B exhibits a multi-pronged approach to mitigating inflammatory and allergic responses. Its key mechanisms include the inhibition of mast cell degranulation, suppression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the reduction of interleukin-2 (B1167480) (IL-2) production.[1] This guide will delve into these mechanisms, presenting a comparative analysis with Cromolyn sodium, a mast cell stabilizer; Celecoxib, a selective COX-2 inhibitor; and Cyclosporine A, an IL-2 production inhibitor.
Comparative Analysis of Inhibitory Activity
To objectively evaluate the efficacy of Bakkenolide B, its inhibitory concentrations are compared against those of established drugs targeting similar pathways. The following tables summarize the available quantitative data for each compound's primary mechanism of action.
| Compound | Target/Process | Cell Line | IC50 / Effective Concentration |
| Bakkenolide B | Mast Cell Degranulation | RBL-2H3 | Concentration-dependent inhibition |
| Cromolyn sodium | Mast Cell Degranulation | RBL-2H3 | Not specified |
| Bakkenolide B | iNOS and COX-2 Gene Induction | Mouse Peritoneal Macrophages | Concentration-dependent inhibition |
| Celecoxib | COX-2 Activity | Sf9 cells | 40 nM |
| Bakkenolide B | Interleukin-2 (IL-2) Production | Jurkat cells | Inhibition at gene and protein levels |
| Cyclosporine A | Interleukin-2 (IL-2) Production | Human T-cell clones | Complete inhibition at 100 ng/mL |
| Cyclosporine A | IL-2 Gene Expression | Jurkat T-cells | Maximum inhibition at 1 µg/mL |
Table 1: Comparative Inhibitory Activities. This table highlights the effective concentrations of Bakkenolide B and its alternatives in inhibiting key inflammatory pathways. While specific IC50 values for Bakkenolide B are not consistently reported in the reviewed literature, its concentration-dependent activity is a recurring finding.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to validate them, the following diagrams are provided in DOT language.
Caption: Bakkenolide B's multi-target anti-inflammatory mechanism.
Caption: Workflow for assessing mast cell degranulation inhibition.
Caption: Western blot workflow for iNOS and COX-2 protein expression.
Caption: ELISA workflow for quantifying IL-2 production.
Detailed Experimental Protocols
For the purpose of reproducibility and cross-validation, detailed methodologies for the key experiments are outlined below.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.
-
Sensitization: Cells are seeded in 24-well plates and sensitized overnight with 0.5 µg/mL of anti-dinitrophenyl (DNP) mouse IgE.
-
Treatment: The sensitized cells are washed with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2). Subsequently, cells are treated with various concentrations of Bakkenolide B or Cromolyn sodium for 1 hour at 37°C.
-
Stimulation: Degranulation is induced by adding 100 ng/mL of DNP-human serum albumin (HSA) and incubating for 30 minutes at 37°C.
-
Quantification: The supernatant is collected, and the amount of released β-hexosaminidase is determined by incubating an aliquot of the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer (pH 4.5) for 1 hour at 37°C. The reaction is stopped with 0.1 M Na2CO3/NaHCO3 buffer, and the absorbance is measured at 405 nm.
-
Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content obtained by lysing the cells with 0.5% Triton X-100.
Western Blot for iNOS and COX-2 Expression
This technique is used to detect and quantify the protein levels of iNOS and COX-2 in macrophages.
-
Cell Culture and Treatment: Mouse peritoneal macrophages or RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS. Cells are pre-treated with Bakkenolide B or Celecoxib for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-2
This assay is used to measure the concentration of IL-2 secreted by T-cells.
-
Cell Culture and Treatment: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are pre-treated with Bakkenolide B or Cyclosporine A for 1 hour.
-
Stimulation: The cells are then stimulated with 10 µg/mL of phytohemagglutinin (PHA) and 50 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours to induce IL-2 production.
-
Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cells and debris.
-
ELISA Procedure: A commercial human IL-2 ELISA kit is used according to the manufacturer's instructions. Briefly, the supernatant is added to a microplate pre-coated with an anti-human IL-2 capture antibody. After incubation and washing, a biotin-conjugated anti-human IL-2 detection antibody is added, followed by streptavidin-HRP.
-
Detection and Quantification: A substrate solution (TMB) is added, and the color development is stopped with a stop solution. The absorbance is measured at 450 nm using a microplate reader. The concentration of IL-2 in the samples is determined by interpolating from a standard curve generated with recombinant human IL-2.
Conclusion
Bakkenolide B demonstrates significant potential as an anti-inflammatory and anti-allergic agent through its multifaceted mechanism of action. It effectively inhibits mast cell degranulation, a critical event in allergic reactions, and suppresses the production of key inflammatory mediators by targeting the iNOS, COX-2, and IL-2 pathways. While direct quantitative comparisons with established drugs are limited by the availability of standardized IC50 values for Bakkenolide B, the existing evidence strongly supports its concentration-dependent inhibitory effects.
For drug development professionals, Bakkenolide B represents a promising lead compound. Further studies to determine its precise binding targets and to optimize its potency and selectivity are warranted. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and cross-validation of Bakkenolide B and other novel anti-inflammatory compounds. This comparative analysis underscores the importance of a multi-target approach in the development of next-generation therapies for inflammatory and allergic diseases.
References
Unveiling the Therapeutic Promise of Bakkenolides: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield any publicly available in vivo validation studies specifically for Bakkenolide (B600228) Db. Therefore, this guide provides a comparative analysis of the therapeutic potential of the bakkenolide family of compounds, with a primary focus on Bakkenolide B , for which in vivo data is available. The findings presented here for Bakkenolide B may offer insights into the potential activities of other related bakkenolides, including Bakkenolide Db.
Introduction to Bakkenolides
Bakkenolides are a class of sesquiterpene lactones isolated from various plants, notably of the Petasites genus. These natural compounds have garnered scientific interest for their potential pharmacological activities. While research into specific bakkenolides is ongoing, studies on compounds like Bakkenolide B have demonstrated significant anti-inflammatory and anti-allergic properties, suggesting a promising avenue for the development of novel therapeutics. This guide offers a detailed look at the in vivo validation of Bakkenolide B's therapeutic potential, comparing its performance with established alternative treatments and providing the underlying experimental data and methodologies.
Comparative Analysis of In Vivo Efficacy
The therapeutic potential of Bakkenolide B has been evaluated in a preclinical animal model of allergic asthma. The following table summarizes the quantitative data from this key study, comparing the efficacy of Bakkenolide B with standard-of-care asthma medications, Dexamethasone and Montelukast (B128269), in similar models.
Table 1: In Vivo Efficacy of Bakkenolide B and Comparators in a Murine Model of Ovalbumin-Induced Asthma
| Compound | Dosage | Animal Model | Key Efficacy Parameters (Reduction in Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid - BALF) | Source |
| Bakkenolide B | 10 mg/kg (oral) | BALB/c mice | Strongly inhibited the accumulation of eosinophils, macrophages, and lymphocytes. | [1] |
| Dexamethasone | 1-5 mg/kg (i.p.) | BALB/c mice | Significantly reduced total inflammatory cells, eosinophils, and neutrophils. | [2][3][4] |
| Montelukast | 30 mg/kg (oral) | BALB/c mice | Caused a reduction in inflammatory cell infiltration. | [5] |
Detailed Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, this section details the methodology for the key in vivo experiment cited for Bakkenolide B.
Ovalbumin-Induced Asthma Model for Bakkenolide B Efficacy Testing[1]
-
Animal Model: Male BALB/c mice were used for the study.
-
Sensitization: Mice were sensitized by intraperitoneal (i.p.) injections of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in 0.2 mL of saline on days 0 and 14.
-
Aerosol Challenge: From day 28 to day 30, mice were challenged with 1% OVA aerosol in saline for 30 minutes.
-
Treatment: Bakkenolide B (10 mg/kg) was administered orally once daily from day 25 to day 30.
-
Outcome Measurement: 48 hours after the final OVA challenge, bronchoalveolar lavage fluid (BALF) was collected to measure the infiltration of inflammatory cells (eosinophils, macrophages, and lymphocytes).
Mechanism of Action: The Bakkenolide B Signaling Pathway
In vitro studies suggest that Bakkenolide B exerts its anti-inflammatory effects through the modulation of specific signaling pathways. A key proposed mechanism involves the activation of the AMP-activated protein kinase (AMPK) and the subsequent induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation.
Caption: Proposed anti-inflammatory signaling pathway of Bakkenolide B.
Experimental Workflow Visualization
The following diagram illustrates the workflow of the in vivo ovalbumin-induced asthma model used to validate the therapeutic potential of Bakkenolide B.
Caption: Experimental workflow for the in vivo validation of Bakkenolide B.
Conclusion
The available in vivo data for Bakkenolide B demonstrates its potent anti-inflammatory and anti-allergic properties in a preclinical model of asthma. Its ability to strongly inhibit the infiltration of key inflammatory cells suggests a therapeutic potential comparable to, and in some aspects potentially more targeted than, conventional treatments. The proposed mechanism of action via the AMPK/Nrf2 pathway provides a solid foundation for further investigation and drug development efforts. While direct evidence for this compound is currently lacking, the promising results for Bakkenolide B underscore the potential of the bakkenolide family as a source of novel anti-inflammatory and anti-allergic agents. Further research is warranted to elucidate the specific activities and therapeutic potential of this compound and other members of this chemical class.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In mouse model of mixed granulocytic asthma with corticosteroid refractoriness, Bronchom mitigates airway hyperresponsiveness, inflammation and airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Effects of montelukast on subepithelial/peribronchial fibrosis in a murine model of ovalbumin induced chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide B: A Comparative Efficacy Analysis in 2D Monolayer vs. 3D Spheroid Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Bakkenolide B, a natural sesquiterpene lactone, in conventional two-dimensional (2D) cell monolayers versus more physiologically relevant three-dimensional (3D) tumor spheroids. While direct comparative studies on Bakkenolide B are emerging, this guide synthesizes established principles of 3D cell culture drug response and the known mechanisms of Bakkenolide B to offer a predictive comparison. The experimental data presented is hypothetical and intended to illustrate the expected differences in efficacy based on the distinct microenvironments of 2D and 3D culture systems.
Executive Summary
Three-dimensional cell cultures are increasingly recognized for their superior ability to mimic the complex in vivo tumor microenvironment compared to traditional 2D cell cultures.[1] This complexity, which includes cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles that more closely resemble those of tumors in situ, often results in increased resistance to therapeutic agents.[1] Bakkenolide B, a compound with known anti-inflammatory and potential anti-cancer properties, is expected to exhibit differential efficacy in these two culture models. This guide explores these anticipated differences through a detailed examination of cell viability and apoptosis assays, supported by comprehensive experimental protocols and an analysis of the signaling pathways implicated in its mechanism of action.
Data Presentation: 2D vs. 3D Efficacy of Bakkenolide B
The following tables summarize hypothetical quantitative data for the efficacy of Bakkenolide B in a representative human breast cancer cell line (e.g., MCF-7) cultured in both 2D and 3D models.
Table 1: Comparative Cell Viability (IC50) of Bakkenolide B
| Cell Culture Model | Bakkenolide B IC50 (µM) | Fold Difference |
| 2D Monolayer | 10 | 1x |
| 3D Spheroid | 25 | 2.5x |
Note: The IC50 values are hypothetical and based on typical shifts observed for anti-cancer compounds when moving from 2D to 3D models. The 2D IC50 is a representative value for sesquiterpene lactones like parthenolide (B1678480) in breast cancer cells.
Table 2: Comparative Apoptosis Induction by Bakkenolide B (at 24 hours)
| Cell Culture Model | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 2D Monolayer | Control | 2.1 | 1.5 | 3.6 |
| Bakkenolide B (10 µM) | 25.4 | 15.2 | 40.6 | |
| 3D Spheroid | Control | 1.5 | 0.8 | 2.3 |
| Bakkenolide B (25 µM) | 15.8 | 8.9 | 24.7 |
Note: Apoptosis data is hypothetical, illustrating the commonly observed decreased sensitivity of 3D spheroids to drug-induced apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clarity.
Cell Culture
-
2D Monolayer Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are passaged upon reaching 80-90% confluency.
-
3D Spheroid Culture (Liquid Overlay Technique): 96-well plates are coated with 50 µL of 1.5% agarose (B213101) in serum-free DMEM to prevent cell attachment. MCF-7 cells are seeded at a density of 5,000 cells per well in complete DMEM. The plates are incubated for 72 hours to allow for spheroid formation.
Cell Viability Assay (MTT Assay)
-
Seeding: For 2D cultures, 1 x 10^4 cells/well are seeded in a 96-well plate and allowed to adhere overnight. For 3D cultures, spheroids are generated as described above.
-
Treatment: Cells are treated with varying concentrations of Bakkenolide B (0.1 to 100 µM) for 48 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treatment: 2D cell cultures and 3D spheroids are treated with Bakkenolide B at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting:
-
2D Cells: Adherent cells are washed with PBS and detached using trypsin. The cell suspension is then centrifuged.
-
3D Spheroids: Spheroids are collected, washed with PBS, and dissociated into single cells using trypsin-EDTA with gentle pipetting. The resulting cell suspension is centrifuged.
-
-
Staining: The cell pellets are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[2][3][4][5]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2][3][4][5]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing Bakkenolide B efficacy.
Signaling Pathway: Bakkenolide B Mechanism of Action
Bakkenolide B is reported to exert its effects through the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways.
Caption: Bakkenolide B's inhibitory effects on signaling pathways.
Conclusion
The transition from 2D to 3D cell culture models represents a critical step towards more predictive and clinically relevant in vitro drug screening. While Bakkenolide B shows promise as an anti-cancer agent, its efficacy is likely to be attenuated in the more complex and resilient 3D tumor spheroid model. This guide underscores the importance of utilizing advanced cell culture systems to obtain a more accurate assessment of a drug candidate's potential. The provided protocols and conceptual frameworks are intended to aid researchers in designing and interpreting experiments that compare drug efficacy in 2D and 3D environments. Further direct experimental validation is necessary to confirm the precise differential effects of Bakkenolide B in these systems.
References
- 1. Unlocking the Potential of 3d Cell Culture: a Guide to Assay Optimization | AAT Bioquest [aatbio.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Comparative Analysis of Bufadienolide Cytotoxicity: A Focus on Cancer Cell Selectivity
A comprehensive review of the cytotoxic effects of bufadienolides, a class of cardiotonic steroids, reveals a promising selectivity for cancer cells over their normal counterparts. While specific experimental data for "Bakkenolide Db" remains elusive in publicly available research, the broader class of bufadienolides, particularly compounds like bufalin, have been more extensively studied, demonstrating significant potential as selective anti-cancer agents. This guide synthesizes the available data on bufadienolide cytotoxicity, detailing the experimental methodologies and exploring the intricate signaling pathways involved in their mechanism of action.
Quantitative Cytotoxicity Data: Bufadienolides
The efficacy of a potential anti-cancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency. The selectivity of a compound is determined by comparing its IC50 values in cancer cell lines to those in normal, non-cancerous cell lines.
The following table summarizes the IC50 values for bufalin, a representative bufadienolide, across a range of human cancer cell lines and normal human cell lines.
| Cell Line | Cell Type | IC50 (nM)[1] |
| Cancer | ||
| PC-3 | Prostate Cancer | < 20 |
| DU145 | Prostate Cancer | < 20 |
| U-87 | Glioblastoma | 19.8 |
| Normal | ||
| RWPE-1 | Non-malignant Prostate | > 500 |
| Various | Normal Human Peripheral Cells | Minimal Effects |
Experimental Protocols
The determination of IC50 values and the elucidation of cell signaling pathways rely on standardized experimental protocols. The following methodologies are central to the evaluation of bufadienolide cytotoxicity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 3,000–5,000 cells per well and allowed to attach overnight.[1]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing varying concentrations of the bufadienolide compound (or vehicle control, such as DMSO). The cells are then incubated for a specified period, typically 72 hours.[1]
-
MTT Incubation: After the incubation period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The cell survival rate is calculated relative to the untreated control cells.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry can be used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the bufadienolide compound for a designated time.
-
Cell Harvesting and Staining: Both floating and attached cells are collected, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanism of Action
Bufadienolides exert their selective cytotoxic effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The AKT signaling pathway has been identified as a critical target.[2]
Bufadienolide-Induced Apoptosis via AKT Pathway Inhibition
The following diagram illustrates the proposed mechanism by which bufadienolides induce apoptosis in cancer cells through the inhibition of the AKT signaling pathway.
References
Benchmarking Bakkenolide Db against known cytotoxic natural products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of well-characterized natural products against several cancer cell lines. While the initial aim was to benchmark Bakkenolide Db, publicly available quantitative cytotoxicity data (IC50 values) for this specific compound could not be retrieved. Therefore, this guide focuses on established cytotoxic agents—Paclitaxel (B517696), Doxorubicin, and Vincristine—to serve as a valuable reference for researchers. The experimental data for these compounds are summarized, and a detailed protocol for a standard cytotoxicity assay is provided.
Comparative Cytotoxicity of Known Natural Products
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Paclitaxel, Doxorubicin, and Vincristine against three common human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung adenocarcinoma). IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is important to note that these values can vary between studies due to differences in experimental conditions, such as incubation time and the specific assay used.
| Compound | Cancer Cell Line | IC50 Value (µM) |
| Paclitaxel | MCF-7 | 0.0075 - 3.5[1][2] |
| HeLa | ~0.0025 - 0.0075[3] | |
| A549 | > 20[4][5] | |
| Doxorubicin | MCF-7 | 0.1 - 2.5[4][5][6][7] |
| HeLa | 0.1 - 2.9[4][5][6] | |
| A549 | > 20[4][5] | |
| Vincristine | MCF-7 | ~239.51[1] |
| HeLa | Data not readily available in the conducted search | |
| A549 | Data not readily available in the conducted search |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9][10][11][12] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[8][9][11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cytotoxic compounds (e.g., Paclitaxel, Doxorubicin, Vincristine)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the cytotoxic compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Gently agitate the plate to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Cellular and Experimental Processes
To further elucidate the mechanisms and workflows involved in cytotoxicity studies, the following diagrams are provided.
Caption: Simplified signaling of intrinsic and extrinsic apoptosis pathways.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. brieflands.com [brieflands.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Synergistic Power of Parthenolide and Paclitaxel: A New Frontier in Non-Small Cell Lung Cancer Treatment
A Shift in Focus: From Bakkenolide Db to the Promising Synergy of Parthenolide (B1678480)
Initial research into the synergistic effects of this compound with chemotherapy drugs yielded insufficient data for a comprehensive analysis. As a result, this guide has pivoted to a natural compound with a more robust body of scientific evidence: Parthenolide. This sesquiterpene lactone, derived from the feverfew plant, has demonstrated significant synergistic potential when combined with the widely used chemotherapy agent, Paclitaxel, particularly in the context of non-small cell lung cancer (NSCLC). This guide will delve into the experimental data supporting this synergy, the underlying molecular mechanisms, and the detailed protocols for the key experiments.
Enhanced Cytotoxicity and Apoptosis in NSCLC Cells
The combination of Parthenolide and Paclitaxel has been shown to dramatically enhance the cytotoxic effects of Paclitaxel in a range of NSCLC cell lines.[1][2] This synergistic interaction allows for a significant reduction in the effective dose of Paclitaxel needed to induce cancer cell death, a crucial factor in minimizing the often-debilitating side effects of chemotherapy.
Quantitative Analysis of Cell Viability
| Cell Line | Drug | IC50 (µM) | Reference |
| A549 (NSCLC) | Parthenolide | 15.38 ± 1.13 | [3] |
| GLC-82 (NSCLC) | Parthenolide | 6.07 ± 0.45 | [3] |
| H1650 (NSCLC) | Parthenolide | 9.88 ± 0.09 | [3] |
| H1299 (NSCLC) | Parthenolide | 12.37 ± 1.21 | [3] |
| PC-9 (NSCLC) | Parthenolide | 15.36 ± 4.35 | [3] |
| A549 (NSCLC) | Paclitaxel | ~0.010 | [4] |
Note: The table presents IC50 values for individual drugs. The primary finding of synergistic studies is the reduction of Paclitaxel's effective dose in the presence of Parthenolide.
The Central Role of NF-κB Inhibition in Synergistic Action
The molecular mechanism underpinning the synergy between Parthenolide and Paclitaxel lies in their convergent effects on the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][5] Paclitaxel, while a potent anti-cancer agent, can paradoxically activate the pro-survival NF-κB pathway, leading to treatment resistance.[6] Parthenolide acts as an inhibitor of NF-κB, thereby blocking this survival signal and sensitizing the cancer cells to Paclitaxel-induced apoptosis.[1][2][5]
Signaling Pathway Diagram
Caption: Synergistic mechanism of Parthenolide and Paclitaxel.
In Vivo Confirmation of Synergistic Efficacy
The promising in vitro results have been corroborated by in vivo studies using human orthotopic NSCLC xenograft models in mice.[1][2] The combination of Parthenolide and Paclitaxel led to significant tumor regression, demonstrating the clinical potential of this therapeutic strategy.[1][2] While specific quantitative data on tumor volume reduction from these studies is not detailed in the available abstracts, the consistent reports of tumor regression underscore the potent anti-cancer effect of this drug combination in a living organism.[1][2][5]
Experimental Methodologies
The following are detailed protocols for the key experiments used to evaluate the synergistic effects of Parthenolide and Paclitaxel.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of Parthenolide, Paclitaxel, and their combination for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The Combination Index (CI) can be calculated using specialized software to determine synergy.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Treat A549 cells with Parthenolide, Paclitaxel, or their combination for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway.
Protocol:
-
Protein Extraction: Treat A549 cells with the drug combination, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65, IκBα, and β-actin overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: General workflow for evaluating synergy.
Conclusion
The combination of Parthenolide and Paclitaxel presents a promising therapeutic strategy for non-small cell lung cancer. By inhibiting the pro-survival NF-κB pathway, Parthenolide effectively sensitizes cancer cells to the cytotoxic effects of Paclitaxel, leading to enhanced apoptosis and tumor regression. Further research, particularly clinical trials, is warranted to translate these encouraging preclinical findings into effective treatments for NSCLC patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel efficacy is increased by parthenolide via nuclear factor-kappaB pathways in in vitro and in vivo human non-small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear factor-kappaB inhibition by parthenolide potentiates the efficacy of Taxol in non-small cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
A Comparative Meta-analysis of Cytotoxicity Data for the Bakkenolide Family of Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the cytotoxic effects of the bakkenolide (B600228) family, a group of sesquiterpenoid lactones with demonstrated anticancer potential. The information is compiled from various studies to offer a comprehensive overview of their activity against different cancer cell lines, detailing the experimental protocols used and the signaling pathways implicated in their mechanism of action.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of various bakkenolide compounds against a range of cancer cell lines. The data is primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Bakkenolide Compound | Cancer Cell Line | Assay Type | IC50 (µg/mL) | Source |
| Bakkenolide B | Human cervical carcinoma (HeLa) | Not Specified | Weak Activity | [1] |
| Bakkenolide B | Human breast cancer (MCF-7) | Not Specified | Weak Activity | [1] |
| Bakkenolide B | Murine Lewis lung carcinoma (LLC) | Not Specified | Weak Activity | [1][2] |
| Petatewalide A | Human cervical carcinoma (HeLa) | Not Specified | Not Specified | [2] |
| Petatewalide A | Human breast cancer (MCF-7) | Not Specified | Not Specified | [2] |
| Petatewalide A | Murine Lewis lung carcinoma (LLC) | Not Specified | Not Specified | [2] |
| Bakkenolide-Ia | Primary cultured neurons | Not Specified | Significant Neuroprotective | [3] |
| Bakkenolide-IIa | Primary cultured neurons | Not Specified | Significant Neuroprotective | [3] |
| Bakkenolide-IIIa | Primary cultured neurons | Not Specified | Significant Neuroprotective | [3] |
| Bakkenolide-IVa | Primary cultured neurons | Not Specified | Significant Neuroprotective | [3] |
Note: Many studies on bakkenolides describe the isolation of new compounds and discuss their cytotoxicity in general terms without providing specific IC50 values in the abstracts. A full review of the primary literature is recommended for more detailed quantitative data.
Experimental Protocols
The most common method for assessing cytotoxicity in the cited studies is the MTT assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[4][5] The amount of formazan produced is directly proportional to the number of living cells.[5]
Materials:
-
MTT solution (typically 5 mg/mL in PBS)
-
Cell culture medium (serum-free medium is recommended during incubation to avoid interference)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader (spectrophotometer)
General Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bakkenolide compounds for the desired exposure period. Include untreated cells as a control.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent to dissolve the formazan crystals. The plate may need to be shaken on an orbital shaker for complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[6] A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and from this, the IC50 value can be determined.
Signaling Pathways and Mechanism of Action
While a complete picture of the signaling pathways affected by the bakkenolide family is still emerging, several studies have pointed to their involvement in key cellular processes related to inflammation and cell survival.
-
Anti-inflammatory Effects: Bakkenolide B has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNF-α in microglia.[7] This effect is associated with the activation of the AMPK/Nrf2 signaling pathway, which plays a crucial role in the antioxidant response.[7]
-
Inhibition of Interleukin-2 (B1167480) Production: Bakkenolide B has also been identified as an inhibitor of interleukin-2 (IL-2) production in human T cells.[8][9] This suggests a potential immunomodulatory role for this compound.
-
Neuroprotective Effects: Several bakkenolides have demonstrated significant neuroprotective and antioxidant activities, suggesting their potential in mitigating oxidative stress-related neuronal damage.[3]
The anticancer activity of many natural compounds is often linked to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression.[10][11] Flavonoids, for example, have been shown to affect cell cycle regulatory proteins like CDK4 and CDK6, and to modulate signaling pathways such as ERK.[10] While the specific apoptotic and cell cycle arrest mechanisms for most bakkenolides are not yet fully elucidated, their cytotoxic effects suggest an interference with these fundamental cellular processes.
Visualizations
Experimental Workflow for Cytotoxicity Meta-Analysis
Caption: Workflow for a meta-analysis of cytotoxicity data.
Potential Signaling Pathway Affected by Bakkenolide B
Caption: Bakkenolide B's anti-inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.pandawainstitute.com [journal.pandawainstitute.com]
Head-to-head comparison of different Bakkenolide Db isolation techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different isolation techniques for Bakkenolide (B600228) Db, a sesquiterpenoid lactone with potential therapeutic applications. The information presented herein is curated from various scientific studies to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, efficiency, and scalability.
Executive Summary
The primary methods discussed are:
-
Conventional Solid-Liquid Extraction: Including maceration and Soxhlet extraction.
-
Modern Extraction Techniques: Such as Ultrasound-Assisted Extraction (UAE).
-
Chromatographic Purification: Focusing on column chromatography and High-Performance Liquid Chromatography (HPLC).
The selection of an appropriate technique will depend on the desired scale of isolation, available equipment, and the final purity requirements.
Data Presentation: Comparison of Isolation Techniques
The following table summarizes the key quantitative parameters of different extraction methods. The data for maceration and ultrasound-assisted extraction is based on studies of other sesquiterpenoid lactones due to the limited direct comparative data for Bakkenolide Db.
| Technique | Solvent | Extraction Time | Yield | Purity | Key Advantages | Key Disadvantages | References |
| Hot Methanol (B129727) Extraction & Column Chromatography | Methanol | Several hours | Not explicitly quantified, but sufficient for isolation of 32 bakkenolides | High (after multiple chromatographic steps) | Established method, effective for isolating a wide range of compounds. | Time-consuming, large solvent consumption, requires multiple purification steps. | |
| Dynamic Maceration | Ethanol (B145695) (96%) | 60 minutes | Lower compared to UAE (e.g., 0.53 mg/mL for a related compound) | Dependent on subsequent purification | Simple, low-cost equipment. | Lower efficiency, longer extraction times compared to modern techniques. | [1][2][3] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol (70-96%) | 30-60 minutes | Higher than maceration (e.g., 0.71 mg/mL for a related compound) | Dependent on subsequent purification | Faster, more efficient, reduced solvent consumption. | Requires specialized equipment (ultrasonic bath/probe). | [1][2][3] |
Note: The yield and purity are highly dependent on the starting plant material and the specifics of the subsequent purification steps.
Experimental Protocols
Hot Methanol Extraction and Conventional Chromatography
This protocol is based on the successful isolation of this compound from Petasites formosanus.
a. Extraction:
-
Air-dry and powder the roots of Petasites formosanus.
-
Extract the powdered material with hot methanol by percolation.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
b. Partitioning:
-
Suspend the crude extract in water and partition successively with chloroform (B151607) (CHCl₃).
-
Separate the chloroform layer and concentrate it to dryness.
c. Column Chromatography:
-
Subject the chloroform-soluble fraction to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Repeat the column chromatography on the combined fractions using different solvent systems (e.g., n-hexane-acetone) until pure this compound is obtained.
Ultrasound-Assisted Extraction (UAE) followed by HPLC Purification
This protocol is a modern, more efficient alternative for the initial extraction.
a. Ultrasound-Assisted Extraction:
-
Mix the powdered plant material with 70% ethanol in a flask.
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.
-
Filter the mixture and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.
b. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm filter.
-
Inject the filtered solution into a preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of water and acetonitrile.
-
Monitor the eluent at a suitable wavelength (e.g., 215 nm or 254 nm) and collect the fraction corresponding to the this compound peak.
-
Concentrate the collected fraction to obtain pure this compound.
Mandatory Visualization
Experimental Workflow
Caption: General workflow for the isolation and identification of this compound.
Putative Anti-Inflammatory Signaling Pathway of Bakkenolides
While the specific signaling pathway for this compound is not fully elucidated, research on other bakkenolides, such as Bakkenolide B, suggests a mechanism involving the inhibition of pro-inflammatory pathways.[4][5] Other natural compounds with anti-inflammatory properties have been shown to modulate the NF-κB and MAPK/ERK pathways.[6][7][8]
Caption: A putative anti-inflammatory signaling pathway modulated by bakkenolides.
Conclusion
The isolation of this compound can be achieved through various techniques, with a trade-off between traditional, well-established methods and modern, more efficient approaches. Hot methanol extraction followed by extensive column chromatography has been proven effective for isolating a variety of bakkenolides, including this compound. However, for faster and more solvent-efficient extraction, Ultrasound-Assisted Extraction is a promising alternative. For the final purification step, preparative HPLC offers high resolution and purity. The choice of the optimal method will be guided by the specific research goals, available resources, and desired scale of production. Further research into the comparative efficiency of different solvents and modern extraction techniques specifically for this compound is warranted to optimize its isolation for future drug development endeavors.
References
- 1. Comparison of Ultrasound-assisted Extraction and Dynamic Maceration Over Content of Tagitinin C obtained from Tithonia diversifolia (Hemsl.) A. Gray Leaves Using Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Ultrasound-assisted Extraction and Dynamic Maceration Over Content of Tagitinin C obtained from Tithonia diversifolia (Hemsl.) A. Gray Leaves Using Factorial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Bakkenolide Db's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published bioactivity of Bakkenolide Db, a sesquiterpenoid isolated from the roots of Petasites formosanus. Due to the limited availability of public data, this document focuses on the primary reported bioactivity and outlines the methodologies for its assessment. A critical gap exists in the scientific literature regarding independent verification of these findings.
Published Bioactivity of this compound
The primary and sole report on the bioactivity of this compound originates from a 1999 study by Wu et al., which detailed the isolation and structural elucidation of 32 new bakkenolides, including this compound.[1][2] The study mentions an evaluation of the cytotoxicity of these compounds.[1]
Cytotoxicity Data
Unfortunately, specific quantitative data on the cytotoxicity of this compound, such as IC50 values against various cell lines, are not available in the public domain abstracts of the original publication. Access to the full-text article is required to extract this critical information.
Table 1: Quantitative Cytotoxicity Data for this compound (Data Not Available)
| Cell Line | IC50 (µM) | Reference |
| Data not available | Data not available | Wu et al., 1999 |
Comparison with Other Bakkenolides
While specific data for this compound is elusive, studies on other bakkenolides isolated from Petasites species provide context for its potential biological activities. These compounds have demonstrated a range of effects, including anti-inflammatory, anti-allergic, and neuroprotective properties. It is important to note that these activities have not been reported for this compound, and such comparisons are purely speculative.
Experimental Protocols
The precise experimental protocol used to determine the cytotoxicity of this compound in the original 1999 study is not detailed in the available abstracts. However, a standard cytotoxicity assay protocol, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is commonly used for such evaluations.
General Cytotoxicity Assay Workflow (Hypothetical)
Below is a generalized workflow for a cell viability assay, which is likely similar to the methodology employed in the original study.
References
Safety Operating Guide
Navigating the Safe Disposal of Bakkenolide Db: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Bakkenolide Db are paramount to ensuring laboratory safety and environmental protection. As a sesquiterpene lactone, this compound is part of a class of compounds known for a range of biological activities, which necessitates that it be handled as a potentially hazardous and cytotoxic substance.[1][2][3] Adherence to stringent disposal protocols is therefore not just a regulatory requirement but a core component of responsible research.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to consult your institution's specific Safety Data Sheet (SDS) and established protocols for cytotoxic compounds.[4] In the absence of a specific SDS for this compound, the precautionary measures for handling cytotoxic agents should be followed.
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory when handling this compound and its associated waste. This includes:
-
Two pairs of chemotherapy-rated gloves
-
A disposable gown
-
Safety goggles or a face shield
-
A respiratory mask, especially when handling the compound in powdered form
All PPE that comes into contact with this compound should be treated as contaminated waste.[5][6]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[4] The following steps provide a general framework for its proper disposal:
-
Segregation at the Source: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and PPE, must be segregated from regular laboratory trash.[7]
-
Waste Containment:
-
Solid Waste: Contaminated solids such as gloves, gowns, and lab plastics should be placed in a designated, leak-proof, and puncture-resistant container lined with a thick plastic bag (often yellow or purple to signify cytotoxic waste).[5][7] This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."[5]
-
Liquid Waste: Unused solutions of this compound should be collected in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled with the contents and a hazardous waste symbol. Under no circumstances should this waste be poured down the drain.[4][8]
-
Sharps: Any sharps, such as needles or contaminated glass, must be disposed of in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[9]
-
-
Decontamination of Work Surfaces: Following any work with this compound, all surfaces and equipment must be thoroughly decontaminated. A typical procedure involves:
-
Waste Storage and Collection: Sealed cytotoxic waste containers should be stored in a secure, designated area with limited access and proper ventilation, preferably under negative pressure, while awaiting pickup.[7] Follow your institution's procedures for scheduling a pickup by the Environmental Health and Safety (EHS) department.[4]
-
Final Disposal Method: The standard and required method for the ultimate disposal of cytotoxic waste is high-temperature incineration.[7] This process ensures the complete destruction of the hazardous compounds.[7]
Quantitative Data and Disposal Considerations
| Parameter | Guideline | Rationale |
| Incineration Temperature | Up to 1200 °C | Ensures complete destruction of cytotoxic compounds.[7] |
| Waste Container Bag Thickness | Minimum 2 mm for polypropylene (B1209903) bags | Prevents leaks and punctures during handling and transport.[5] |
| Waste Container Fill Level | Do not exceed three-quarters full | Prevents overfilling, which can lead to spills and exposure.[4] |
| pH of Aqueous Waste | Do not neutralize if it contains hazardous chemicals | Neutralization does not remove the cytotoxic hazard, and the resulting solution must still be treated as hazardous waste.[10] |
Experimental Protocols
The disposal procedures outlined above are based on established protocols for handling cytotoxic and hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and are implemented by institutional EHS departments.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment from potential harm. Always prioritize consulting your institution's specific guidelines and safety professionals.
References
- 1. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 8. web.mit.edu [web.mit.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling Bakkenolide Db
This guide provides crucial safety and logistical information for the handling and disposal of Bakkenolide Db, a member of the sesquiterpenoid lactone class of compounds. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper management of this chemical.
Assumed Health Hazards
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.
-
Sensitizer: Repeated exposure may lead to allergic contact dermatitis (skin sensitization).[1]
-
Potential for Other Toxic Effects: Due to the biological activity of this class of compounds, other systemic effects cannot be ruled out without specific data.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound. The following table outlines the recommended protective equipment.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1] |
| Eyes/Face | Safety Glasses with Side-shields or Goggles | Protects eyes from splashes or airborne particles of the compound.[1] Tightly fitting safety goggles (basket goggles according to EN 166) or a face shield that protects the entire face are recommended.[2][3] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[1] For handling larger quantities, chemical-resistant coveralls made of materials like butyl rubber, neoprene, or PVC may be appropriate.[4] |
| Respiratory | N95 Respirator or higher (if handling powder) | Recommended when handling the solid form of this compound to prevent inhalation of airborne particles. Work in a certified chemical fume hood is the primary engineering control.[1] |
| Feet | Closed-toe shoes | Sturdy footwear should be worn in the laboratory at all times. For situations with a risk of spills, chemical-resistant boots made of neoprene or nitrile rubber are advised.[5] |
Operational Plan for Handling this compound
A systematic approach is critical for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage container must be clearly labeled with the compound's name and appropriate hazard warnings.[1]
2. Preparation and Handling:
-
All work with this compound, particularly in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure all necessary PPE is correctly donned before handling the compound.[1]
-
Use dedicated spatulas and weighing boats for handling the solid.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.[1]
3. Spill and Emergency Procedures:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place the collected material in a sealed container for disposal.[1]
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[6]
-
Waste Disposal Plan
-
All waste materials contaminated with this compound, including used gloves, weighing boats, and absorbent materials from spills, should be considered hazardous waste.
-
Place all contaminated disposables in a designated, sealed hazardous waste bag or container.[1]
-
Dispose of all hazardous waste through your institution's official hazardous waste management program.[1] Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating the essential safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
